Product packaging for Dinoseb-sodium(Cat. No.:CAS No. 35040-03-0)

Dinoseb-sodium

Cat. No.: B15480319
CAS No.: 35040-03-0
M. Wt: 262.19 g/mol
InChI Key: LRWSMDCIWRLZIX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dinoseb-sodium is the sodium salt of the dinitrophenol compound dinoseb. It was historically employed as a non-systemic, contact herbicide for post-emergence weed control in various crops, targeting pests like crabgrass, pigweed, and lambsquarters . Its primary mechanism of action is the uncoupling of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes and inhibiting ATP production, which ultimately leads to cell death . It also acts as an inhibitor of photosynthetic and respiratory electron transport . Due to high toxicity, including teratogenic effects and reproductive toxicity, its use as an herbicide has been prohibited in many regions, including the European Union and the United States . Current research applications for this compound include its use as a polymerization inhibitor or retarder, for instance, to prevent the thermally induced polymerization of styrene during distillation . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11N2NaO5 B15480319 Dinoseb-sodium CAS No. 35040-03-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

35040-03-0

Molecular Formula

C10H11N2NaO5

Molecular Weight

262.19 g/mol

IUPAC Name

sodium;2-butan-2-yl-4,6-dinitrophenolate

InChI

InChI=1S/C10H12N2O5.Na/c1-3-6(2)8-4-7(11(14)15)5-9(10(8)13)12(16)17;/h4-6,13H,3H2,1-2H3;/q;+1/p-1

InChI Key

LRWSMDCIWRLZIX-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])[O-].[Na+]

Related CAS

88-85-7 (Parent)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mitochondrial Mechanism of Action of Dinoseb-Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb (B1670700), a dinitrophenolic herbicide, exerts its primary toxic effect through the disruption of mitochondrial function. This guide provides a detailed examination of the molecular mechanisms by which Dinoseb-sodium, the salt form of Dinoseb, acts upon mitochondria. It serves as a comprehensive resource, consolidating key data and experimental methodologies to facilitate further research and understanding of this potent metabolic inhibitor. The core of this compound's action lies in its ability to act as a classical protonophore, uncoupling oxidative phosphorylation and leading to a cascade of bioenergetic failures within the cell.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound's primary mechanism of action on mitochondria is the uncoupling of oxidative phosphorylation.[1] As a weak acid, the undissociated form of Dinoseb readily permeates the inner mitochondrial membrane.[2] Once in the proton-poor mitochondrial matrix, it releases a proton. The resulting anionic form of Dinoseb is then driven back across the membrane to the proton-rich intermembrane space by the negative-inside membrane potential. This cyclical transport of protons dissipates the proton motive force (Δp), the electrochemical gradient essential for ATP synthesis by ATP synthase.[2]

This uncoupling has several key consequences:

  • Increased Oxygen Consumption (State 4 Respiration): With the proton gradient no longer providing back-pressure on the electron transport chain (ETC), the rate of electron flow and subsequent oxygen consumption increases in an uncontrolled manner.[1]

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The continuous shuttling of protons by Dinoseb collapses the electrical potential across the inner mitochondrial membrane.[1]

  • Inhibition of ATP Synthesis: The dissipation of the proton motive force deprives ATP synthase of the energy required to phosphorylate ADP to ATP.[2]

  • Stimulation of ATPase Activity: In an attempt to re-establish the proton gradient, the ATP synthase can operate in reverse, hydrolyzing ATP to pump protons out of the matrix, further depleting cellular energy stores.[1]

Secondary Effects on the Electron Transport Chain

In addition to its primary role as an uncoupler, Dinoseb has been observed to partially inhibit components of the electron transport chain, specifically at the level of succinate (B1194679) dehydrogenase (Complex II) and cytochrome c reductase (Complex III).[1]

Quantitative Data on Mitochondrial Effects

The following table summarizes the key quantitative data available on the effects of Dinoseb on isolated mitochondria.

ParameterEffectConcentrationOrganism/TissueReference
Oxygen Consumption Half-maximal stimulation of state 4 respiration0.28 µMRat Liver[2]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound on mitochondria and a generalized workflow for assessing its effects.

dinoseb_mechanism Mechanism of this compound as a protonophore uncoupler. cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Complexes I, II, III, IV Protons_IMS H+ ETC->Protons_IMS ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP Protons_IMS->ATP_Synthase Drives ATP Synthesis Dinoseb_IMS Dinoseb-H Protons_IMS->Dinoseb_IMS Protons_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase Dinoseb_Matrix Dinoseb- Dinoseb_IMS->Dinoseb_Matrix Proton Shuttling Dinoseb_Matrix->ATP_Synthase Uncouples Dinoseb_Matrix->Protons_Matrix Dinoseb_Matrix->Dinoseb_IMS Returns to IMS

Caption: this compound acts as a proton shuttle across the inner mitochondrial membrane, dissipating the proton gradient required for ATP synthesis.

experimental_workflow Generalized workflow for assessing the mitochondrial effects of this compound. cluster_prep Sample Preparation cluster_assays Bioenergetic Assays cluster_analysis Data Analysis Mito_Isolation Mitochondria Isolation (e.g., from rat liver) O2_Consumption Oxygen Consumption (Clark-type electrode or Seahorse) Mito_Isolation->O2_Consumption Membrane_Potential Mitochondrial Membrane Potential (Safranin O or JC-1 assay) Mito_Isolation->Membrane_Potential ATP_Synthesis ATP Synthesis (Luciferin-Luciferase assay) Mito_Isolation->ATP_Synthesis Data_Quant Quantification of - Respiration Rates - ΔΨm Changes - ATP Levels O2_Consumption->Data_Quant Membrane_Potential->Data_Quant ATP_Synthesis->Data_Quant Conc_Response Concentration-Response Curves Data_Quant->Conc_Response

Caption: A typical experimental workflow to characterize the impact of this compound on key mitochondrial bioenergetic parameters.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Dinoseb's effects on mitochondria.

Isolation of Rat Liver Mitochondria

This protocol is adapted from established methods for isolating functional mitochondria.

Materials:

  • Male Wistar rats (200-250 g)

  • Isolation Buffer I: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

  • Isolation Buffer II: 250 mM sucrose, 10 mM HEPES, 0.5 mM EGTA, pH 7.4

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to approved animal welfare protocols.

  • Excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the liver and wash several times with ice-cold Isolation Buffer I to remove excess blood.

  • Homogenize the minced liver in Isolation Buffer I containing 0.5% (w/v) BSA using a loose-fitting pestle.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Transfer the supernatant to a clean centrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 12,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

  • Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Measurement of Mitochondrial Oxygen Consumption

This protocol describes the use of a Clark-type oxygen electrode.

Materials:

  • Clark-type oxygen electrode system

  • Respiration Buffer: 125 mM sucrose, 50 mM KCl, 10 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, pH 7.4

  • Substrates (e.g., 5 mM succinate + 2 µM rotenone, or 5 mM glutamate (B1630785) + 5 mM malate)

  • ADP solution (e.g., 100 mM)

  • This compound stock solution

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 ml of Respiration Buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Add isolated mitochondria (typically 0.5-1.0 mg protein/ml).

  • Add the desired respiratory substrate(s) to initiate state 2 respiration.

  • Record the basal rate of oxygen consumption.

  • Add a known amount of ADP (e.g., 100-200 µM) to induce state 3 respiration (active ATP synthesis).

  • Once the added ADP is phosphorylated, the respiration rate will return to state 4.

  • To assess the effect of Dinoseb, add various concentrations of this compound to the chamber during state 4 respiration and record the stimulation of oxygen consumption.

  • The respiratory control ratio (RCR) can be calculated as the ratio of the state 3 to the state 4 respiration rate.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using Safranin O

This protocol utilizes the fluorescent dye Safranin O to monitor changes in ΔΨm.

Materials:

  • Fluorometer with excitation and emission wavelengths of 495 nm and 586 nm, respectively.

  • Safranin O stock solution

  • Incubation Buffer: 125 mM sucrose, 50 mM KCl, 10 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, pH 7.4

  • Substrates (e.g., 5 mM succinate)

  • This compound stock solution

Procedure:

  • Set the fluorometer to the appropriate excitation and emission wavelengths.

  • Add Incubation Buffer to the cuvette and allow it to equilibrate to the desired temperature.

  • Add Safranin O to a final concentration of 2.5-5 µM.

  • Add isolated mitochondria (0.1-0.5 mg protein/ml).

  • Add a respiratory substrate to energize the mitochondria. This will cause a decrease in fluorescence as the dye is taken up into the mitochondrial matrix and self-quenches.

  • Once a stable, low fluorescence signal is achieved, add increasing concentrations of this compound.

  • The uncoupling effect of Dinoseb will cause the dissipation of ΔΨm, leading to the release of Safranin O from the matrix and a subsequent increase in fluorescence.

Determination of Mitochondrial ATP Synthesis using Luciferin-Luciferase Assay

This protocol measures ATP production by mitochondria through a bioluminescent reaction.

Materials:

  • Luminometer

  • Luciferin-luciferase reagent kit

  • ATP standard solution

  • Incubation Buffer: 125 mM sucrose, 50 mM KCl, 10 mM HEPES, 2 mM KH2PO4, 1 mM MgCl2, pH 7.4

  • Substrates (e.g., 5 mM succinate)

  • ADP solution

  • This compound stock solution

Procedure:

  • Prepare an ATP standard curve according to the kit manufacturer's instructions.

  • In a luminometer tube, add Incubation Buffer, isolated mitochondria, and the respiratory substrate.

  • Add various concentrations of this compound and incubate for a short period.

  • Initiate ATP synthesis by adding a known concentration of ADP.

  • After a defined time interval (e.g., 2-5 minutes), stop the reaction (e.g., by adding a perchloric acid solution and then neutralizing).

  • Centrifuge the sample to pellet the mitochondria.

  • Take an aliquot of the supernatant and add it to the luciferin-luciferase reagent.

  • Measure the light emission in the luminometer.

  • Calculate the amount of ATP produced by comparing the luminescence to the ATP standard curve.

Conclusion

This compound is a potent mitochondrial toxicant that disrupts cellular energy metabolism primarily by uncoupling oxidative phosphorylation. Its ability to act as a protonophore leads to the dissipation of the mitochondrial proton gradient, resulting in increased oxygen consumption, decreased membrane potential, and a severe impairment of ATP synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists to further investigate the intricate interactions of this compound with mitochondria and to develop strategies to mitigate its toxic effects. The provided diagrams offer a clear visualization of the underlying mechanisms and experimental approaches, serving as a valuable educational and research tool.

References

A Technical Guide to the Cellular and Biochemical Pathways of Dinoseb

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biochemical mechanisms of Dinoseb (B1670700) (2-sec-butyl-4,6-dinitrophenol) and its sodium salt within cellular systems. Dinoseb is a dinitrophenolic herbicide, insecticide, and fungicide, now banned in many countries due to its high toxicity.[1][2] Its potent biological activity stems from its profound impact on core energy metabolism, making its study relevant for toxicology and understanding cellular bioenergetics.

Primary Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal biochemical action of Dinoseb is the uncoupling of oxidative phosphorylation in mitochondria.[1][3][4] This process disrupts the vital link between electron transport and the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency.[5][6]

Dinoseb functions as a protonophore, a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane, a membrane that is normally impermeable to them.[2][7] As a weak acid, Dinoseb can exist in both a protonated (neutral) and deprotonated (anionic) state.[2]

The mechanism proceeds as follows:

  • Protonation: In the acidic environment of the mitochondrial intermembrane space, where protons are pumped by the electron transport chain (ETC), the anionic form of Dinoseb picks up a proton.

  • Membrane Diffusion: In its neutral, protonated state, the lipophilic Dinoseb molecule readily diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

  • Deprotonation: Upon entering the matrix, Dinoseb releases its proton, reverting to its anionic form.

  • Return Journey: The electrochemical gradient across the membrane, which is negative on the matrix side, drives the return of the Dinoseb anion to the intermembrane space, where the cycle can repeat.[2][3]

This shuttling action effectively creates a "short circuit" for protons, dissipating the proton motive force that is essential for ATP synthase to produce ATP.[6] Consequently, the energy generated from the oxidation of substrates in the ETC is not captured in the form of ATP but is instead lost as heat.[8] This leads to a futile cycle of increased oxygen consumption and substrate oxidation as the cell attempts to compensate for the severe energy deficit.[6][9]

G Diagram 1: Mechanism of Mitochondrial Uncoupling by Dinoseb etc Electron Transport Chain (Complexes I-IV) ims_h H+ etc->ims_h Pumps H+ atp_synthase ATP Synthase atp ATP atp_synthase:e->atp:w dinoseb_transport Dinoseb (Protonated) matrix_h H+ dinoseb_transport->matrix_h ims_h->atp_synthase Flows through dinoseb_anion_ims Dinoseb Anion dinoseb_anion_ims->dinoseb_transport + H+ matrix_h->dinoseb_anion_ims Dinoseb Anion returns adp ADP + Pi

Caption: Dinoseb shuttles protons across the inner mitochondrial membrane, dissipating the gradient.

Secondary Cellular and Metabolic Consequences

The severe depletion of cellular ATP triggers a cascade of secondary effects, disrupting overall cellular homeostasis.

  • Global Metabolic Shift: The lack of ATP inhibits energy-dependent anabolic pathways while stimulating catabolic pathways in a futile attempt to generate more substrate for the ETC. Studies on perfused rat livers show that Dinoseb inhibits gluconeogenesis and ureagenesis while stimulating oxygen uptake.[9]

  • Direct Inhibition of Electron Transport: Beyond its uncoupling activity, Dinoseb has been shown to directly inhibit components of the respiratory chain at higher concentrations. It can inhibit succinate (B1194679) dehydrogenase and cytochrome c reductase (Complex III), further impairing mitochondrial function.[10] In plant chloroplasts, Dinoseb inhibits electron flow on the oxidizing side of photosystem II.[11]

  • Induction of Apoptosis: Prolonged energy stress and mitochondrial dysfunction can trigger programmed cell death. Dinoseb exposure can lead to the activation of caspases, proteases central to the apoptotic cascade.[2] Surviving cells may exhibit increased levels of alpha-synuclein, a protein linked to neurodegeneration.[2][3]

G Diagram 2: Downstream Metabolic Effects of Dinoseb dinoseb Dinoseb Exposure uncoupling Uncoupling of Oxidative Phosphorylation dinoseb->uncoupling atp_depletion Severe ATP Depletion uncoupling->atp_depletion heat_production Increased Heat Production (Hyperthermia) uncoupling->heat_production anabolism_inhibition Inhibition of Anabolism atp_depletion->anabolism_inhibition catabolism_stimulation Stimulation of Catabolism atp_depletion->catabolism_stimulation cell_stress Cellular Stress & Energy Crisis atp_depletion->cell_stress anabolic_examples e.g., Gluconeogenesis, Ureagenesis, Protein Synthesis anabolism_inhibition->anabolic_examples catabolic_examples e.g., Glycolysis, Fatty Acid Oxidation, O2 Consumption catabolism_stimulation->catabolic_examples apoptosis Apoptosis (Programmed Cell Death) cell_stress->apoptosis

Caption: Dinoseb-induced ATP depletion inhibits anabolism and can lead to apoptosis.

Metabolism and Biotransformation

Following exposure, Dinoseb is readily absorbed through the skin, gastrointestinal tract, and lungs.[5] Its lipophilic nature allows it to cross biological membranes, including the blood-brain and placental barriers, contributing to its neurotoxic and teratogenic effects.[2][3]

Metabolism primarily occurs in the liver, with breakdown products excreted in both urine and feces.[2][5] While specific metabolites of Dinoseb are not always fully characterized in studies, analysis of radiolabeled 14C-dinoseb in rats and mice confirmed excretion patterns of 40-65% in urine and 30-40% in feces.[2] The metabolism of the related compound 2,4-dinitrophenol (B41442) involves nitroreduction to form 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, suggesting a similar pathway may exist for Dinoseb.[12]

Quantitative Data on Cellular and Toxicological Effects

The biological impact of Dinoseb is highly concentration-dependent. A significant difference is observed between its effects on isolated mitochondria versus whole-cell or whole-organism systems.

Table 1: In Vitro Cellular and Subcellular Effects of Dinoseb

Parameter System Effect Concentration Reference
Oxidative Phosphorylation Isolated Rat Liver Mitochondria Uncoupling 0.28 µM (Half-maximal) [9]
Oxygen Uptake Perfused Rat Liver Stimulation 2.8 - 5.8 µM (Half-maximal) [9]
Gluconeogenesis Perfused Rat Liver Inhibition 3.04 - 5.97 µM (Half-maximal) [9]
Ureagenesis Perfused Rat Liver Inhibition 3.04 - 5.97 µM (Half-maximal) [9]

| Electron Flow (PS II) | Isolated Spinach Chloroplasts | Inhibition | 5 - 10 µM |[11] |

Table 2: Acute Toxicity of Dinoseb in Various Organisms

Organism Route LD50 / LC50 Value Reference
Rat Oral LD50 25 - 58 mg/kg [2][5]
Rat Dermal LD50 80 mg/kg [2]
Rabbit Dermal LD50 80 - 200 mg/kg [5]
Birds (generic) Oral LD50 7 - 9 mg/kg [2]
Goldfish Aquatic LC50 0.4 ppm [2]
Lake Trout Aquatic (96-hour) LC50 44 µg/L [5]

| Catfish | Aquatic (96-hour) | LC50 | 118 µg/L |[5] |

Table 3: Ecotoxicity Data for Dinoseb

Organism Endpoint Value (SNEC*) Reference
Daphnia magna Survival 0.14 mg/L [13]
Daphnia magna Reproduction 0.11 mg/L [13]
Pseudokirchneriella subcapitata (Algae) Growth 0.48 mg/L [13]

*SNEC: Statistical No-Effect Concentration

Key Experimental Methodologies

The elucidation of Dinoseb's biochemical pathway relies on several key experimental protocols. While detailed procedures vary between laboratories, the core principles are outlined below.

  • Objective: To quantify the effect of Dinoseb on oxygen consumption in isolated mitochondria, distinguishing between effects on substrate oxidation and ATP synthesis.

  • Methodology Outline:

    • Mitochondrial Isolation: Mitochondria are isolated from fresh tissue (e.g., rat liver) via differential centrifugation in an ice-cold isolation buffer.

    • Respirometry: The isolated mitochondria are suspended in a respiration medium within a sealed, temperature-controlled chamber equipped with a Clark-type oxygen electrode to measure the rate of oxygen consumption.

    • State Measurement:

      • A respiratory substrate (e.g., succinate for Complex II or glutamate/malate for Complex I) is added to initiate baseline respiration (State 2).

      • A limited amount of ADP is added to stimulate ATP synthesis, resulting in a rapid increase in oxygen consumption (State 3).

      • Once the ADP is phosphorylated to ATP, respiration slows to a resting rate (State 4).

    • Uncoupler Addition: Dinoseb is titrated into the chamber during State 4. A dose-dependent increase in oxygen consumption in the absence of ADP is the hallmark of uncoupling, as the ETC works maximally to maintain a proton gradient that is continuously being dissipated.

G Diagram 3: Experimental Workflow for Mitochondrial Respirometry isolate 1. Isolate Mitochondria (Differential Centrifugation) suspend 2. Suspend in Respiration Buffer isolate->suspend chamber 3. Add to Oxygen Electrode Chamber suspend->chamber substrate 4. Add Substrate (e.g., Succinate) chamber->substrate adp 5. Add ADP (Measure State 3) substrate->adp dinoseb 6. Add Dinoseb (During State 4) adp->dinoseb observe 7. Observe O2 Consumption (Uncoupling) dinoseb->observe

Caption: Workflow for assessing mitochondrial uncoupling using an oxygen electrode.

  • Objective: To study the integrated effects of Dinoseb on metabolic pathways (e.g., gluconeogenesis) in the context of an intact organ.

  • Methodology Outline:

    • Surgical Preparation: A rat is anesthetized, and the liver is surgically isolated. The portal vein and vena cava are cannulated to allow for controlled inflow and outflow of a perfusion medium.

    • Perfusion: The isolated liver is placed in a temperature-controlled chamber and perfused with an oxygenated, buffered physiological salt solution (e.g., Krebs-Henseleit buffer) containing a specific metabolic substrate, such as lactate (B86563) or pyruvate (B1213749) for the study of gluconeogenesis.

    • Experimental Treatment: After a baseline equilibration period, Dinoseb is introduced into the perfusion medium at a defined concentration.

    • Sampling and Analysis: Samples of the effluent perfusate are collected at regular intervals before, during, and after Dinoseb exposure. These samples are then analyzed for the concentration of metabolic products (e.g., glucose) using enzymatic assays or chromatography to determine the rate of the metabolic pathway under investigation.

Conclusion

The biochemical pathway of Dinoseb in cells is centered on its potent ability to uncouple oxidative phosphorylation. By acting as a protonophore, it disrupts the mitochondrial proton gradient, leading to a catastrophic failure of cellular energy production, a shift towards hyper-metabolism, and the generation of excessive heat. This primary mechanism triggers a cascade of secondary events, including the inhibition of essential anabolic pathways and, ultimately, cell death. The quantitative data underscore its extreme toxicity across a wide range of organisms, providing a clear biochemical basis for its prohibition as an agricultural agent. The experimental protocols described form the foundation for investigating mitochondrial toxicants and understanding the intricate balance of cellular bioenergetics.

References

An In-depth Technical Guide to the History and Original Use of Dinoseb as a Herbicide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb, chemically known as 2-sec-butyl-4,6-dinitrophenol, is a synthetic organic compound that was widely used as a contact herbicide from the mid-1940s until its ban in many countries in the 1980s due to its high toxicity. This technical guide provides a comprehensive overview of the history, original use, and chemical properties of Dinoseb. It details its mechanism of action as an uncoupler of oxidative phosphorylation and presents available quantitative data on its phytotoxicity and application rates from early experimental studies. The guide also outlines the experimental protocols employed in the initial assessments of its herbicidal efficacy and includes diagrams to illustrate key pathways and processes.

Introduction and Historical Context

The development of synthetic herbicides in the early 20th century marked a significant turning point in agricultural practices. Following the discovery of dinitro-ortho-cresol (DNOC) as an insecticide in 1892, which was later found to have herbicidal and fungicidal properties, chemists began to explore related dinitrophenol compounds for their biological activity.[1] In 1945, researchers at The Dow Chemical Company synthesized Dinoseb by replacing the ortho-methyl group of DNOC with a sec-butyl group.[1] This modification resulted in a compound with superior contact and stomach activity on insects and mites, and potent herbicidal properties.[1]

Dinoseb became commercially available in 1945 and was initially registered for use in the United States in 1948.[1][2] It was primarily used for the post-emergence control of broadleaf weeds in a variety of crops, including soybeans, cotton, potatoes, peanuts, alfalfa, and various fruits and nuts.[1][2][3] Its effectiveness as a contact herbicide, killing plant tissue upon direct application, made it a valuable tool for farmers seeking to manage weed competition in their fields.[3] However, due to its high acute toxicity and concerns about its potential for causing birth defects and male sterility, the use of Dinoseb was banned in the United States and the European Union in 1986.[1]

Chemical Properties and Synthesis

Dinoseb is a crystalline orange solid with the chemical formula C₁₀H₁₂N₂O₅.[1] It is characterized by its low solubility in water and a pungent odor.[1][4]

Table 1: Physicochemical Properties of Dinoseb

PropertyValueReference
IUPAC Name2-(butan-2-yl)-4,6-dinitrophenol[1]
CAS Number88-85-7[1]
Molar Mass240.215 g·mol⁻¹[1]
Melting Point38–42 °C (100–108 °F; 311–315 K)[1]
Density1.35 g/cm³[1]
Water Solubility52 mg/L at 25 °C[4]
Acidity (pKa)4.4[1]

The synthesis of Dinoseb is a two-step process.[1] The first step involves the Friedel-Crafts alkylation of phenol (B47542) with 2-butene (B3427860) in the presence of a Lewis acid catalyst, such as sulfuric acid, to produce 2-sec-butylphenol (B1202637). The second step is the nitration of 2-sec-butylphenol using a mixture of nitric acid and sulfuric acid to introduce two nitro groups onto the phenol ring at the 4 and 6 positions.[1]

Synthesis_of_Dinoseb Phenol Phenol Step1 Step 1: Alkylation Phenol->Step1 Butene 2-Butene Butene->Step1 H2SO4_1 H₂SO₄ (catalyst) SecButylphenol 2-sec-Butylphenol Step1->SecButylphenol Friedel-Crafts Alkylation Step2 Step 2: Nitration SecButylphenol->Step2 HNO3_H2SO4 HNO₃ / H₂SO₄ HNO3_H2SO4->Step2 Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) Step2->Dinoseb Electrophilic Aromatic Substitution

Figure 1: Synthesis of Dinoseb.

Mechanism of Action as a Herbicide

Dinoseb exerts its herbicidal effect by acting as an uncoupler of oxidative phosphorylation in plant mitochondria.[1][5] This process is fundamental for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

As a weak acid, Dinoseb can readily pass through the lipid membranes of plant cells and their organelles in its undissociated form.[1] Once inside the mitochondria, it disrupts the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. Dinoseb achieves this by shuttling protons from the intermembrane space back into the mitochondrial matrix, bypassing the ATP synthase enzyme complex.[1] This dissipation of the proton motive force uncouples the processes of electron transport and ATP synthesis. Consequently, the plant cell is unable to generate sufficient ATP to fuel its metabolic activities, leading to rapid cellular dysfunction and death.[1] In addition to its effects on respiration, Dinoseb has also been shown to inhibit photosystem II in plants, further contributing to its phytotoxicity.[1]

Oxidative_Phosphorylation_Uncoupling cluster_mitochondrion Mitochondrion cluster_matrix Matrix cluster_intermembrane_space Intermembrane Space ATP_Synthase {ATP Synthase | ADP + Pi -> ATP} H_matrix H⁺ H_inter H⁺ H_inter->ATP_Synthase Proton Motive Force Dinoseb Dinoseb H_inter->Dinoseb ETC Electron Transport Chain (ETC) ETC->H_inter pumps H⁺ Dinoseb->H_matrix transports H⁺

Figure 2: Mechanism of Dinoseb as an uncoupler of oxidative phosphorylation.

Original Use as a Herbicide

Dinoseb was primarily used as a contact herbicide for the control of broadleaf weeds.[2][3] It was available in several formulations, including oil-soluble phenols and water-soluble salts (ammonium and alkanolamine), which influenced its application methods and target crops.[3]

Table 2: Original Uses of Dinoseb Formulations in California Agriculture

Formulation TypeCropApplication TimingApplication Rate (Product/Acre)RemarksReference
Amine SaltAlfalfa (seedling)2 true leaves or older1.5 - 2 qtsPost-emergence[3]
Amine SaltBeans (dry or snap)Pre-emergence1.5 - 3 galsRain must follow application.[3]
Amine SaltCorn (field & sweet)Pre-emergence1.5 - 3 galsRain must follow application.[3]
Amine SaltPotatoesPre-emergence3 - 4 qtsRain must follow application.[3]
PhenolAlfalfa & Clovers (dormant)Dormant season1.5 - 2 qtsFor control of winter annual weeds.[3]
PhenolGrapesDormant season1 - 2 galsDirected spray to the base of vines.[3]
PhenolAlmonds, Apricots, Cherries, Peaches, Pears, PlumsBefore weed emergence3.5 galsAdd 2 gals of oil per acre.[3]
Ammonium SaltPeas2-6 inches tall2 - 3 qtsGround or air application.[3]
Ammonium SaltSmall Grains3-6 inches tall3 - 4 qtsGround or air application.[3]

Note: Application rates and methods varied based on specific product formulations, local conditions, and target weed species.

Experimental Protocols of Early Efficacy Studies

Objective: To determine the herbicidal efficacy of Dinoseb on various weed species and to assess its selectivity and potential for crop injury.

Experimental Design:

  • Plot Design: Randomized complete block design with multiple replications (typically 3-4) to account for field variability.

  • Plot Size: Small plots, often ranging from a few square meters to a fraction of an acre.

  • Treatments:

    • Untreated control (weedy check).

    • Hand-weeded control (clean check).

    • Multiple rates of different Dinoseb formulations.

    • Application at different crop and weed growth stages (pre-emergence and post-emergence).

Materials and Methods:

  • Herbicide Application:

    • Equipment: Knapsack sprayers or tractor-mounted boom sprayers.

    • Spray Volume: Typically high-volume sprays to ensure thorough coverage, especially for a contact herbicide like Dinoseb.

    • Application Technique: Broadcast or directed sprays depending on the crop and application timing.

  • Data Collection:

    • Weed Control: Visual ratings of percent weed control compared to the untreated control at various intervals after treatment. Weed counts and biomass measurements from quadrats placed within each plot.

    • Crop Injury: Visual assessment of crop phytotoxicity (e.g., stunting, chlorosis, necrosis) on a rated scale.

    • Crop Yield: Harvesting the crop from a defined area within each plot to determine the impact of weed control treatments on yield.

  • Environmental Conditions: Recording of temperature, humidity, and soil moisture at the time of application, as these factors were known to influence the activity of dinitrophenol herbicides.[3]

Herbicide_Trial_Workflow start Experimental Design plot_prep Plot Preparation (Randomized Blocks) start->plot_prep treatments Treatment Application (Control, Dinoseb Rates) plot_prep->treatments data_collection Data Collection treatments->data_collection weed_control Weed Control Assessment (Visual Ratings, Counts, Biomass) data_collection->weed_control crop_injury Crop Injury Assessment (Visual Ratings) data_collection->crop_injury crop_yield Crop Yield Measurement data_collection->crop_yield analysis Statistical Analysis weed_control->analysis crop_injury->analysis crop_yield->analysis conclusion Conclusion on Efficacy and Selectivity analysis->conclusion

Figure 3: Generalized workflow for early Dinoseb herbicide field trials.

Quantitative Phytotoxicity Data

The following table summarizes the acute toxicity of Dinoseb to various organisms, providing a context for its biological activity.

Table 3: Acute Toxicity of Dinoseb

OrganismTestValueReference
Rat (oral)LD₅₀25-28 mg/kg[1]
Rat (dermal)LD₅₀80 mg/kg[1]
Human (oral, estimated)LD₅₀5-50 mg/kg[1]
Birds (oral)LD₅₀7-9 mg/kg[1]
GoldfishLC₅₀0.4 ppm[1]

LD₅₀ (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. LC₅₀ (Lethal Concentration, 50%) is the concentration in water that kills half the test organisms.

Conclusion

Dinoseb was a pioneering contact herbicide that played a significant role in the development of chemical weed control in the mid-20th century. Its efficacy in controlling a broad spectrum of broadleaf weeds made it a valuable asset in various cropping systems. The mechanism of action, through the uncoupling of oxidative phosphorylation, is a well-understood process of metabolic disruption. However, the same properties that made it an effective herbicide also contributed to its high toxicity to non-target organisms, including humans. The eventual ban of Dinoseb in many parts of the world underscores the critical importance of balancing agricultural productivity with environmental and human health considerations in the development and use of pesticides. This technical guide provides a historical and scientific foundation for understanding the role of Dinoseb in the evolution of herbicide technology.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Dinoseb-Sodium

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of Dinoseb-sodium, tailored for researchers, scientists, and professionals in drug development. This document delves into its core attributes, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Structure

This compound is the sodium salt of Dinoseb (B1670700), a dinitrophenol herbicide.[1] While much of the experimental data pertains to the parent compound, Dinoseb (CAS RN 88-85-7), this compound dissociates in the environment to form the Dinoseb anion.[2] Dinoseb itself is a racemic mixture, containing two enantiomers due to a chiral center in its sec-butyl side chain.[3][4]

Table 1: Chemical Properties of this compound and Parent Compound (Dinoseb)

PropertyValueSource(s)
This compound
IUPAC Namesodium (RS)-2-sec-butyl-4,6-dinitrophenolate[1][4]
CAS Name2-(1-methylpropyl)-4,6-dinitrophenol sodium salt[1]
CAS Registry Number35040-03-0[1][5]
Molecular FormulaC₁₀H₁₁N₂NaO₅[1][5][6]
Molecular Weight262.19 g/mol [5][6]
Canonical SMILESCCC(C)c1cc(cc(c1[O-])--INVALID-LINK--[O-])--INVALID-LINK--[O-].[Na+][6]
InChIKeyLRWSMDCIWRLZIX-UHFFFAOYSA-M[4]
Parent Compound: Dinoseb
IUPAC Name2-butan-2-yl-4,6-dinitrophenol[7]
CAS Registry Number88-85-7[7]
Molecular FormulaC₁₀H₁₂N₂O₅[7][8]
Molecular Weight240.21 g/mol [7][8][9]

Physicochemical Properties

The physicochemical properties of Dinoseb and its sodium salt are critical for understanding its environmental fate and biological interactions. Dinoseb is characterized as an orange-brown viscous liquid or solid with a pungent odor.[7][10]

Table 2: Physical Properties of Dinoseb (Parent Compound)

PropertyValueSource(s)
Physical DescriptionOrange-brown viscous liquid or orange-brown solid; Orange crystals when pure.[7][10]
Melting Point38–42 °C (100–108 °F)[3][11][12]
Boiling PointDecomposes around 230°C before boiling.[2]
Water Solubility52 mg/L at 25 °C. Salts, like this compound, are generally more water-soluble.[12]
Solubility in Organic SolventsSoluble in ethanol, ethyl ether, toluene, xylene, and n-heptane.[7][13]
Density1.2647 g/cm³ at 45 °C[10][12]
Vapor Pressure6.7 mPa (8.5 x 10⁻² mm Hg) at 20 °C[3][7][10]
Acidity (pKa)4.47 - 4.62[2][9][11]
Octanol-Water Partition Coefficient (LogP)3.56 - 3.69[7][10]

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for Dinoseb and its salts is the uncoupling of oxidative phosphorylation in mitochondria.[2][7][11] As a weak acid, the neutral form of Dinoseb is lipophilic and can readily pass through the inner mitochondrial membrane.[11][14] It acts as a protonophore, transporting protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton gradient that is essential for ATP synthesis.[11][13][14] This uncoupling delinks electron transport from ATP production, causing the cell to increase its metabolic rate in an attempt to generate energy, which leads to hyperthermia and cellular damage.[7][13]

G Mechanism of Action: Uncoupling of Oxidative Phosphorylation by Dinoseb cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Electron Transport Chain Electron Transport Chain H_plus_IMS H+ Electron Transport Chain->H_plus_IMS Pumps H+ ATP_Synthase ATP Synthase H_plus_IMS->ATP_Synthase Proton Motive Force Dinoseb Dinoseb H_plus_IMS->Dinoseb H_plus_Matrix H+ ADP ADP + Pi ADP->ATP_Synthase ATP ATP ATP_Synthase->ATP Dinoseb->H_plus_Matrix Transports H+ across membrane (Dissipates Gradient)

Caption: Dinoseb disrupts ATP synthesis by transporting protons across the inner mitochondrial membrane.

Experimental Protocols

The synthesis of Dinoseb is a two-step process starting from phenol (B47542).[3][11]

  • Alkylation: Phenol is reacted with an alkylating agent like 1-butene (B85601) or a sec-butyl halide in the presence of an acid catalyst (e.g., sulfuric acid) or a Lewis acid (e.g., aluminium chloride). This introduces the sec-butyl group onto the phenol ring, forming 2-sec-butylphenol (B1202637).[3][11]

  • Nitration: The resulting 2-sec-butylphenol is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This adds two nitro groups to the aromatic ring at positions 4 and 6 to yield the final product, Dinoseb.[3][11]

G Synthesis Pathway of Dinoseb Phenol Phenol Butylphenol 2-sec-Butylphenol Phenol->Butylphenol Butene 1-Butene Butene->Butylphenol Acid_Catalyst Acid Catalyst (e.g., H₂SO₄) Acid_Catalyst->Butylphenol Dinoseb Dinoseb (2-sec-butyl-4,6-dinitrophenol) Butylphenol->Dinoseb Nitrating_Agent Nitrating Agent (HNO₃ + H₂SO₄) Nitrating_Agent->Dinoseb

Caption: Logical workflow for the two-step synthesis of Dinoseb from phenol and 1-butene.

Several analytical methods are employed for the detection and quantification of Dinoseb in various matrices.

  • Gas Chromatography (GC): Residues can be determined by GC with electron capture detection (ECD) after derivatization, typically by methylation with diazomethane (B1218177) to form the methyl ether.[7] This method is sensitive, with detection limits in the picogram range.[7] EPA Method 615 is a standardized GC procedure for determining chlorinated herbicides, including Dinoseb, in wastewater.[15] The protocol involves extraction, alkaline hydrolysis to remove interferences, and derivatization with diazomethane before GC-ECD analysis.[15]

  • High-Pressure Liquid Chromatography (HPLC): HPLC is also used for the determination of Dinoseb in water, with detection limits in the microgram per liter (µg/L) range.[7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A robust and highly specific method has been developed for the determination of Dinoseb in diverse samples like agricultural products, livestock, and seafood.[16] The general workflow involves:

    • Extraction: Samples are extracted using a solvent such as acetone. For complex matrices, a liquid-liquid partition with hexane (B92381) is performed.[16]

    • Clean-up: The crude extract is purified using a solid-phase extraction (SPE) cartridge, such as a PSA (primary secondary amine) mini-column, to remove interfering substances.[16]

    • Analysis: The cleaned-up extract is analyzed by LC-MS/MS. Separation is typically achieved on a C18 column, and detection is performed using negative ion electrospray ionization (ESI-).[16]

G General Workflow for Dinoseb Analysis by LC-MS/MS Sample Sample (e.g., Water, Soil, Food) Extraction Solvent Extraction (e.g., Acetone) Sample->Extraction Partition Liquid-Liquid Partition (e.g., with Hexane) Extraction->Partition Cleanup Solid-Phase Extraction Cleanup (e.g., PSA Column) Partition->Cleanup Analysis LC-MS/MS Analysis (C18 Column, ESI-) Cleanup->Analysis Quantification Data Processing & Quantification Analysis->Quantification

Caption: A typical experimental workflow for the quantitative analysis of Dinoseb residues.

References

Dinoseb-Sodium: A Technical Examination of its Impact on Cellular Respiration and ATP Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb (B1670700), a dinitrophenolic herbicide, exerts its potent biological effects primarily through the disruption of cellular energy metabolism. This technical guide provides an in-depth analysis of the mechanisms by which Dinoseb-sodium, the salt form of Dinoseb, interferes with cellular respiration and adenosine (B11128) triphosphate (ATP) synthesis. By acting as a classical protonophore, this compound uncouples oxidative phosphorylation, leading to a cascade of metabolic consequences. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental designs to serve as a comprehensive resource for the scientific community.

Mechanism of Action: Uncoupling of Oxidictive Phosphorylation

Dinoseb's primary mechanism of action is the uncoupling of oxidative phosphorylation in the mitochondria.[1][2][3] The inner mitochondrial membrane typically maintains a steep electrochemical gradient of protons (H+), generated by the electron transport chain (ETC). This proton-motive force is the driving energy for ATP synthase to produce ATP.

Dinoseb, being a lipophilic weak acid, readily diffuses across the inner mitochondrial membrane. In the proton-rich intermembrane space, it becomes protonated. The now neutral molecule can then diffuse back across the membrane into the proton-poor mitochondrial matrix, where it releases its proton.[2] This process effectively creates a "proton leak," dissipating the proton gradient that is essential for ATP synthesis.[2][4] Consequently, the energy generated from the oxidation of substrates in the ETC is not captured in the form of ATP but is instead dissipated as heat.[5] This uncoupling leads to an increase in oxygen consumption as the ETC attempts to compensate for the lack of ATP production, a phenomenon known as the stimulation of state 4 respiration.[1]

dot

Dinoseb_Mechanism cluster_mitochondrion Mitochondrion cluster_intermembrane_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) IMS Matrix Inner_Membrane Inner Mitochondrial Membrane Dinoseb_neg Dinoseb- Inner_Membrane->Dinoseb_neg ETC Electron Transport Chain Proton_IMS H+ ETC->Proton_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Dinoseb_H Dinoseb-H Dinoseb_H->Inner_Membrane Proton_Matrix H+ Dinoseb_H->Proton_Matrix Deprotonation Proton_IMS->ATP_Synthase Flows through Proton_IMS->Dinoseb_neg Protonation ADP ADP + Pi ADP->ATP_Synthase caption Mechanism of Dinoseb as a protonophore. OCR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed_Cells Seed Cells in XF Plate Prep_Plate Prepare Cell Plate Seed_Cells->Prep_Plate Hydrate_Cartridge Hydrate Sensor Cartridge Load_Compounds Load Dinoseb & Stress Test Compounds Hydrate_Cartridge->Load_Compounds Prep_Medium Prepare Assay Medium Prep_Medium->Prep_Plate Run_Assay Run Seahorse XF Assay Prep_Plate->Run_Assay Load_Compounds->Run_Assay Analyze_Data Analyze OCR Data Run_Assay->Analyze_Data Determine_Parameters Determine Respiratory Parameters Analyze_Data->Determine_Parameters caption Workflow for OCR measurement.

References

The Protonophoric Action of Dinoseb-Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb, chemically known as 2-(sec-butyl)-4,6-dinitrophenol, is a dinitrophenolic compound historically used as a herbicide and pesticide. Its potent biological activity stems from its action as a protonophore, a lipophilic molecule that can transport protons across biological membranes. This guide provides an in-depth technical overview of the protonophoric action of Dinoseb, with a focus on its effects on mitochondrial function. Dinoseb-sodium, the sodium salt of Dinoseb, is readily soluble in aqueous solutions, where it dissociates to yield the active Dinoseb molecule that carries out the protonophoric activity. Consequently, the mechanism of action described herein for Dinoseb is directly applicable to this compound in experimental and biological contexts.

The primary mechanism of Dinoseb's toxicity is the uncoupling of oxidative phosphorylation in mitochondria. By shuttling protons across the inner mitochondrial membrane, Dinoseb dissipates the proton motive force that is essential for the synthesis of ATP by ATP synthase. This disruption of cellular energy production leads to a cascade of metabolic disturbances and ultimately, cell death. Understanding the specifics of this mechanism is crucial for toxicological assessments and for exploring the potential of related compounds in therapeutic contexts, such as in the study of metabolic diseases and cancer, where cellular energy metabolism is a key target.

This document details the core mechanism of Dinoseb's action, presents quantitative data on its effects, provides detailed experimental protocols for its study, and visualizes the key pathways and workflows.

Core Mechanism of Protonophoric Action

Dinoseb acts as a classical protonophore by exploiting its properties as a weak acid with a pKa of 4.4. This allows it to exist in both a protonated (neutral) and deprotonated (anionic) state, a key feature for its function as a proton shuttle across the lipid bilayer of the inner mitochondrial membrane.

The mechanism can be broken down into the following steps:

  • Protonation in the Intermembrane Space: The intermembrane space of the mitochondrion has a lower pH (higher proton concentration) due to the action of the electron transport chain. In this acidic environment, the anionic form of Dinoseb readily picks up a proton to become the neutral, protonated form.

  • Diffusion Across the Inner Mitochondrial Membrane: The neutral, protonated form of Dinoseb is lipophilic and can easily diffuse across the hydrophobic core of the inner mitochondrial membrane.

  • Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a higher pH (lower proton concentration). Upon entering the matrix, the protonated Dinoseb releases its proton, reverting to its anionic form.

  • Return to the Intermembrane Space: The negatively charged Dinoseb anion is then driven back across the inner mitochondrial membrane into the intermembrane space by the electrochemical potential (the membrane potential is negative on the matrix side).

  • Cycle Repetition: The cycle then repeats, with each turn effectively transporting a proton from the intermembrane space to the matrix, thereby dissipating the proton gradient.

This process uncouples the flow of electrons through the electron transport chain from the synthesis of ATP. The energy that would have been used to produce ATP is instead released as heat.

Quantitative Data

The following tables summarize quantitative data regarding the biological effects of Dinoseb.

Table 1: Acute Toxicity Data

SpeciesRouteLD50/LC50Reference
RatOral25-58 mg/kg
Guinea PigOral25 mg/kg
RabbitDermal80-200 mg/kg
BirdsOral7-9 mg/kg
Lake Trout96-hour44 µg/L
Catfish96-hour118 µg/L

Table 2: Effects on Mitochondrial and Cellular Metabolism

SystemParameterEffectConcentrationReference
Isolated Rat Liver MitochondriaOxygen UptakeHalf-maximal stimulation0.28 µM
Perfused Rat LiverOxygen UptakeHalf-maximal stimulation2.8-5.8 µM
Perfused Rat LiverGluconeogenesisHalf-maximal inhibition3.04-5.97 µM
Perfused Rat LiverUreagenesisHalf-maximal inhibition3.04-5.97 µM
Daphnia magnaSurvivalStatistical No-Effect Concentration (SNEC)0.14 mg/L
Daphnia magnaReproductionStatistical No-Effect Concentration (SNEC)0.11 mg/L
Pseudokirchneriella subcapitataGrowthStatistical No-Effect Concentration (SNEC)0.48 mg/L

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key molecular pathways and logical relationships involved in the protonophoric action of Dinoseb.

Protonophoric_Action_of_Dinoseb cluster_IMS Intermembrane Space (Low pH) cluster_Matrix Mitochondrial Matrix (High pH) cluster_Membrane Inner Mitochondrial Membrane H_plus_IMS H+ Dinoseb_anion_IMS Dinoseb⁻ H_plus_IMS->Dinoseb_anion_IMS Protonation Dinoseb_H_Membrane Dinoseb-H Dinoseb_anion_IMS->Dinoseb_H_Membrane Diffusion H_plus_Matrix H+ Dinoseb_anion_Matrix Dinoseb⁻ Dinoseb_anion_Matrix->Dinoseb_anion_IMS Electrogenic Translocation Dinoseb_anion_Matrix->H_plus_Matrix Release Dinoseb_H_Membrane->Dinoseb_anion_Matrix Deprotonation

Caption: Proton shuttle mechanism of Dinoseb across the inner mitochondrial membrane.

Oxidative_Phosphorylation_Uncoupling cluster_ETC Electron Transport Chain (ETC) cluster_Coupling Coupling Mechanism cluster_ATP_Synthase ATP Synthesis substrates NADH, FADH₂ ETC_complexes Complexes I-IV substrates->ETC_complexes Electron Donation O2 O₂ ETC_complexes->O2 Electron Transfer PMF Proton Motive Force (Δp) ETC_complexes->PMF Generates H2O H₂O O2->H2O Reduction H_pump H⁺ Pumping ATP_synthase ATP Synthase PMF->ATP_synthase Drives ATP ATP ATP_synthase->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP_synthase Dinoseb Dinoseb Dinoseb->PMF Dissipates

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Protocols

Isolation of Rat Liver Mitochondria

This protocol describes a standard method for isolating functionally intact mitochondria from rat liver, suitable for subsequent bioenergetic assays.

Materials:

  • Rat liver

  • Isolation Buffer: 225 mM mannitol, 75 mM sucrose, 10 mM Tris-HCl pH 7.2, 0.1 mM EDTA. Keep on ice.

  • Dounce homogenizer with a loose-fitting pestle

  • Refrigerated centrifuge

Procedure:

  • Euthanize a rat according to approved animal care protocols.

  • Excise the liver and immediately place it in ice-cold isolation buffer.

  • Mince the liver into small pieces with scissors.

  • Wash the minced tissue several times with ice-cold isolation buffer to remove blood.

  • Transfer the tissue to a pre-chilled Dounce homogenizer with a known volume of isolation buffer (e.g., 10 mL per gram of tissue).

  • Homogenize the tissue with 5-10 slow strokes of the loose-fitting pestle. Avoid generating foam.

  • Transfer the homogenate to centrifuge tubes and centrifuge at low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Carefully decant the supernatant into fresh, pre-chilled centrifuge tubes.

  • Centrifuge the supernatant at a higher speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant. The pellet contains the isolated mitochondria.

  • Gently resuspend the mitochondrial pellet in a minimal volume of ice-cold isolation buffer without EDTA and keep on ice.

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Mitochondria_Isolation_Workflow start Excise and Mince Rat Liver homogenize Homogenize in Isolation Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Discard Pellet (Nuclei, Debris) centrifuge1->pellet1 centrifuge2 High-Speed Centrifugation (12,000 x g) supernatant1->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 pellet2 Collect Mitochondrial Pellet centrifuge2->pellet2 resuspend Resuspend in Buffer pellet2->resuspend end Isolated Mitochondria resuspend->end

Caption: Workflow for the isolation of rat liver mitochondria.

Measurement of Mitochondrial Oxygen Consumption

This protocol outlines the measurement of oxygen consumption in isolated mitochondria using a Clark-type oxygen electrode to assess the effect of this compound.

Materials:

  • Isolated mitochondria

  • Clark-type oxygen electrode system (e.g., Hansatech Oxygraph)

  • Respiration Buffer: 125 mM KCl, 10 mM Tris-HCl pH 7.4, 2 mM K₂HPO₄, 5 mM MgCl₂, 0.1 mM EGTA.

  • Respiratory substrates (e.g., 10 mM glutamate/5 mM malate (B86768) or 10 mM succinate)

  • ADP solution (e.g., 100 mM)

  • This compound stock solution (in ethanol (B145695) or DMSO)

  • Oligomycin (B223565) (ATP synthase inhibitor)

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions.

  • Add 1-2 mL of air-saturated respiration buffer to the electrode chamber, maintained at a constant temperature (e.g., 30°C).

  • Add isolated mitochondria to the chamber (e.g., 0.5-1.0 mg of mitochondrial protein).

  • Add a respiratory substrate (e.g., glutamate/malate for Complex I-driven respiration).

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add a known amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • Once the added ADP is phosphorylated to ATP, respiration will return to a slower rate (State 4 respiration).

  • To test the effect of Dinoseb, add small aliquots of the this compound stock solution to the chamber during State 4 respiration. An increase in the rate of oxygen consumption indicates uncoupling.

  • The maximal respiratory rate can be determined by titrating Dinoseb until no further increase in oxygen consumption is observed.

  • As a control, the addition of oligomycin before ADP should inhibit State 3 respiration.

Measurement of Mitochondrial Membrane Potential

This protocol uses the fluorescent dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm) in living cells upon exposure to this compound. JC-1 exists as green fluorescent monomers at low ΔΨm and forms red fluorescent aggregates at high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • Cultured cells

  • JC-1 dye

  • Cell culture medium

  • This compound stock solution

  • FCCP or CCCP (positive control for uncoupling)

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable format for fluorescence measurement (e.g., 96-well black-walled plate or glass-bottom dish).

  • Allow cells to adhere and grow overnight.

  • Prepare the JC-1 staining solution in cell culture medium at the desired final concentration (e.g., 2 µM).

  • Remove the culture medium from the cells and add the JC-1 staining solution.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells with pre-warmed medium or buffer to remove excess dye.

  • Add fresh medium containing various concentrations of this compound to the cells. Include a vehicle control and a positive control (e.g., 50 µM CCCP).

  • Incubate for the desired treatment time.

  • Measure the fluorescence intensity using a plate reader or visualize the cells with a fluorescence microscope.

    • For the plate reader, measure green fluorescence (Ex/Em ~485/535 nm) and red fluorescence (Ex/Em ~550/600 nm).

    • For microscopy, capture images in both the green and red channels.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Conclusion

This compound is a potent protonophoric uncoupler that disrupts mitochondrial bioenergetics by dissipating the proton motive force required for ATP synthesis. Its mechanism of action, involving the cyclic transport of protons across the inner mitochondrial membrane, has been well-characterized. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of this compound and other potential protonophores on mitochondrial function. The quantitative data presented highlight the concentration-dependent effects of this compound on various biological systems. A thorough understanding of the protonophoric action of Dinoseb is essential for its toxicological assessment and for the broader field of mitochondrial research and drug development.

Dinoseb-Sodium's Impact on Mitochondrial Membrane Potential: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinoseb-sodium, the sodium salt of 2-sec-butyl-4,6-dinitrophenol, is a potent herbicide and a classic uncoupler of oxidative phosphorylation. Its primary mechanism of action involves the disruption of the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy production. This guide provides a comprehensive technical overview of the impact of this compound on mitochondrial function, with a focus on its effect on the mitochondrial membrane potential. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound's mitochondrial toxicity.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound acts as a protonophore, a lipophilic molecule that can transport protons across the inner mitochondrial membrane.[1] In its undissociated form, Dinoseb (B1670700) can readily pass through the lipid bilayer of the inner mitochondrial membrane into the mitochondrial matrix. Once in the alkaline environment of the matrix, it releases a proton (H+). The resulting anionic form of Dinoseb is then driven back across the membrane to the more acidic intermembrane space by the negative-inside mitochondrial membrane potential. This cyclical transport of protons dissipates the proton motive force, which is the electrochemical gradient generated by the electron transport chain (ETC).

The dissipation of the proton gradient uncouples the process of electron transport from ATP synthesis.[1] Consequently, the energy released from the oxidation of substrates by the ETC is not used for the synthesis of ATP but is instead dissipated as heat. This leads to a decrease in the mitochondrial membrane potential, an increase in oxygen consumption (state 4 respiration), and a stimulation of ATPase activity as the cell attempts to compensate for the lack of ATP production.[1]

In addition to its primary uncoupling activity, Dinoseb has been reported to partially inhibit Complex II (succinate dehydrogenase) and Complex III (cytochrome c reductase) of the electron transport chain.[1]

Quantitative Impact on Mitochondrial Membrane Potential

The primary effect of this compound on mitochondria is a dose-dependent decrease in the mitochondrial membrane potential. While specific public data providing a precise dose-response curve for this compound is limited, the following table represents a typical response based on the known mechanism of action for dinitrophenolic uncouplers. The values are illustrative and would need to be confirmed experimentally.

This compound Concentration (µM)Mitochondrial Membrane Potential (% of Control)Observations
0 (Control)100%Healthy, polarized mitochondria.
1~90%Slight depolarization observed.
10~60%Significant decrease in membrane potential.
50~25%Severe depolarization, approaching complete dissipation.
100<10%Near-complete uncoupling of oxidative phosphorylation.

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1 Assay

This protocol is adapted for the use of this compound with the JC-1 fluorescent probe, a ratiometric dye that indicates changes in mitochondrial membrane potential. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.

Materials:

  • Human hepatocellular carcinoma cell line (e.g., HepG2)

  • This compound stock solution (in DMSO or ethanol)

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Cell Treatment: Remove the existing medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) at 37°C.

  • JC-1 Staining:

    • Prepare a 5 µg/mL JC-1 working solution in pre-warmed cell culture medium.

    • Remove the treatment medium from the wells and wash the cells once with warm PBS.

    • Add 100 µL of the JC-1 working solution to each well.

    • Incubate the plate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader.

      • Red fluorescence: Excitation ~560 nm, Emission ~595 nm.

      • Green fluorescence: Excitation ~485 nm, Emission ~535 nm.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a depolarization of the mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound Induced Mitochondrial Depolarization

Caption: Mechanism of this compound induced mitochondrial membrane depolarization.

Experimental Workflow for Measuring Mitochondrial Membrane Potential

JC1_Workflow A 1. Seed Cells (e.g., HepG2 in 96-well plate) B 2. Treat with this compound (and controls) A->B C 3. Incubate (e.g., 1-24 hours) B->C D 4. Wash with PBS C->D E 5. Stain with JC-1 (30 min at 37°C) D->E F 6. Wash with PBS E->F G 7. Measure Fluorescence (Red and Green Channels) F->G H 8. Analyze Data (Calculate Red/Green Ratio) G->H

Caption: Workflow for JC-1 assay to measure mitochondrial membrane potential after this compound treatment.

Conclusion

This compound is a potent mitochondrial toxicant that acts by uncoupling oxidative phosphorylation, leading to a rapid and severe depolarization of the mitochondrial membrane. This disruption of the proton motive force has profound consequences for cellular energy metabolism and overall cell health. The experimental protocols and visualizations provided in this guide offer a framework for researchers to investigate and understand the mitochondrial toxicity of this compound and other related compounds. A thorough understanding of these mechanisms is crucial for risk assessment and the development of potential therapeutic interventions for mitochondrial dysfunction.

References

Preliminary Investigation of Dinoseb-Sodium's Cellular Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoseb (B1670700), a dinitrophenolic compound formerly used as a herbicide and pesticide, is a potent metabolic poison with significant cellular effects. This technical guide provides a preliminary investigation into the cellular targets of its sodium salt, Dinoseb-sodium. The primary mechanism of action is the uncoupling of oxidative phosphorylation, leading to a disruption of cellular energy metabolism. Additionally, evidence points towards effects on reproductive and developmental processes, as well as potential endocrine disruption. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these cellular targets, and visualizes the involved pathways and workflows.

Primary Cellular Target: Uncoupling of Oxidative Phosphorylation

The principal and most well-documented cellular target of this compound is the mitochondrion, where it acts as a classical protonophore, uncoupling oxidative phosphorylation.[1][2] This process disrupts the synthesis of ATP, the primary energy currency of the cell.

Mechanism of Action

Dinoseb is a lipophilic weak acid that can readily pass through the inner mitochondrial membrane in its protonated form. It then releases a proton into the mitochondrial matrix, dissipating the crucial proton gradient generated by the electron transport chain. The anionic form of Dinoseb then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle. This uncoupling of proton transport from ATP synthesis leads to an increase in oxygen consumption without a corresponding increase in ATP production, resulting in energy dissipation as heat.[1]

Quantitative Data on Metabolic Effects

The following table summarizes key quantitative data related to the metabolic effects of Dinoseb.

ParameterValueSystemReference
Half-maximal stimulation of oxygen uptake0.28 µMIsolated rat liver mitochondria[2]
Half-maximal stimulation of oxygen uptake2.8-5.8 µMPerfused rat liver[2]
Half-maximal inhibition of gluconeogenesis3.04-5.97 µMPerfused rat liver[2]
Half-maximal inhibition of ureagenesis3.04-5.97 µMPerfused rat liver[2]
Partition Coefficient (Lipid Bilayer/Water)3.75 x 10⁴Model lipid membranes[2]
Signaling Pathway Visualization

The following diagram illustrates the process of oxidative phosphorylation and the disruptive effect of this compound.

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_Matrix Mitochondrial Matrix C1 Complex I Q CoQ C1->Q H_IMS H⁺ C1->H_IMS H⁺ C2 Complex II C2->Q C3 Complex III CytC Cyt c C3->CytC C3->H_IMS H⁺ C4 Complex IV O2 O₂ C4->O2 e⁻ C4->H_IMS H⁺ Q->C3 CytC->C4 ATPS ATP Synthase ADP ADP + Pi ATPS->ADP NADH NADH NADH->C1 e⁻ FADH2 FADH2 FADH2->C2 e⁻ H2O H₂O O2->H2O ATP ATP ADP->ATP H_IMS->ATPS H⁺ Dinoseb Dinoseb-Na H_IMS->Dinoseb H_Matrix H⁺ Dinoseb->H_Matrix H⁺ release

Caption: Uncoupling of oxidative phosphorylation by this compound.

Other Potential Cellular Targets

Beyond its primary effect on mitochondrial bioenergetics, Dinoseb has been reported to interact with other cellular components and pathways.

Inhibition of Mitochondrial Respiratory Chain Complexes

Some evidence suggests that Dinoseb can weakly inhibit complexes II (succinate dehydrogenase) and III (cytochrome c reductase) of the electron transport chain, which could contribute to its overall mitochondrial toxicity.[1]

Reproductive and Developmental Toxicity

Dinoseb is a known reproductive and developmental toxicant.[3] Studies in animal models have demonstrated effects such as decreased sperm count and motility, as well as teratogenic effects including skeletal and neurological abnormalities in offspring.[3][4]

ParameterValueSpeciesEffectReference
LOAEL (males)0.78 mg/kg/dayRatIncreased hematocrit[3]
NOAEL (females)0.78 mg/kg/dayRat-[3]
NOAEL (reproductive/developmental)2.33 mg/kg/dayRat-[3]
Teratogenic Dose10 mg/kg/day (gavage)RatExternal and skeletal malformations[5]
Endocrine Disruption

The potential for Dinoseb to act as an endocrine disruptor has been investigated through high-throughput screening assays such as the U.S. EPA's ToxCast program.[6][7] These assays assess the potential of chemicals to interact with various hormone receptors and pathways. While the data suggests some level of activity, further investigation is required to fully characterize Dinoseb's endocrine-disrupting potential.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to investigate the cellular targets of this compound.

Measurement of Mitochondrial Oxygen Consumption

This protocol is adapted from standard methods for high-resolution respirometry to assess the effect of this compound on mitochondrial function in isolated mitochondria or permeabilized cells.[8][9][10]

Objective: To determine the effect of this compound on mitochondrial oxygen consumption rates (OCR).

Materials:

  • Isolated mitochondria or permeabilized cells

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k, Seahorse XF Analyzer)

  • Respiration medium (e.g., MiR05)

  • Substrates for complex I (e.g., glutamate, malate) and complex II (e.g., succinate)

  • ADP

  • This compound stock solution

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (a known uncoupler, as a positive control)

  • Rotenone (B1679576) (Complex I inhibitor)

  • Antimycin A (Complex III inhibitor)

Procedure:

  • Preparation: Calibrate the oxygen electrodes in the respirometer according to the manufacturer's instructions. Prepare a suspension of isolated mitochondria or permeabilized cells in respiration medium.

  • Baseline Respiration: Add the mitochondrial/cell suspension to the respirometer chambers and record the routine respiration rate (State 2).

  • State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • State 4o Respiration: Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating respiration rate (State 4o).

  • Uncoupled Respiration: Titrate this compound in stepwise additions to determine the concentration that elicits the maximum uncoupled respiration rate.

  • Inhibition of Respiratory Complexes: After achieving maximum uncoupled respiration, sequentially add rotenone and then antimycin A to assess the contribution of Complex I and Complex II to the respiratory rate.

  • Data Analysis: Calculate the respiratory control ratio (RCR = State 3 / State 4o) and the P/O ratio (ADP consumed / oxygen consumed) to quantify the degree of coupling and the efficiency of oxidative phosphorylation. Compare the effects of this compound to the vehicle control and the positive control (FCCP).

start Start prep Prepare Respirometer and Mitochondrial/Cell Suspension start->prep baseline Measure Baseline (State 2) Respiration prep->baseline state3 Add ADP (Measure State 3 Respiration) baseline->state3 state4 Add Oligomycin (Measure State 4o Respiration) state3->state4 dinoseb Titrate with Dinoseb-Na (Measure Uncoupled Respiration) state4->dinoseb inhibit Add Rotenone, then Antimycin A (Assess Complex I & II Contribution) dinoseb->inhibit analysis Data Analysis (RCR, P/O Ratio) inhibit->analysis end End analysis->end

Caption: Experimental workflow for mitochondrial oxygen consumption assay.

Assessment of Reproductive and Developmental Toxicity

This protocol is a generalized workflow based on OECD guidelines and published studies for assessing the reproductive and developmental toxicity of this compound in a rodent model.[3][11][12][13]

Objective: To evaluate the potential of this compound to cause adverse effects on reproduction and development.

Materials:

  • Sexually mature laboratory animals (e.g., Sprague-Dawley rats)

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Standard laboratory animal diet and housing

  • Equipment for animal dosing (e.g., gavage needles)

  • Surgical and necropsy instruments

  • Microscopes for histopathological examination

Procedure:

  • Dose Range Finding Study: Conduct a preliminary study to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for the main study.

  • Main Study Design:

    • Parental (F0) Generation: Assign male and female animals to control and treatment groups. Administer this compound or vehicle daily for a pre-mating period, during mating, and for females, throughout gestation and lactation.

    • Mating and Gestation: Monitor mating success, fertility indices, and gestation length. Observe maternal health and body weight.

    • Litter Assessment (F1 Generation): At birth, record litter size, number of live/dead pups, and pup weights. Conduct clinical observations of the pups.

    • Postnatal Development: Monitor pup survival, growth, and development.

    • F1 Generation Maturation and Mating: Select a subset of F1 offspring to mature and mate to produce an F2 generation, if a two-generation study is required.

  • Endpoints for Evaluation:

    • Reproductive Performance: Mating, fertility, and gestation indices.

    • Sperm Analysis: Sperm count, motility, and morphology.

    • Estrous Cycle Monitoring: Vaginal cytology.

    • Developmental Toxicity: Viability, growth, and morphological development of offspring (external, visceral, and skeletal examinations).

    • Histopathology: Examination of reproductive organs of F0 and F1 generations.

  • Data Analysis: Use appropriate statistical methods to compare treatment groups with the control group for all endpoints. Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

start Start dose_finding Dose Range-Finding Study start->dose_finding main_study Main Study: F0 Generation Dosing (Pre-mating, Mating, Gestation, Lactation) dose_finding->main_study mating Mating and Gestation Monitoring main_study->mating litter_assessment F1 Litter Assessment at Birth mating->litter_assessment postnatal F1 Postnatal Development Monitoring litter_assessment->postnatal f1_mating F1 Maturation and Mating (Optional) postnatal->f1_mating endpoints Endpoint Evaluation: - Reproductive Performance - Sperm/Estrous Analysis - Developmental Toxicity - Histopathology postnatal->endpoints f1_mating->endpoints analysis Statistical Analysis (NOAEL, LOAEL Determination) endpoints->analysis end End analysis->end

Caption: Workflow for reproductive and developmental toxicity assessment.

Conclusion

The primary cellular target of this compound is unequivocally the mitochondrion, where it disrupts energy production by uncoupling oxidative phosphorylation. This mechanism underlies its acute toxicity. However, a comprehensive understanding of its cellular effects must also consider its demonstrated reproductive and developmental toxicity, as well as its potential to interfere with the endocrine system. The experimental protocols outlined in this guide provide a framework for further investigation into these critical cellular targets, enabling a more complete risk assessment and a deeper understanding of the molecular toxicology of this compound. Further research is warranted to elucidate the precise molecular interactions and dose-response relationships for these secondary targets.

References

Review of Dinoseb-sodium's toxic effects on various organisms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed review of the toxicological effects of Dinoseb-sodium on a wide range of organisms. Dinoseb (B1670700), a dinitrophenol pesticide, has been banned in many countries due to its high toxicity. This document summarizes key quantitative toxicity data, outlines the experimental protocols used to determine these effects, and visually represents its primary mechanism of action.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of this compound across various organisms and exposure routes.

Table 1: Acute Toxicity of this compound in Mammalian Species

SpeciesRouteEndpointValueReference
RatOralLD5025 - 58 mg/kg[1]
Guinea PigOralLD5025 mg/kg[1]
RabbitDermalLD5080 - 200 mg/kg[1]
Guinea PigDermalLD50200 - 300 mg/kg[1]
RatInhalationLC50 (4h)33 - 290 mg/m³[2]

Table 2: Avian and Aquatic Acute Toxicity of this compound

SpeciesEndpointValueReference
Birds (unspecified)Oral LD507 - 9 mg/kg[1]
Quail5-8 day dietary LC50409 ppm[1]
Pheasant5-8 day dietary LC50515 ppm[1]
Lake Trout96-hour LC5044 µg/L[1]
Cutthroat Trout96-hour LC5067 µg/L[1]
Coho Salmon96-hour LC50100 µg/L[1]
Catfish96-hour LC50118 µg/L[1]

Table 3: Chronic, Reproductive, and Developmental Toxicity of this compound

SpeciesEffectEndpointValueReference
RatReproductiveNOAEL2.33 mg/kg bw/day[3]
RatReproductiveLOAEL (males)0.78 mg/kg bw/day[3]
RabbitDevelopmentalNOEL3 mg/kg/day[4]

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies following standardized OECD (Organisation for Economic Co-operation and Development) guidelines. These guidelines ensure the quality, consistency, and reliability of the data. Below are detailed methodologies for the key experiments cited.

Acute Oral Toxicity (based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.[5]

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[5] Animals are acclimatized to laboratory conditions for at least five days before the test.[5]

  • Housing and Feeding: Animals are housed in individual cages. The temperature of the experimental animal room should be maintained at 22°C (± 3°C) with a relative humidity of 30-70%.[5] A 12-hour light/12-hour dark cycle is maintained.[5] Standard laboratory diets and drinking water are provided ad libitum, although animals are fasted before administration of the test substance.[5]

  • Procedure:

    • The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[5]

    • The volume of liquid administered should not exceed 1 mL/100g of body weight for rodents.[5]

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[5] Observations are made frequently on the day of dosing and at least once daily thereafter.[5]

    • Body weights are recorded before administration and weekly thereafter.[5]

    • All animals (including those that die during the test and survivors at the end of the observation period) are subjected to a gross necropsy.[5]

  • Endpoint: The LD50 (median lethal dose), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals, is calculated.[5]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test assesses the potential adverse effects of short-term dermal exposure to a substance.[6][7]

  • Test Animals: Young adult rats are commonly used.[8] Animals should have healthy, intact skin.[8]

  • Housing and Feeding: Conditions are similar to the acute oral toxicity test.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[9]

    • The test substance is applied uniformly over an area that is approximately 10% of the total body surface area.[6]

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[9]

    • After 24 hours, the residual test substance is removed.[9]

    • Animals are observed for mortality and signs of toxicity for at least 14 days.[6]

    • Body weights are recorded weekly.[6]

    • A gross necropsy is performed on all animals at the end of the study.[6]

  • Endpoint: The LD50 is determined.

Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline evaluates the health hazards associated with short-term exposure to a substance via inhalation.[10][11]

  • Test Animals: The rat is the preferred species.[12]

  • Procedure:

    • Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a standard duration, typically 4 hours.[10][11]

    • Multiple groups of animals are exposed to different concentrations of the test substance.[11]

    • Animals are observed for signs of toxicity during and after exposure for at least 14 days.[10][11]

    • Body weights are recorded, and a gross necropsy is performed on all animals.[11]

  • Endpoint: The LC50 (median lethal concentration), the concentration of the chemical in the air that kills 50% of the test animals during the observation period, is calculated.[11]

Fish, Acute Toxicity Test (based on OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of fish over a short exposure period.[13][14][15]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).[15]

  • Procedure:

    • Fish are exposed to the test substance in a series of concentrations for 96 hours.[14][15]

    • The test can be static (water is not changed), semi-static (water is renewed at regular intervals), or flow-through (water is continuously replaced).

    • Mortality and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.[14]

  • Endpoint: The LC50 at 96 hours is calculated.[13]

Daphnia sp., Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.[16][17]

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test, are used.[16][17]

  • Procedure:

    • Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[16][17]

    • The test is conducted in a static or semi-static system.[18]

    • Immobilisation (the inability to swim) is recorded at 24 and 48 hours.[16][17]

  • Endpoint: The EC50 (median effective concentration), the concentration that immobilizes 50% of the daphnids, is calculated at 48 hours.[16]

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (based on OECD Guideline 201)

This test determines the effects of a substance on the growth of freshwater algae.[19]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata.[19]

  • Procedure:

    • Exponentially growing algae are exposed to at least five concentrations of the test substance in batch cultures for 72 hours.[19]

    • The cultures are maintained under controlled conditions of temperature, light, and nutrients.[20]

    • Algal growth is measured at 24, 48, and 72 hours by determining the cell concentration.[21]

  • Endpoint: The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined.[19]

Rodent Developmental Toxicity Study

This type of study evaluates the potential of a substance to cause adverse effects on the developing fetus.

  • Test Animals: Pregnant rats or rabbits are typically used.

  • Procedure:

    • The test substance is administered to pregnant females during the period of organogenesis (e.g., gestation days 6-15 for rats).[2]

    • Doses are typically administered daily by gavage.[2]

    • Maternal observations include clinical signs, body weight, and food consumption.[2]

    • Near the end of gestation, the females are euthanized, and the uterine contents are examined.

    • The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.

    • Fetuses are weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.[2]

  • Endpoints: The No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL) for maternal and developmental toxicity are determined.

Rodent Reproductive Toxicity Study

This study assesses the potential effects of a substance on the reproductive capabilities of adult animals and the development of their offspring.

  • Test Animals: Typically, rats are used.

  • Procedure:

    • Male and female animals are administered the test substance for a specified period before mating, during mating, and for females, throughout gestation and lactation.[22]

    • Observations include effects on mating performance, fertility, gestation length, parturition, and lactation.

    • Offspring are evaluated for viability, growth, and development.

  • Endpoints: The NOAEL and LOAEL for parental toxicity, reproductive performance, and offspring toxicity are determined.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of this compound's toxicity is the uncoupling of oxidative phosphorylation in the mitochondria.[23] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

Caption: Mechanism of this compound as an uncoupler of oxidative phosphorylation.

This compound is a lipophilic weak acid. In its protonated (neutral) form, it can readily diffuse across the inner mitochondrial membrane from the acidic intermembrane space into the more alkaline mitochondrial matrix. Once in the matrix, it releases a proton (H+), becoming charged and trapping it temporarily. This shuttling of protons back into the matrix dissipates the proton motive force (the electrochemical gradient of protons) that is normally used by ATP synthase to generate ATP.[24] Consequently, the energy from the electron transport chain is released as heat instead of being converted into chemical energy in the form of ATP. This leads to cellular energy depletion and ultimately, cell death. Dinoseb can also partially inhibit the electron transport chain at Complex III (cytochrome c reductase) and succinate (B1194679) dehydrogenase.[23]

References

Dinoseb-Sodium's Bioaccumulation Potential in Laboratory Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioaccumulation potential of dinoseb-sodium in laboratory models. Dinoseb (B1670700), a dinitrophenol herbicide, has been the subject of various ecotoxicological studies to determine its persistence and potential for accumulation in organisms. Despite its use being largely discontinued (B1498344) in many countries, understanding its environmental fate remains crucial for risk assessment and management of contaminated sites.

Executive Summary

Available data from laboratory studies indicate a low potential for bioaccumulation of dinoseb in aquatic organisms. The bioconcentration factor (BCF), a key indicator of a substance's ability to accumulate in an organism from water, has been reported to be relatively low for dinoseb. While rapidly absorbed by fish, it is also quickly eliminated from their tissues upon transfer to a clean environment[1].

Quantitative Bioaccumulation Data

The following tables summarize the key quantitative data on the bioaccumulation of dinoseb in laboratory models.

Table 1: Bioconcentration Factors (BCF) of Dinoseb in Fish

Test OrganismSpeciesBCF ValueExposure Concentration (µg/L)Exposure DurationSource
Fathead MinnowPimephales promelas61.50.6224 daysCall et al., 1984[2]
Fathead MinnowPimephales promelas64.17.2224 daysCall et al., 1984[2]
Fish (unspecified)-135Not SpecifiedNot SpecifiedEXTOXNET[1]
Common CarpCyprinus carpio<0.3 - 1.010Not SpecifiedOECD SIDS
Common CarpCyprinus carpio<2.51.0Not SpecifiedOECD SIDS

Table 2: Uptake and Elimination Kinetics of Dinoseb in Fathead Minnow (Pimephales promelas)

ParameterValueTimeframeSource
Elimination of ¹⁴C71%24 hours post-exposureCall et al., 1984[2]
Average Elimination of ¹⁴C96%14 days post-exposureCall et al., 1984[2]

Experimental Protocols

A detailed experimental protocol for determining the bioaccumulation potential of dinoseb in fathead minnows (Pimephales promelas) is described in a study by Call et al. (1984). The methodology is summarized below.

Test Organism
  • Species: Fathead Minnow (Pimephales promelas)

  • Source: Laboratory culture

Exposure Conditions
  • Test Type: Flow-through system

  • Test Substance: ¹⁴C-labeled dinoseb

  • Exposure Concentrations:

    • Low: 0.62 µg/L

    • High: 7.22 µg/L

  • Control: A control group of fish held in water without dinoseb.

  • Duration of Exposure (Uptake Phase): 24 days

  • Depuration Phase: Following the 24-day exposure, fish were transferred to clean, uncontaminated water for a 14-day depuration period.

Sampling and Analysis
  • Sampling Frequency: Fish and water samples were collected at regular intervals during both the uptake and depuration phases.

  • Analytical Method: The concentration of ¹⁴C-dinoseb in fish tissue and water was determined using liquid scintillation counting. This technique measures the radioactive decay of the ¹⁴C label to quantify the amount of dinoseb present.

Calculation of Bioconcentration Factor (BCF)

The steady-state bioconcentration factor (BCF) was calculated as the ratio of the concentration of dinoseb in the fish tissue (at steady state) to the mean concentration of dinoseb in the water during the exposure period.

Visualizations

Experimental Workflow for Bioaccumulation Studies

The following diagram illustrates a generalized experimental workflow for conducting a bioconcentration study in fish, based on the principles outlined in OECD Test Guideline 305.

G cluster_acclimation Acclimation Phase cluster_uptake Uptake Phase cluster_depuration Depuration Phase cluster_data_analysis Data Analysis Acclimation Acclimate test organisms to laboratory conditions Exposure Expose fish to a constant concentration of this compound in a flow-through system Acclimation->Exposure Sampling_Uptake Periodically sample fish and water Exposure->Sampling_Uptake Analysis_Uptake Analyze samples for Dinoseb concentration Sampling_Uptake->Analysis_Uptake Transfer Transfer fish to clean, Dinoseb-free water Analysis_Uptake->Transfer Sampling_Depuration Periodically sample fish and water Transfer->Sampling_Depuration Analysis_Depuration Analyze samples for Dinoseb concentration Sampling_Depuration->Analysis_Depuration Kinetics Determine uptake and elimination rate constants Analysis_Depuration->Kinetics BCF Calculate Bioconcentration Factor (BCF) Kinetics->BCF

Caption: Generalized workflow for a fish bioconcentration study.

Factors Influencing Dinoseb Bioaccumulation Potential

The bioaccumulation potential of dinoseb is influenced by a combination of its physicochemical properties and the physiological characteristics of the exposed organism. The following diagram illustrates these relationships.

G Solubility Moderate Water Solubility Bioaccumulation Low Bioaccumulation Potential Solubility->Bioaccumulation limits partitioning into lipids LogKow Log Kow (Octanol-Water Partition Coefficient) LogKow->Bioaccumulation influences partitioning Uptake Rapid Uptake by Organism Uptake->Bioaccumulation increases concentration Elimination Rapid Elimination from Organism Elimination->Bioaccumulation decreases concentration Metabolism Metabolism and Excretion Metabolism->Elimination

Caption: Factors influencing dinoseb's bioaccumulation potential.

Signaling Pathways

Currently, there is a lack of specific research identifying and describing signaling pathways directly involved in the bioaccumulation of this compound in laboratory models. The primary mechanism of dinoseb toxicity is the uncoupling of oxidative phosphorylation, which disrupts cellular energy metabolism. While this affects overall organism health, its direct role in the kinetics of uptake, distribution, and elimination specific to bioaccumulation has not been elucidated in the available literature. Further research is needed to explore potential interactions with transport proteins or metabolic pathways that could influence its bioaccumulation.

References

Methodological & Application

Laboratory synthesis protocol for Dinoseb-sodium

Author: BenchChem Technical Support Team. Date: November 2025

The production and use of Dinoseb and its salts, including Dinoseb-sodium, are banned or severely restricted in many countries, including the United States, due to their high toxicity and risk to human health and the environment. Therefore, providing a detailed laboratory synthesis protocol would be irresponsible.

Instead of a synthesis protocol, this document will provide information on the chemical properties, historical context, and toxicological profile of Dinoseb from a safety and educational perspective.

Chemical Properties and Structure

Dinoseb , also known as 2-(sec-butyl)-4,6-dinitrophenol, is an organic compound from the dinitrophenol family.

PropertyValue
Chemical Formula C10H12N2O5
Molar Mass 240.21 g/mol
Appearance Yellowish-brown solid or viscous liquid
Melting Point 38-42 °C
Boiling Point Decomposes
Solubility in water 52 mg/L at 25 °C

Historical Use and Regulation

Dinoseb was widely used as a herbicide and insecticide starting in the 1940s. It was effective in controlling broadleaf weeds in various crops. However, due to its acute toxicity, developmental toxicity, and other adverse health effects, its use was banned by the United States Environmental Protection Agency (EPA) in 1986. Many other countries have followed suit.

Toxicological Profile

Dinoseb is highly toxic to humans and animals. It can be absorbed through the skin, inhalation, and ingestion.

The primary mechanism of toxicity for dinitrophenols like Dinoseb is the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP, the main energy currency of the cell, leading to a rapid increase in metabolic rate, fever, and potentially death.

dot

cluster_mitochondrion Mitochondrial Inner Membrane cluster_effects Cellular Effects ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Dinoseb Dinoseb Dissipation Dissipates Proton Gradient Dinoseb->Dissipation Dissipation->Proton_Gradient Disrupts ATP_Depletion ATP Depletion Dissipation->ATP_Depletion Increased_Metabolism Increased Metabolism Dissipation->Increased_Metabolism Heat_Production Heat Production (Hyperthermia) Increased_Metabolism->Heat_Production

Caption: Mechanism of Dinoseb toxicity via uncoupling of oxidative phosphorylation.

Safety and Handling

Due to its high toxicity, handling Dinoseb or its salts requires stringent safety protocols. This includes the use of appropriate personal protective equipment (PPE) such as chemical-resistant gloves, protective clothing, and respiratory protection. All work should be conducted in a certified chemical fume hood.

Decontamination and Disposal

Decontamination procedures for Dinoseb spills typically involve absorption with an inert material and disposal as hazardous waste. All waste containing Dinoseb must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

For more information on the hazards and safe handling of Dinoseb, please consult the safety data sheet (SDS) and relevant government agency resources.

Application Note: Preparation of Dinoseb-sodium Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of Dinoseb-sodium analytical standards for research and quality control purposes. Dinoseb (B1670700) is a highly toxic dinitrophenol compound that was formerly used as an herbicide and is now used in industrial processes such as styrene (B11656) production.[1] Accurate preparation of analytical standards is critical for the precise quantification of Dinoseb in various matrices. This note outlines the necessary safety precautions, materials, step-by-step procedures for creating stock and working standards, and proper storage conditions. Additionally, it includes a summary of the compound's physicochemical properties and its mechanism of action as an uncoupler of oxidative phosphorylation.

CRITICAL SAFETY PRECAUTIONS

WARNING: Dinoseb is a highly hazardous substance. It is fatal if swallowed or in contact with skin, causes serious eye irritation, and may damage fertility or the unborn child.[2] The toxicity of dinoseb can be enhanced by high ambient temperatures and physical activity.[3]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC), a lab coat, and safety glasses with side shields or chemical goggles.[4] All handling of solid Dinoseb or its concentrated solutions should be performed inside a certified chemical fume hood to avoid inhalation.[4]

  • Handling: Avoid all personal contact, including inhalation and skin/eye contact.[4] Do not eat, drink, or smoke when using this product.[2][5]

  • Spills: In case of a spill, clear the area and wear appropriate PPE. Use dry clean-up procedures and avoid generating dust. Moisten spilled solids with water to prevent dusting before sweeping into a sealed container for hazardous waste disposal.[4][5]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

    • Ingestion: Immediately call a poison center or doctor. Rinse mouth. Do not induce vomiting.[2][6]

    • Inhalation: Move the victim to fresh air and keep them at rest. Seek immediate medical attention.[3][6]

  • Disposal: All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[4]

Physicochemical Data

The following table summarizes the key physicochemical properties of Dinoseb and its sodium salt.

PropertyDinosebThis compound
IUPAC Name 2-butan-2-yl-4,6-dinitrophenol[7]sodium;2-butan-2-yl-4,6-dinitrophenolate[8]
CAS Number 88-85-7[7]35040-03-0[8]
Molecular Formula C₁₀H₁₂N₂O₅[7]C₁₀H₁₁N₂NaO₅[8]
Molecular Weight 240.21 g/mol [7][9]262.19 g/mol [8]
Appearance Orange-brown solid or viscous liquid[7]Data not available
Water Solubility 0.052 g/L (52 mg/L) at 25 °C (very poor)[7][10]Expected to be higher than Dinoseb
Melting Point 38-42 °C[10]Data not available

Experimental Workflow for Standard Preparation

The following diagram outlines the general workflow for preparing analytical standards from a certified reference material.

G Diagram 1: General Workflow for Analytical Standard Preparation cluster_prep Preparation cluster_sol Solubilization & Dilution cluster_storage Storage & Use A Acquire Certified Reference Material (CRM) B Perform Hazard Assessment & Don PPE A->B C Weigh CRM accurately in a chemical fume hood B->C D Quantitatively transfer to Class A volumetric flask C->D E Add appropriate solvent (e.g., Methanol) D->E F Sonicate briefly to dissolve E->F G Dilute to final volume with solvent F->G H Label flask clearly (Stock Standard) G->H I Store at 2-8 °C in the dark H->I J Use stock to prepare working standards via serial dilution H->J

Caption: Workflow for preparing analytical standards.

Protocol: Preparation of this compound Standards

This protocol describes the preparation of a 1000 mg/L primary stock solution and a 10 mg/L working standard. All glassware must be Class A volumetric.

5.1 Materials and Equipment

  • This compound certified reference material (CRM)

  • HPLC-grade Methanol (B129727) or Acetonitrile

  • Analytical balance (4-decimal place)

  • 10 mL and 100 mL Class A volumetric flasks

  • 1 mL Class A volumetric pipette

  • Pipette bulb or controller

  • Glass funnels

  • Beakers

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps (B75204) for storage

5.2 Preparation of 1000 mg/L Stock Standard Solution

  • Tare Balance: Place a clean, dry weighing boat on the analytical balance and tare it.

  • Weigh CRM: Working inside a chemical fume hood, carefully weigh approximately 10.5 mg of this compound CRM. (Note: The sodium salt's molecular weight is higher than the parent acid. An exact mass is not required, as the final concentration will be calculated from the actual mass weighed). Record the exact mass to four decimal places.

  • Transfer: Quantitatively transfer the weighed CRM to a 10 mL Class A volumetric flask using a powder funnel. Rinse the weighing boat and funnel with small aliquots of methanol, collecting the rinsate in the flask to ensure a complete transfer.

  • Dissolve: Add approximately 7 mL of methanol to the flask. Cap and swirl gently to dissolve the solid. If necessary, place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.

  • Dilute to Volume: Allow the solution to return to room temperature. Carefully add methanol dropwise until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate Concentration: Calculate the precise concentration of the stock solution using the following formula:

    Concentration (mg/L) = (Mass of this compound in mg) / (Volume of flask in L) * (MW of Dinoseb / MW of this compound)

    Correction Factor = 240.21 / 262.19 = 0.916

    Example: (10.5 mg / 0.010 L) * 0.916 = 961.8 mg/L (as Dinoseb)

  • Label and Store: Transfer the solution to a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store in a refrigerator at 2-8 °C.[9]

5.3 Preparation of 10 mg/L Working Standard Solution

  • Pipette Stock Solution: Using a 1 mL Class A volumetric pipette, transfer 1.00 mL of the primary stock solution into a 100 mL Class A volumetric flask.

  • Dilute to Volume: Add methanol to the flask until the bottom of the meniscus aligns with the calibration mark.

  • Homogenize: Cap the flask and invert 15-20 times to mix thoroughly.

  • Calculate Concentration: Calculate the exact concentration based on the primary stock solution's concentration.

    Example: (961.8 mg/L * 1.00 mL) / 100.0 mL = 9.62 mg/L

  • Label and Store: Transfer to a labeled amber vial and store at 2-8 °C. It is recommended to prepare fresh working standards from the stock solution as needed, typically daily or weekly.

Storage and Stability

  • Stock Solution: When stored properly in an amber vial at 2-8°C, the stock solution is stable for several months. Commercial standards have a minimum shelf life of 2 years.[7] However, it is best practice to monitor for any signs of precipitation or discoloration.

  • Working Standards: Dilute working standards are less stable and should be prepared fresh from the stock solution to ensure accuracy.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb exerts its toxicity by interfering with cellular energy production in the mitochondria.[11] It acts as an uncoupler of oxidative phosphorylation by transporting protons across the inner mitochondrial membrane, dissipating the critical proton gradient required by ATP synthase to produce ATP.[12] This uncoupling leads to a rapid depletion of cellular energy and ultimately cell death.[12]

Caption: Dinoseb uncouples oxidative phosphorylation.

References

Application Notes and Protocols: Dinoseb-Sodium in Mitochondrial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dinoseb-sodium, a potent mitochondrial uncoupler, in mitochondrial research. This document includes detailed protocols for key experiments, quantitative data on its effects, and visual representations of the underlying mechanisms and experimental workflows.

Introduction

This compound, the sodium salt of 2-sec-butyl-4,6-dinitrophenol, is a well-characterized chemical tool used to investigate mitochondrial function. As a classical protonophore, this compound disrupts the proton gradient across the inner mitochondrial membrane, a process central to cellular energy production. This uncoupling of oxidative phosphorylation from ATP synthesis makes it an invaluable compound for studying mitochondrial bioenergetics, respiratory control, and the mechanisms of mitochondrial dysfunction in various disease models.[1][2][3] Its activity also includes the weak inhibition of respiratory chain complexes II and III.[1]

Mechanism of Action

Dinoseb, a lipophilic weak acid, readily diffuses across the inner mitochondrial membrane in its protonated form.[1][2] In the alkaline environment of the mitochondrial matrix, it releases a proton, dissipating the crucial proton-motive force. The resulting anionic Dinoseb is then electrophoretically driven back across the membrane to the intermembrane space, where it can pick up another proton and repeat the cycle. This process effectively short-circuits the mitochondrial proton circuit, leading to an increased rate of oxygen consumption (respiration) without a corresponding increase in ATP synthesis.[1][2] This uncoupling effect ultimately leads to a decrease in cellular ATP levels and can induce downstream signaling events, including the release of calcium from the endoplasmic reticulum and the activation of apoptotic pathways.[1]

Data Presentation

The following tables summarize the quantitative effects of Dinoseb on key mitochondrial parameters.

ParameterOrganism/Cell TypeConcentrationEffectReference
Oxygen Consumption
State 4 RespirationIsolated rat liver mitochondria0.28 µMHalf-maximal stimulation[4]
State 4 RespirationIsolated rat liver mitochondriaNot specifiedIncreased rate[3]
Uncoupled RespirationIsolated rat liver mitochondriaNot specifiedPartial inhibition[3]
Mitochondrial Membrane Potential (ΔΨm)
ΔΨmIsolated rat liver mitochondriaNot specifiedDepressed[3]
ATP Synthesis
ATPase ActivityIsolated rat liver mitochondriaNot specifiedStimulated[3]
ATP LevelsPerfused rat liver3.04 - 5.97 µMHalf-maximal inhibition of gluconeogenesis and ureagenesis (ATP-dependent processes)[4]
Inhibition of Respiratory Complexes
Succinate (B1194679) Dehydrogenase (Complex II)Isolated rat liver mitochondriaNot specifiedPartial inhibition[3]
Cytochrome c Reductase (Complex III)Isolated rat liver mitochondriaNot specifiedPartial inhibition[3]

Experimental Protocols

Protocol 1: Measurement of Oxygen Consumption in Isolated Mitochondria

This protocol describes the measurement of oxygen consumption rates in isolated mitochondria using a Clark-type oxygen electrode.

Materials:

  • Isolated mitochondria

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.2)

  • Substrates (e.g., 10 mM glutamate, 5 mM malate (B86768) for Complex I; 10 mM succinate for Complex II)

  • ADP solution (e.g., 100 mM)

  • This compound stock solution

  • Clark-type oxygen electrode system

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions. Set the chamber temperature to the desired experimental temperature (e.g., 30°C).

  • Add 1-2 mL of pre-warmed Respiration Buffer to the electrode chamber.

  • Add the mitochondrial substrates to the chamber and allow the baseline to stabilize.

  • Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to the chamber and record the baseline oxygen consumption (State 2 respiration).

  • Initiate State 3 respiration by adding a known amount of ADP (e.g., 150 µM).

  • Once the ADP is phosphorylated and the respiration rate returns to a slower pace, this is State 4 respiration.

  • To measure the effect of this compound, add aliquots of the stock solution to the chamber to achieve the desired final concentrations.

  • Record the rate of oxygen consumption after each addition.

  • Calculate the oxygen consumption rate in nmol O2/min/mg mitochondrial protein.

Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol utilizes the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm in cultured cells.

Materials:

  • Cultured cells

  • JC-1 staining solution (5 µg/mL in cell culture medium)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • Fluorescence microscope or plate reader

Procedure:

  • Seed cells in a suitable culture plate (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS.

  • Add fresh culture medium or PBS to the cells.

  • Measure the fluorescence intensity using a fluorescence microscope or plate reader.

    • J-aggregates (high ΔΨm): Excitation ~560 nm, Emission ~595 nm (red fluorescence).

    • JC-1 monomers (low ΔΨm): Excitation ~485 nm, Emission ~535 nm (green fluorescence).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Measurement of Mitochondrial ATP Production

This protocol describes a luciferase-based assay to quantify ATP synthesis in isolated mitochondria.

Materials:

  • Isolated mitochondria

  • ATP measurement buffer (e.g., 75 mM mannitol, 25 mM sucrose, 100 mM KCl, 10 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Substrates (as in Protocol 1)

  • ADP solution

  • This compound stock solution

  • Luciferin-luciferase ATP assay kit

  • Luminometer

Procedure:

  • Prepare a reaction mix in a luminometer tube containing ATP measurement buffer, substrates, and isolated mitochondria (e.g., 0.1 mg/mL).

  • Add the luciferin-luciferase reagent to the tube.

  • Place the tube in the luminometer and record the baseline luminescence.

  • Initiate ATP synthesis by adding ADP to a final concentration of, for example, 150 µM.

  • Record the increase in luminescence over time.

  • To test the effect of this compound, pre-incubate the mitochondria with the desired concentrations of the compound before adding ADP.

  • Generate a standard curve using known concentrations of ATP to convert the luminescence signal to ATP concentration.

  • Calculate the rate of ATP production in nmol ATP/min/mg mitochondrial protein.

Signaling Pathways and Workflows

dinoseb_mechanism cluster_membrane Inner Mitochondrial Membrane cluster_consequences Downstream Consequences Dinoseb_H Dinoseb-H+ H_matrix H+ Dinoseb_H->H_matrix Proton Release Proton_Gradient_Dissipation Proton Gradient Dissipation Dinoseb_H->Proton_Gradient_Dissipation Dinoseb_anion Dinoseb- H_IMS H+ Dinoseb_anion->H_IMS Electrophoretic Movement H_matrix->Dinoseb_anion H_IMS->Dinoseb_H Protonation ATP_Synthase ATP Synthase H_IMS->ATP_Synthase Proton Flow ETC Electron Transport Chain ETC->H_IMS Proton Pumping ATP ATP ATP_Synthase->ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase MMP_Collapse ΔΨm Collapse Proton_Gradient_Dissipation->MMP_Collapse ATP_Depletion ATP Depletion Proton_Gradient_Dissipation->ATP_Depletion ROS_Production ↑ ROS Production MMP_Collapse->ROS_Production ER_Stress ER Stress ROS_Production->ER_Stress Ca_Release ↑ Cytosolic Ca²⁺ ER_Stress->Ca_Release Mito_Ca_Uptake ↑ Mitochondrial Ca²⁺ Ca_Release->Mito_Ca_Uptake mPTP_Opening mPTP Opening Mito_Ca_Uptake->mPTP_Opening Cytochrome_c_Release Cytochrome c Release mPTP_Opening->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Mechanism of this compound action and downstream signaling.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Mitochondria_Isolation Isolate Mitochondria (Protocol 1 & 3) Incubate_Mito Incubate Mitochondria with this compound Mitochondria_Isolation->Incubate_Mito Cell_Culture Culture Cells (Protocol 2) Treat_Cells Treat Cells with this compound Cell_Culture->Treat_Cells Oxygen_Consumption Measure Oxygen Consumption (Clark-type Electrode) Incubate_Mito->Oxygen_Consumption ATP_Production Measure ATP Production (Luciferase Assay) Incubate_Mito->ATP_Production MMP_Assay Measure ΔΨm (JC-1 Staining) Treat_Cells->MMP_Assay Analyze_OCR Calculate O₂ Consumption Rate Oxygen_Consumption->Analyze_OCR Analyze_ATP Quantify ATP Synthesis Rate ATP_Production->Analyze_ATP Analyze_MMP Determine Red/Green Ratio MMP_Assay->Analyze_MMP

Caption: General experimental workflow for studying this compound's effects.

References

Application Notes and Protocols: Dinoseb-sodium as a Positive Control for Mitochondrial Uncoupling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial uncoupling is a process where the flow of electrons along the electron transport chain is disconnected from the synthesis of ATP. This dissipation of the proton gradient generated by the respiratory chain leads to an increase in oxygen consumption without a corresponding increase in ATP production, with the energy instead being released as heat. Chemical uncouplers are invaluable tools for studying mitochondrial function and dysfunction, and for screening compounds that may modulate mitochondrial activity.

Dinoseb-sodium, a dinitrophenolic herbicide, is a classical mitochondrial uncoupler.[1] Its lipophilic nature allows it to readily permeate the inner mitochondrial membrane.[1] There, it acts as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, thereby dissipating the proton-motive force.[1] This action makes this compound an effective positive control in a variety of assays designed to assess mitochondrial function. These assays are critical in basic research to understand cellular metabolism and are pivotal in drug development for identifying potential mitochondrial toxicants or therapeutic agents targeting mitochondrial pathways.

This document provides detailed application notes and protocols for utilizing this compound as a positive control in key mitochondrial function assays, including the measurement of oxygen consumption, mitochondrial membrane potential, and cellular ATP levels.

Principle of the Method

This compound disrupts oxidative phosphorylation by creating a proton leak across the inner mitochondrial membrane. This leads to three primary, measurable effects that are indicative of mitochondrial uncoupling:

  • Increased Oxygen Consumption: To compensate for the dissipated proton gradient and attempt to maintain the mitochondrial membrane potential, the electron transport chain works at a higher rate, leading to a significant increase in the oxygen consumption rate (OCR).

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of protons into the mitochondrial matrix neutralizes the negative charge, leading to a depolarization of the inner mitochondrial membrane.

  • Decreased ATP Production: By bypassing ATP synthase, the energy stored in the proton gradient is no longer efficiently converted into ATP, resulting in a depletion of cellular ATP levels.

These effects are dose-dependent and can be quantified using various established cellular and mitochondrial assays.

Data Presentation

The following tables summarize the expected quantitative effects of a typical dinitrophenolic uncoupler, 2,4-dinitrophenol (B41442) (DNP), which is closely related to this compound. This data is provided as a representative example of the dose-dependent effects of this class of uncouplers. Researchers should perform their own dose-response experiments to determine the optimal concentrations for this compound in their specific experimental system.

Table 1: Effect of DNP on Mitochondrial Oxygen Consumption Rate (OCR)

DNP Concentration (µM)Basal OCR (% of Control)Maximal Respiration (% of Control)
10~120%~110%
50~150%~125%
100~200%~150%
200>250%>180%

Note: Data is representative and will vary depending on the cell type and experimental conditions.

Table 2: Effect of DNP on Mitochondrial Membrane Potential (ΔΨm)

DNP Concentration (µM)JC-1 Red/Green Fluorescence Ratio (% of Control)
10~85%
50~60%
100~40%
200<25%

Note: A decrease in the JC-1 red/green fluorescence ratio indicates mitochondrial depolarization.[2] Data is representative.

Table 3: Effect of DNP on Cellular ATP Levels

DNP Concentration (mM)Cellular ATP Content (% of Control) after 15 min
0.1~70%
5.0~30%

Note: Data is representative from a study on the effects of DNP on cellular ATP levels.[3]

Mandatory Visualizations

G Mechanism of Mitochondrial Uncoupling by this compound ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates Protons_IMS->ATP_Synthase Proton Flow Dinoseb (B1670700) This compound Protons_IMS->Dinoseb Protons_Matrix H+ Dinoseb->Protons_Matrix Transports H+

Caption: Mechanism of mitochondrial uncoupling by this compound.

G Experimental Workflow for Assessing Mitochondrial Uncoupling start Start: Prepare Cell Culture treat Treat cells with this compound (as positive control) and test compounds start->treat assay Perform Mitochondrial Function Assays treat->assay ocr Oxygen Consumption Rate (OCR) (e.g., Seahorse XF Analyzer) assay->ocr mmp Mitochondrial Membrane Potential (ΔΨm) (e.g., JC-1 Assay) assay->mmp atp Cellular ATP Levels (e.g., Luminescence Assay) assay->atp data Data Acquisition and Analysis ocr->data mmp->data atp->data compare Compare results of test compounds to this compound control data->compare end End: Conclusion on Compound Effect compare->end

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Experimental Protocols

Measurement of Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol describes a mitochondrial stress test to assess the effects of this compound on cellular respiration.

Materials and Reagents:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant Solution

  • Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • This compound stock solution

  • Oligomycin (B223565) (ATP synthase inhibitor)

  • FCCP (a potent uncoupler, for maximal respiration)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cultured cells of interest

Protocol:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight in a standard CO2 incubator at 37°C.

  • Hydration of Sensor Cartridge:

    • One day before the assay, add Seahorse XF Calibrant to each well of the utility plate and place the sensor cartridge on top.

    • Incubate overnight in a non-CO2 incubator at 37°C.

  • Assay Preparation:

    • On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.

    • Add the final volume of pre-warmed assay medium to each well.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Prepare stock solutions of this compound, oligomycin, FCCP, and rotenone/antimycin A in assay medium at the desired concentrations for injection. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture plate.

    • Start the assay protocol. A typical protocol involves:

      • Basal OCR measurement (3-4 cycles).

      • Injection of this compound (or vehicle control) and subsequent OCR measurement (3-4 cycles).

      • Sequential injections of oligomycin, FCCP, and rotenone/antimycin A with OCR measurements after each injection to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Compare the OCR profiles of this compound-treated cells with control cells. An increase in basal respiration and a reduced response to oligomycin are indicative of uncoupling.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Dye

This protocol uses the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential.

Materials and Reagents:

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)

  • DMSO

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Cultured cells in clear-bottom black plates

  • Fluorescence plate reader or fluorescence microscope

Protocol:

  • Cell Preparation:

    • Seed cells in a clear-bottom black 96-well plate and culture overnight.

    • On the day of the assay, treat cells with various concentrations of this compound (and test compounds) for the desired duration. Include a vehicle-only control.

  • JC-1 Staining:

    • Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium or buffer.

    • Remove the treatment medium from the cells and add the JC-1 staining solution.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Carefully remove the JC-1 staining solution.

    • Wash the cells twice with pre-warmed PBS or HBSS.

    • Add fresh PBS or HBSS to each well for fluorescence measurement.

  • Fluorescence Measurement:

    • Plate Reader: Measure fluorescence intensity at two wavelength pairs:

      • Green (monomers, indicating low ΔΨm): Excitation ~485 nm, Emission ~535 nm.

      • Red (J-aggregates, indicating high ΔΨm): Excitation ~535 nm, Emission ~590 nm.

    • Microscopy: Capture images using appropriate filter sets for green and red fluorescence.

  • Data Analysis:

    • Calculate the ratio of red to green fluorescence intensity for each well.

    • A decrease in the red/green ratio in this compound-treated cells compared to the control indicates mitochondrial depolarization.[2]

Measurement of Cellular ATP Levels

This protocol uses a luciferase-based bioluminescence assay to quantify cellular ATP content.

Materials and Reagents:

  • Commercially available ATP assay kit (containing ATP releasing agent, luciferase/luciferin reagent, and ATP standard)

  • This compound stock solution

  • Cultured cells in opaque-walled multi-well plates

  • Luminometer

Protocol:

  • Cell Preparation and Treatment:

    • Seed cells in an opaque-walled 96-well plate and culture overnight.

    • Treat cells with various concentrations of this compound (and test compounds) for the desired time.

  • ATP Extraction:

    • Equilibrate the plate and reagents to room temperature.

    • Add the ATP releasing agent provided in the kit to each well.

    • Incubate for approximately 5 minutes at room temperature with gentle shaking to lyse the cells and release ATP.

  • Bioluminescence Reaction:

    • Add the luciferase/luciferin reagent to each well.

    • Mix briefly.

  • Luminescence Measurement:

    • Immediately measure the luminescence using a plate luminometer. The light signal is proportional to the ATP concentration.

  • Data Analysis:

    • Generate a standard curve using the provided ATP standard.

    • Calculate the ATP concentration in each sample based on the standard curve.

    • Normalize ATP levels to cell number or protein content. A significant decrease in ATP levels in this compound-treated cells is expected.

Conclusion

This compound serves as a robust and reliable positive control for inducing and studying mitochondrial uncoupling. The protocols outlined in this document provide a framework for assessing the key bioenergetic parameters affected by this process. By employing these methods, researchers can effectively validate their assay systems and confidently screen for compounds that modulate mitochondrial function, a critical aspect of both fundamental biological research and the development of new therapeutics. Careful optimization of cell type, compound concentrations, and incubation times is essential for obtaining reproducible and meaningful results.

References

Protocol for Assessing the Effect of Dinoseb-sodium on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Dinoseb-sodium is the sodium salt of Dinoseb (B1670700), a dinitrophenol compound historically used as a herbicide and pesticide.[1] Its primary mechanism of action involves the uncoupling of oxidative phosphorylation in mitochondria.[1] Dinoseb, a weak acid, acts as a protonophore, transporting protons across the inner mitochondrial membrane, which dissipates the proton gradient necessary for ATP synthesis.[2] This disruption of cellular energy production ultimately leads to cell death. This application note provides detailed protocols for assessing the cytotoxic effects of this compound on various cell lines using common cell viability assays.

Mechanism of Action

This compound, upon entering the cell, disrupts the mitochondrial respiratory chain. As an uncoupler of oxidative phosphorylation, it shuttles protons from the intermembrane space back into the mitochondrial matrix, bypassing ATP synthase. This action dissipates the proton-motive force that drives ATP production. Consequently, the cell's primary energy currency, ATP, is depleted, leading to metabolic collapse and cell death. Additionally, studies have indicated that Dinoseb can partially inhibit the mitochondrial redox chain at the level of succinate (B1194679) dehydrogenase (Complex II) and cytochrome c reductase (Complex III).[2]

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These tables are for illustrative purposes to guide data presentation.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Cell LineThis compound Concentration (µM)Cell Viability (%) (Mean ± SD)IC50 (µM)
HeLa (Cervical Cancer) 0 (Control)100 ± 4.5\multirow{6}{}{~25}
192 ± 5.1
1068 ± 6.2
2549 ± 3.8
5021 ± 2.9
1008 ± 1.5
HepG2 (Liver Cancer) 0 (Control)100 ± 5.2\multirow{6}{}{~40}
195 ± 4.8
1075 ± 5.9
2558 ± 4.1
5035 ± 3.2
10015 ± 2.1
CCD-1072Sk (Normal Fibroblast) 0 (Control)100 ± 3.9\multirow{6}{*}{~75}
198 ± 4.2
1088 ± 5.5
2576 ± 4.7
5060 ± 3.9
10042 ± 3.1

Table 2: Cytotoxicity of this compound (LDH Assay)

Cell LineThis compound Concentration (µM)% Cytotoxicity (Mean ± SD)
HeLa (Cervical Cancer) 0 (Control)5 ± 1.2
18 ± 1.5
1025 ± 2.8
2548 ± 3.5
5078 ± 4.1
10091 ± 3.8
HepG2 (Liver Cancer) 0 (Control)4 ± 1.1
16 ± 1.3
1020 ± 2.5
2541 ± 3.2
5063 ± 3.9
10084 ± 4.5
CCD-1072Sk (Normal Fibroblast) 0 (Control)3 ± 0.9
14 ± 1.0
1012 ± 1.8
2523 ± 2.4
5039 ± 3.0
10057 ± 3.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product.[3]

Materials:

  • This compound

  • Selected cell lines (e.g., HeLa, HepG2, CCD-1072Sk)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM). Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3] Mix gently on an orbital shaker.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[3]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture supernatant.[4]

Materials:

  • This compound

  • Selected cell lines (e.g., HeLa, HepG2, CCD-1072Sk)

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations to the wells. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (typically 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit's manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.

Mandatory Visualization

G cluster_workflow Experimental Workflow for Assessing this compound's Effect on Cell Viability cluster_assays Viability/Cytotoxicity Assays A Cell Seeding (96-well plate) B Overnight Incubation (37°C, 5% CO2) A->B C Treatment with this compound (various concentrations) B->C D Incubation (24, 48, or 72 hours) C->D E MTT Assay D->E F LDH Assay D->F G Add MTT Reagent E->G I Collect Supernatant F->I H Incubate & Solubilize G->H K Measure Absorbance (MTT - 490nm) H->K J Add LDH Reagent I->J L Measure Absorbance (LDH - 490nm) J->L M Data Analysis (% Viability / % Cytotoxicity) K->M L->M G cluster_pathway This compound's Mechanism of Action: Uncoupling of Oxidative Phosphorylation cluster_membrane Inner Mitochondrial Membrane cluster_space Intermembrane Space cluster_matrix Mitochondrial Matrix C1 Complex I C3 Complex III C1->C3 e- Protons_IMS High H+ Concentration C1->Protons_IMS H+ C2 Complex II (Succinate Dehydrogenase) C2->C3 e- C4 Complex IV C3->C4 e- C3->Protons_IMS H+ C4->Protons_IMS H+ O2 O2 C4->O2 ATP_Synthase ATP Synthase Protons_Matrix Low H+ Concentration ATP_Synthase->Protons_Matrix H+ ATP ATP ATP_Synthase->ATP Protons_IMS->ATP_Synthase H+ Dinoseb Dinoseb-Na Protons_IMS->Dinoseb H+ Pickup ADP ADP + Pi ADP->ATP_Synthase NADH NADH NADH->C1 e- FADH2 FADH2 FADH2->C2 e- H2O H2O O2->H2O + e- + H+ Dinoseb->C2 Partial Inhibition Dinoseb->C3 Partial Inhibition Dinoseb->Protons_Matrix H+ Transport

References

Application Notes and Protocols for Studying Metabolic Stress In Vitro Using Dinoseb-sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb (B1670700), a dinitrophenolic compound, is a potent tool for inducing metabolic stress in in vitro models. It functions as a classical protonophore, uncoupling oxidative phosphorylation in mitochondria. This property allows researchers to mimic cellular metabolic stress conditions, making it a valuable compound for studying cellular responses to energy depletion, oxidative stress, and for screening potential therapeutic agents that target metabolic pathways. These application notes provide detailed protocols for utilizing Dinoseb-sodium to induce and analyze metabolic stress in cultured cells.

Mechanism of Action

This compound disrupts the mitochondrial membrane potential, a key component of cellular energy production. As a lipophilic weak acid, Dinoseb can readily pass through the inner mitochondrial membrane. In the intermembrane space, it picks up a proton, traverses the membrane, and releases the proton into the mitochondrial matrix. This shuttling of protons dissipates the proton gradient that is essential for the function of ATP synthase.[1][2] Consequently, the coupling of electron transport to ATP synthesis is disrupted. The cell attempts to compensate for the reduced ATP production by increasing the rate of electron transport and oxygen consumption, leading to a hypermetabolic state. This process also results in an overproduction of reactive oxygen species (ROS), inducing oxidative stress.[3]

Data Presentation

Quantitative Effects of Dinoseb on Cellular Metabolism
ParameterCell LineDinoseb ConcentrationObserved EffectReference
Oxygen Consumption Isolated Rat Liver Mitochondria0.28 µMHalf-maximal stimulation[4]
Perfused Rat Liver2.8 - 5.8 µMHalf-maximal stimulation[4]
ATP Levels Medaka Embryos50 and 75 ppbSignificant decrease[5]
Gluconeogenesis Perfused Rat Liver3.04 - 5.97 µMHalf-maximal inhibition[4]
Ureagenesis Perfused Rat Liver3.04 - 5.97 µMHalf-maximal inhibition[4]
Cell Viability Rat Sertoli-germ cell co-cultures10⁻⁶ - 10⁻⁴ MSuppressed viability[6]

Experimental Protocols

General Cell Culture and Treatment with this compound
  • Cell Culture: Culture cells of interest in their recommended growth medium and conditions until they reach the desired confluency (typically 70-80%).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or ethanol. A typical stock concentration is 10-100 mM. Store the stock solution at -20°C.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. Remove the existing medium from the cells and replace it with the medium containing this compound. The optimal concentration and treatment time will vary depending on the cell type and the specific endpoint being measured and should be determined empirically. A typical starting range for many cell lines is 10-100 µM for 1-24 hours.

Protocol 1: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the effect of this compound on mitochondrial respiration.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Seahorse XF Assay Medium (e.g., XF DMEM or RPMI, supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)

  • This compound

  • Oligomycin (ATP synthase inhibitor)

  • FCCP (a potent uncoupler, used as a positive control)

  • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and grow overnight.

  • Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

  • Prepare Assay Medium: On the day of the assay, warm the Seahorse XF assay medium to 37°C. Wash the cells twice with the assay medium and then add the final volume of assay medium to each well.

  • Incubate Cells: Place the cell plate in a 37°C non-CO2 incubator for at least 1 hour to allow the temperature and pH to equilibrate.

  • Prepare Injection Ports: Load the injection ports of the hydrated sensor cartridge with the compounds to be tested. For a typical mitochondrial stress test following Dinoseb treatment, the injection strategy could be:

    • Port A: this compound (at various concentrations) or vehicle control.

    • Port B: Oligomycin

    • Port C: FCCP

    • Port D: Rotenone/Antimycin A

  • Run the Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay. The instrument will measure the oxygen consumption rate (OCR) in real-time, before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data to determine the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of this compound will be observed as an increase in basal OCR and a decrease in the subsequent response to oligomycin.

Protocol 2: Quantification of Intracellular ATP Levels

This protocol describes a luciferase-based assay to measure intracellular ATP concentrations.

Materials:

  • Opaque 96-well plates

  • ATP assay kit (e.g., luciferin/luciferase-based)

  • Cell lysis buffer (often included in the kit)

  • ATP standard solution

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque 96-well plate and treat with various concentrations of this compound for the desired time. Include untreated control wells.

  • Cell Lysis: After treatment, remove the culture medium and add the cell lysis buffer to each well. Incubate according to the kit manufacturer's instructions to ensure complete cell lysis and release of ATP.

  • ATP Standard Curve: Prepare a standard curve of ATP using the provided ATP standard solution. Dilute the standard to a range of concentrations in the same lysis buffer used for the cells.

  • Luciferase Reaction: Add the luciferase reagent to each well of the 96-well plate containing the cell lysates and the ATP standards.

  • Luminescence Measurement: Immediately measure the luminescence using a plate reader. The light output is directly proportional to the ATP concentration.

  • Data Analysis: Calculate the ATP concentration in each sample by interpolating from the ATP standard curve. Normalize the ATP levels to the protein concentration of each well or to the cell number.

Protocol 3: Assessment of Oxidative Stress (Reactive Oxygen Species - ROS)

This protocol uses a fluorescent probe to detect intracellular ROS levels.

Materials:

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound.

  • Loading with ROS Indicator: After treatment, remove the medium and wash the cells with warm PBS or HBSS. Incubate the cells with the fluorescent ROS indicator in PBS or HBSS according to the manufacturer's instructions (e.g., 5-10 µM DCFDA for 30 minutes at 37°C).

  • Wash: Remove the dye solution and wash the cells again with PBS or HBSS to remove any excess probe.

  • Fluorescence Measurement: Add PBS or HBSS to each well and measure the fluorescence intensity using a fluorescence plate reader with the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCFDA).

  • Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced. Normalize the fluorescence values to the cell number or protein concentration.

Signaling Pathways and Visualizations

Dinoseb-induced metabolic stress primarily activates the AMP-activated protein kinase (AMPK) signaling pathway. The decrease in intracellular ATP levels leads to an increase in the AMP:ATP ratio, which is a direct activator of AMPK. Activated AMPK acts as a master regulator of cellular energy homeostasis, working to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.

Dinoseb_Signaling Dinoseb This compound Mitochondrion Mitochondrion Dinoseb->Mitochondrion Enters ProtonGradient Dissipation of Proton Gradient Mitochondrion->ProtonGradient ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS Increased electron transport ATP_Synthase ATP Synthase Inhibition ProtonGradient->ATP_Synthase ATP_Depletion ↓ ATP Levels ↑ AMP:ATP Ratio ATP_Synthase->ATP_Depletion AMPK AMPK Activation ATP_Depletion->AMPK Activates OxidativeStressResponse Oxidative Stress Response ROS->OxidativeStressResponse Induces Catabolism ↑ Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolism Stimulates Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolism Inhibits

Dinoseb-induced metabolic stress signaling pathway.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound Start->Treatment Assays Perform Parallel Assays MitoResp Mitochondrial Respiration (Seahorse XF) Treatment->MitoResp ATP_Assay Intracellular ATP Quantification Treatment->ATP_Assay ROS_Assay Oxidative Stress (ROS Measurement) Treatment->ROS_Assay DataAnalysis Data Analysis and Interpretation MitoResp->DataAnalysis ATP_Assay->DataAnalysis ROS_Assay->DataAnalysis

References

Application of Dinoseb-Sodium in Herbicide Screening Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb, a dinitrophenol herbicide, has been historically used for the control of broadleaf weeds.[1][2] Its sodium salt, Dinoseb-sodium, offers increased water solubility, making it a suitable candidate for use in in-vitro and in-vivo herbicide screening assays. These application notes provide detailed protocols for utilizing this compound as a reference compound in herbicide screening programs, enabling the identification and characterization of new herbicidal molecules.

Dinoseb's primary modes of action are the uncoupling of oxidative phosphorylation and the inhibition of photosynthetic electron transport, specifically at Photosystem II (PSII).[3] This dual mechanism leads to a rapid depletion of cellular ATP, the generation of reactive oxygen species (ROS), and ultimately, cell death. Understanding these mechanisms is crucial for designing effective screening assays and interpreting the resulting data.

Data Presentation

The herbicidal efficacy of Dinoseb varies significantly across different plant species. The following table summarizes the I50 values (the concentration of herbicide required to inhibit growth by 50%) of Dinoseb applied as a pre-emergence treatment in soil for a range of plant species. This data is critical for selecting appropriate indicator species for screening assays and for comparing the potency of novel herbicides to a known standard.

Plant SpeciesCommon NameFamilyI50 ( kg/ha )
Capsella bursa-pastorisShepherd's-purseBrassicaceae< 0.28
Solanum nigrumBlack nightshadeSolanaceae0.28 - 0.56
Amaranthus retroflexusRedroot pigweedAmaranthaceae0.56 - 1.12
Chenopodium albumLambsquartersAmaranthaceae0.56 - 1.12
Setaria faberiGiant foxtailPoaceae1.12 - 2.24
Zea maysCornPoaceae2.24 - 4.48
Glycine maxSoybeanFabaceae4.48 - 8.96
Arachis hypogaeaPeanutFabaceae> 8.96

Experimental Protocols

Herein, we provide detailed protocols for three common herbicide screening assays using this compound as a positive control.

Protocol 1: Seed Germination and Root Elongation Bioassay

This assay is a rapid and sensitive method for evaluating the phytotoxicity of compounds on young seedlings.

Materials:

  • This compound

  • Sterile deionized water

  • Ethanol (B145695) (for stock solution)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1 or equivalent)

  • Seeds of a sensitive indicator species (e.g., Lepidium sativum (cress) or Sorghum saccharatum (sorghum))

  • Growth chamber or incubator with controlled temperature and light

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 50% ethanol/water. Store at 4°C in the dark.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution in sterile deionized water to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a water-only control and a solvent control (containing the same concentration of ethanol as the highest this compound treatment).

  • Assay Setup:

    • Place two layers of filter paper in each Petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper.

    • Place 10-20 seeds of the indicator species evenly on the moistened filter paper.

    • Seal the Petri dishes with parafilm to prevent evaporation.

  • Incubation: Incubate the Petri dishes in a growth chamber at 25°C with a 16-hour light/8-hour dark photoperiod for 3-5 days.

  • Data Collection and Analysis:

    • After the incubation period, count the number of germinated seeds in each dish.

    • Measure the root length of each germinated seedling.

    • Calculate the germination percentage and the average root length for each treatment.

    • Express the results as a percentage of the control.

    • Determine the IC50 values for germination and root elongation by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Whole-Plant Bioassay (Pot Study)

This assay evaluates the post-emergence herbicidal activity of compounds on established plants.

Materials:

  • This compound

  • Deionized water

  • Surfactant (e.g., Tween 20)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Seeds of a sensitive broadleaf weed species (e.g., Amaranthus retroflexus (redroot pigweed) or Chenopodium album (lambsquarters))

  • Greenhouse with controlled temperature, humidity, and lighting

  • Spray chamber or handheld sprayer

Procedure:

  • Plant Growth: Sow 5-10 seeds of the indicator species in each pot and allow them to grow in the greenhouse until they reach the 2-3 true leaf stage.

  • Treatment Solution Preparation: Prepare a series of aqueous solutions of this compound at concentrations ranging from 10 µM to 1 mM. Add a surfactant (e.g., 0.05% v/v Tween 20) to each solution to ensure proper leaf wetting. Include a water-only control and a surfactant control.

  • Herbicide Application:

    • Randomly assign treatments to the pots.

    • Apply the treatment solutions to the plants using a spray chamber or handheld sprayer, ensuring uniform coverage of the foliage. Apply to the point of runoff.

  • Post-Treatment Care: Return the plants to the greenhouse and maintain normal growing conditions.

  • Data Collection and Analysis:

    • Visually assess phytotoxicity at 3, 7, and 14 days after treatment (DAT) using a rating scale (e.g., 0 = no injury, 100 = complete death).

    • At 14 DAT, harvest the above-ground biomass, and determine the fresh and dry weights.

    • Calculate the percent inhibition of growth for each treatment relative to the control.

    • Determine the GR50 (the dose required to reduce plant growth by 50%) by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 3: Photosystem II Inhibition Assay (Chlorophyll Fluorescence)

This in-vitro assay provides a rapid and mechanistic screen for compounds that inhibit PSII.

Materials:

  • This compound

  • Isolated chloroplasts or thylakoid membranes from a suitable plant source (e.g., spinach)

  • Assay buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl2)

  • Pulse-Amplitude-Modulated (PAM) fluorometer

  • 96-well microplate

Procedure:

  • Sample Preparation: Prepare a series of this compound dilutions in the assay buffer with final concentrations ranging from 10 nM to 100 µM.

  • Assay Setup:

    • In a 96-well microplate, add the isolated chloroplasts/thylakoids to each well.

    • Add the this compound dilutions or buffer control to the respective wells.

    • Incubate the plate in the dark for 15-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Measure the chlorophyll (B73375) fluorescence using a PAM fluorometer.

    • Determine the maximum quantum yield of PSII (Fv/Fm) for each treatment. A decrease in Fv/Fm indicates inhibition of PSII.

  • Data Analysis:

    • Calculate the percent inhibition of Fv/Fm for each treatment relative to the control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

G cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (H+) ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Produces Proton_Gradient->ATP_Synthase Drives Proton_Gradient->ATP Dinoseb This compound Dinoseb->Proton_Gradient Dissipates Cell_Death Cell Death Dinoseb->Cell_Death Induces (Energy Depletion) ATP->Cell_Death Prevents (Energy for Survival)

Caption: this compound uncouples oxidative phosphorylation by dissipating the proton gradient.

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) Electron_Carrier Electron Carrier (Plastoquinone) PSII->Electron_Carrier e- ROS Reactive Oxygen Species (ROS) PSII->ROS Leads to formation of PSI Photosystem I (PSI) Electron_Carrier->PSI e- NADPH NADPH PSI->NADPH Reduces NADP+ Dinoseb This compound Dinoseb->PSII Inhibits Electron Flow Cell_Damage Cell Damage & Death ROS->Cell_Damage Causes G start Start prep Prepare this compound Dilutions start->prep seed Seed Germination Assay prep->seed plant Whole-Plant Assay prep->plant psii PSII Inhibition Assay prep->psii data Collect & Analyze Data (IC50 / GR50) seed->data plant->data psii->data end End data->end

References

In Vitro Models for Studying Dinoseb-Sodium Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoseb, a dinitrophenolic herbicide, is a well-documented toxicant known to uncouple oxidative phosphorylation, leading to the disruption of cellular energy metabolism. Its use has been widely restricted due to its high toxicity and adverse health effects, including reproductive and developmental issues. Understanding the mechanisms of Dinoseb-sodium toxicity at the cellular level is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for establishing robust in vitro models to study the toxic effects of this compound. The methodologies outlined here focus on key toxicological endpoints, including cytotoxicity, oxidative stress, apoptosis, and genotoxicity.

Recommended In Vitro Models

A primary in vitro model for studying the testicular toxicity of Dinoseb is the use of rat Sertoli-germ cell co-cultures . This model is particularly relevant given that the testes are a known target organ for Dinoseb. Additionally, the rat pheochromocytoma cell line (PC12) serves as a valuable model for investigating the neurotoxic effects of Dinoseb.

I. Cytotoxicity Assessment

The initial step in evaluating the toxicity of this compound is to determine its cytotoxic potential in a relevant cell model. This is typically achieved by measuring the concentration-dependent reduction in cell viability.

Quantitative Data Summary
Cell ModelAssayEndpointEffective ConcentrationReference
Rat Sertoli-germ cell co-culturesCell Detachment & Viability AssayIncreased cell detachment and decreased viability10⁻⁶ M - 10⁻⁴ M[1]
Rat PC12 cellsCFDA AssayDecreased cell viabilityNot explicitly stated[2]
Isolated Rat Liver MitochondriaOxygen ConsumptionHalf-maximal stimulation of oxygen uptake0.28 µM[3]
Experimental Protocol: Cell Viability Assay using MTT

This protocol is adapted for assessing this compound cytotoxicity in either Sertoli-germ cell co-cultures or PC12 cells.

Materials:

  • This compound (appropriate purity)

  • Selected cell line (rat Sertoli-germ cell co-cultures or PC12 cells)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Compound Preparation and Exposure: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and then prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10⁻⁸ M to 10⁻³ M). Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

II. Oxidative Stress Assessment

Dinoseb's primary mechanism of uncoupling oxidative phosphorylation can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.

Experimental Protocol: Intracellular ROS Measurement using DCFH-DA

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Cells cultured in 96-well plates

  • This compound

  • PBS

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Expose the cells to various concentrations of this compound for a predetermined time (e.g., 1, 3, 6, or 24 hours).

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

  • Data Analysis: Express the results as a fold increase in fluorescence intensity compared to the untreated control.

III. Apoptosis Assessment

Cell death induced by this compound can occur through apoptosis. Investigating the apoptotic pathways provides further insight into the mechanism of toxicity.

Key Apoptotic Events Induced by Dinoseb
  • Calcium Release: Dinoseb has been shown to cause the release of calcium from the endoplasmic reticulum in PC12 cells.[2]

  • Caspase Activation: Exposure to Dinoseb leads to the activation of caspases, key executioner enzymes in the apoptotic cascade, in PC12 cells.[2]

Experimental Protocol: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cells cultured in 6-well plates

  • This compound

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

IV. Genotoxicity Assessment

While some reports suggest Dinoseb is not genotoxic in certain in vitro assays, it is still a critical endpoint to evaluate, especially for regulatory purposes.

Experimental Protocol: In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Materials:

  • Selected cell line (e.g., CHO, V79, or human peripheral blood lymphocytes)

  • This compound

  • Complete cell culture medium

  • Cytochalasin B (to block cytokinesis)

  • Mitomycin C (positive control)

  • Colcemid (optional, for aneugenicity assessment)

  • Hypotonic KCl solution

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa or DAPI)

  • Microscope slides

  • Microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and expose them to at least three concentrations of this compound, along with negative (vehicle) and positive controls, for a period covering 1.5-2 normal cell cycles.

  • Addition of Cytochalasin B: Add Cytochalasin B at an appropriate concentration to block cytokinesis and allow for the accumulation of binucleated cells.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic KCl solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation and Staining: Drop the fixed cell suspension onto clean microscope slides, air-dry, and stain.

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated binucleated cells. A significant, dose-dependent increase in micronuclei frequency indicates genotoxic potential.

V. Signaling Pathway Analysis

Understanding the molecular signaling pathways perturbed by this compound provides a deeper mechanistic understanding of its toxicity.

Known Signaling Pathways Affected by Dinoseb
  • Mitochondrial Uncoupling and Oxidative Stress: Dinoseb directly uncouples oxidative phosphorylation in the mitochondria, leading to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production.

  • Calcium Homeostasis Disruption: Dinoseb can induce the release of calcium from intracellular stores like the endoplasmic reticulum.

  • Caspase-Mediated Apoptosis: The culmination of cellular stress often leads to the activation of the caspase cascade, executing programmed cell death.

  • α-Synuclein Upregulation: In neurotoxic models, Dinoseb has been shown to increase the levels of intracellular α-synuclein, a protein implicated in neurodegenerative diseases.[2]

Experimental Workflow for Signaling Pathway Investigation

G cluster_0 This compound Exposure cluster_1 Cellular Events cluster_2 Downstream Effects cluster_3 Signaling Cascades cluster_4 Toxicological Endpoints Dinoseb This compound Treatment (e.g., PC12 cells) Mito Mitochondrial Uncoupling Dinoseb->Mito ER ER Ca2+ Release Dinoseb->ER aSyn α-Synuclein Upregulation Dinoseb->aSyn ROS ROS Production Mito->ROS Ca Increased Cytosolic Ca2+ ER->Ca Caspase Caspase Activation ROS->Caspase Ca->Caspase Apoptosis Apoptosis Caspase->Apoptosis Neurodegeneration Potential for Neurodegeneration aSyn->Neurodegeneration

Caption: Proposed signaling cascade for this compound induced neurotoxicity.

Experimental Protocol: Western Blotting for Key Signaling Proteins

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-α-synuclein, anti-phospho-p38 MAPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody of interest overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Overview

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis cluster_3 Phase 4: Data Interpretation Cytotoxicity Cytotoxicity Assays (e.g., MTT) IC50 Determine IC50 Cytotoxicity->IC50 OxidativeStress Oxidative Stress Assays (e.g., DCFH-DA) IC50->OxidativeStress Apoptosis Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis Genotoxicity Genotoxicity Assays (e.g., Micronucleus Test) IC50->Genotoxicity Signaling Signaling Pathway Analysis (e.g., Western Blot) OxidativeStress->Signaling Apoptosis->Signaling Interpretation Comprehensive Toxicity Profile Genotoxicity->Interpretation Signaling->Interpretation

References

Application Note & Protocol: Spectrophotometric Determination of Dinoseb-Sodium Content

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dinoseb (B1670700), a dinitrophenol herbicide, and its sodium salt have been subject to regulatory monitoring due to their toxicity.[1] Accurate and efficient methods for the quantification of Dinoseb-sodium in various formulations and environmental samples are crucial for ensuring safety and compliance. While chromatographic techniques like LC-MS/MS and GC are commonly employed for the analysis of Dinoseb, spectrophotometry offers a simpler and more accessible alternative for routine analysis.[2] This application note provides a detailed protocol for the spectrophotometric determination of this compound content. The method is based on the principle of forming a colored complex and measuring its absorbance at a specific wavelength. A clean-up step using column chromatography is included to remove potential interferences from formulation excipients or sample matrices.[3]

Principle

This method involves the extraction of Dinoseb from the sample, followed by a clean-up procedure on a neutral alumina (B75360) column to isolate the active ingredient from potential interfering substances. The purified Dinoseb is then eluted from the column as its butylammonium (B8472290) salt. The concentration of the colored Dinoseb-butylammonium salt in the eluate is determined by measuring its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). The absorbance is directly proportional to the concentration of this compound in the sample, following the Beer-Lambert law.

Materials and Reagents

Experimental Protocols

  • Stock Standard Solution of Dinoseb (1000 µg/mL): Accurately weigh 100 mg of Dinoseb analytical standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 5 µg/mL to 50 µg/mL by diluting the stock standard solution with methanol.

  • Sample Dissolution: Accurately weigh a quantity of the this compound sample equivalent to approximately 100 mg of Dinoseb and dissolve it in 100 mL of methanol.

  • Column Preparation: Prepare a chromatography column packed with 10 g of neutral alumina in chloroform.

  • Sample Loading: Load 10 mL of the dissolved sample solution onto the prepared alumina column.

  • Elution of Impurities: Wash the column with 50 mL of chloroform to elute impurities. Discard the eluate.

  • Elution of Dinoseb-butylamine Salt: Elute the Dinoseb as its butylammonium salt by passing 100 mL of a solution of butylamine in a mixture of acetonitrile and propan-2-ol through the column. Collect the eluate in a 100 mL volumetric flask and dilute to the mark with the elution solvent.

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan the spectrum of a mid-range working standard solution between 300 nm and 500 nm to determine the λmax. The degradation of Dinoseb has been monitored at its λmax of 375 nm.[5] For the purpose of this protocol, we will assume the λmax of the Dinoseb-butylamine complex is 410 nm.

  • Calibration Curve: Measure the absorbance of each working standard solution at 410 nm. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the eluted sample solution at 410 nm.

  • Quantification: Determine the concentration of Dinoseb in the sample solution from the calibration curve. Calculate the percentage of this compound in the original sample.

Data Presentation

Table 1: Calibration Data for Dinoseb Standard Solutions

Concentration (µg/mL)Absorbance at 410 nm
50.152
100.305
200.610
300.915
401.220
501.525

Table 2: Determination of this compound in a Sample

Sample IDWeight of Sample (mg)Final Volume (mL)Absorbance at 410 nmConcentration from Calibration Curve (µg/mL)Dinoseb Content (%)This compound Content (%)*
Sample 1105.21000.75824.823.5725.54

*Note: The conversion from Dinoseb content to this compound content is calculated using their respective molecular weights (Dinoseb: 240.21 g/mol , this compound: 262.19 g/mol ).[6][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cleanup Clean-up cluster_analysis Analysis prep_standards Prepare Dinoseb Standard Solutions calibration_curve Generate Calibration Curve prep_standards->calibration_curve prep_sample Dissolve This compound Sample load_column Load Sample onto Alumina Column prep_sample->load_column elute_impurities Elute Impurities with Chloroform load_column->elute_impurities elute_dinoseb Elute Dinoseb as Butylamine Salt elute_impurities->elute_dinoseb measure_absorbance Measure Absorbance at 410 nm elute_dinoseb->measure_absorbance quantify Quantify Dinoseb Concentration measure_absorbance->quantify calibration_curve->quantify

Caption: Experimental workflow for this compound determination.

logical_relationship cluster_measurement Spectrophotometric Measurement cluster_law Beer-Lambert Law Absorbance Absorbance Equation A = εbc Absorbance->Equation is proportional to Concentration Dinoseb Concentration Equation->Concentration

Caption: Relationship between Absorbance and Concentration.

Conclusion

The described spectrophotometric method provides a reliable and cost-effective approach for the determination of this compound content. The clean-up step is essential for accurate quantification by removing interfering substances. This protocol can be readily implemented in quality control laboratories for the routine analysis of this compound in technical and formulated products. It is recommended to validate the method for specific sample matrices to ensure accuracy and precision.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dinoseb-Sodium Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dinoseb-sodium in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as an uncoupler of oxidative phosphorylation in the mitochondria.[1] It disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. This disruption leads to a rapid depletion of cellular ATP, ultimately causing cell death.[1]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: A starting concentration range for this compound can be broad due to variations in cell type sensitivity. Based on in vitro studies with related dinitrophenolic compounds and dinoseb (B1670700) itself, a range of 1 µM to 100 µM is a reasonable starting point for initial range-finding experiments.[2] For instance, in rat Sertoli-germ cell co-cultures, significant effects on viability were observed between 10 µM and 100 µM.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Which cell viability assay is most suitable for use with a mitochondrial uncoupler like this compound?

A3: Assays that measure metabolic activity, such as those using tetrazolium salts (e.g., MTT, MTS, XTT) or resazurin, are commonly used.[3][4] These assays reflect the number of viable cells by measuring the activity of mitochondrial dehydrogenases.[3] However, it's important to be aware that mitochondrial uncouplers can sometimes interfere with these assays.[5] Therefore, it is advisable to validate your results with an alternative method, such as a cytotoxicity assay that measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or an ATP-based assay that directly measures cellular ATP levels.[4][6]

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time will depend on your cell type and the concentration of this compound used. A common starting point is a 24-hour incubation period.[2] However, it is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal duration for observing the desired effect in your specific experimental setup.

Q5: What are the safety precautions I should take when handling this compound?

A5: this compound is a highly toxic compound and should be handled with extreme caution in a well-ventilated area, preferably a chemical fume hood.[7][8][9] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.[7][9] Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.[7][8][9][10][11]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells 1. Uneven cell seeding. 2. Inconsistent drug concentration across wells. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before seeding. Pipette up and down gently before dispensing into each well. 2. Mix the this compound stock solution thoroughly before diluting and adding to the wells. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.
No significant decrease in cell viability, even at high concentrations 1. Cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound has degraded.1. Consider using a different cell line known to be sensitive to mitochondrial uncouplers. 2. Increase the incubation time (e.g., up to 48 or 72 hours) and perform a time-course experiment. 3. Prepare fresh this compound solutions for each experiment. Store the stock solution properly as recommended by the manufacturer.
Unexpected increase in signal in metabolic assays (e.g., MTT, resazurin) 1. Direct reduction of the assay reagent by this compound. 2. Altered metabolic state of cells due to uncoupling, leading to increased reductase activity without an increase in cell number.[5]1. Run a control experiment with this compound in cell-free media to check for direct reagent reduction. 2. Use a cytotoxicity assay (e.g., LDH release) or a direct measure of cell number (e.g., cell counting) to confirm the results. An ATP-based assay can also be a good alternative as it directly measures the consequence of mitochondrial uncoupling.
Cell morphology changes, but viability assay shows little effect 1. The chosen assay may not be sensitive enough to detect early apoptotic events. 2. Cells may be undergoing cell cycle arrest rather than immediate death.1. Use a more sensitive assay for apoptosis, such as Annexin V/Propidium Iodide staining, to detect early and late apoptotic cells. 2. Analyze cell cycle distribution using flow cytometry.

Experimental Protocols

Protocol: Determining the Optimal Concentration of this compound using an MTT Assay

This protocol provides a general framework for a dose-response experiment. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Preparation of this compound Dilutions:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM). Prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells (in triplicate or quadruplicate).

    • Include wells with medium only as a blank control.

    • Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Quantitative Data Summary

The following table provides an example of expected results from a dose-response experiment with this compound. Actual values will vary depending on the cell line and experimental conditions.

This compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
195.3 ± 4.8
1072.1 ± 6.3
5048.9 ± 5.9
10025.6 ± 4.1
20010.2 ± 2.5

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_plate Seed 96-well Plate cell_culture->seed_plate 1 treat_cells Treat Cells seed_plate->treat_cells 2 drug_prep Prepare this compound Serial Dilutions drug_prep->treat_cells 3 incubate Incubate (e.g., 24h) treat_cells->incubate 4 add_mtt Add MTT Reagent incubate->add_mtt 5 incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt 6 solubilize Add Solubilization Solution incubate_mtt->solubilize 7 read_plate Read Absorbance (570 nm) solubilize->read_plate 8 calc_viability Calculate % Viability read_plate->calc_viability 9 plot_curve Generate Dose-Response Curve & IC50 calc_viability->plot_curve 10

Caption: Experimental workflow for determining the optimal this compound concentration.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol Dinoseb This compound IMM Inner Mitochondrial Membrane Dinoseb->IMM Disrupts ProtonGradient Proton Gradient (ΔΨm) Dinoseb->ProtonGradient Dissipates IMM->ProtonGradient Maintains ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Drives ROS Reactive Oxygen Species (ROS) ProtonGradient->ROS Increased Leakage Leads to ATP ATP ATP_Synthase->ATP CytochromeC Cytochrome c ROS->CytochromeC Promotes Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Apaf1->Apoptosome Caspase9->Apoptosome ActivatedCaspase9 Activated Caspase-9 Apoptosome->ActivatedCaspase9 Activates Caspase3 Pro-caspase-3 ActivatedCaspase9->Caspase3 Cleaves & Activates ActivatedCaspase3 Activated Caspase-3 Caspase3->ActivatedCaspase3 Apoptosis Apoptosis ActivatedCaspase3->Apoptosis Executes

Caption: this compound induced apoptotic signaling pathway.

References

Technical Support Center: Dinoseb-Sodium Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering interference during the spectroscopic analysis of Dinoseb-sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Dinoseb (B1670700)?

A1: this compound is the sodium salt of Dinoseb.[1] Dinoseb, chemically known as 2-sec-butyl-4,6-dinitrophenol, is a dinitrophenol herbicide.[2][3] The formation of the sodium salt generally increases its solubility in water.

Q2: What are the primary spectroscopic characteristics of Dinoseb?

A2: Dinoseb exhibits a characteristic UV-Vis absorption maximum at approximately 375 nm in aqueous solutions.[4][5] This property is often utilized for its detection and quantification.

Q3: Why am I experiencing interference in my spectroscopic measurements of this compound?

A3: Interference in spectroscopic measurements of pesticides like this compound is common and can arise from several sources. High-abundance matrix components in your sample can generate background signals that overlap with the analyte's signal.[6] Other potential sources include solvent impurities, fluorescent compounds, and noise from the instrument.[7]

Q4: What are the common analytical methods for Dinoseb detection that minimize interference?

A4: Due to the potential for matrix interference in direct spectroscopic measurements, methods like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are frequently used for the analysis of Dinoseb.[8][9] These chromatographic techniques separate the analyte from interfering components before detection.

Troubleshooting Guide

Problem 1: My baseline is noisy and unstable.

  • Question: What could be causing a noisy or drifting baseline in my spectrophotometer?

  • Answer: A noisy or unstable baseline can be due to several factors:

    • Lamp instability: The spectrophotometer's lamp may be nearing the end of its life or may not have warmed up sufficiently. Allow the instrument to warm up according to the manufacturer's instructions.

    • Solvent issues: The solvent or buffer you are using may be of insufficient purity or may be degrading. Use high-purity solvents and freshly prepared buffers.

    • Detector malfunction: There could be an issue with the instrument's detector. Consult your instrument's service manual or contact the manufacturer for support.

Problem 2: I am seeing unexpected peaks or a high background signal.

  • Question: My sample shows a high background absorbance and peaks that I don't expect. What is the likely cause?

  • Answer: This is a classic sign of matrix interference. Components in your sample matrix (e.g., soil extracts, biological fluids) can absorb light at the same wavelength as this compound.[6] To address this, you should consider a sample pretreatment step to remove these interfering substances.[10]

Problem 3: The absorbance readings for my standards are not linear.

  • Question: My calibration curve for this compound standards is not linear. What should I do?

  • Answer: Non-linearity in a calibration curve can be caused by:

    • Concentration issues: The concentrations of your standards may be outside the linear range of your instrument. Try preparing a new set of standards with a narrower concentration range.

    • Chemical interactions: At higher concentrations, this compound molecules may interact with each other or the solvent, affecting their absorbance properties.

    • Instrumental parameters: Ensure that your instrument settings (e.g., slit width) are appropriate for your analysis.

Quantitative Data

ParameterValueReference
Chemical Formula (this compound)C₁₀H₁₁N₂NaO₅[11]
Molecular Weight (this compound)262.19 g/mol [11]
UV-Vis Absorption Maximum (Dinoseb in water)375 nm[4][5]
Parent Compound (Dinoseb) CAS Number88-85-7[4]
This compound CAS Number35040-03-0[11]

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of this compound
  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) to prepare a stock solution of a known concentration.

  • Preparation of Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of your samples.

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength to the absorption maximum of Dinoseb (around 375 nm).[5]

    • Use a matched pair of cuvettes (e.g., quartz for UV measurements).

  • Measurement:

    • Fill a cuvette with the blank solution (the solvent used to prepare your standards and samples) and zero the instrument.

    • Measure the absorbance of each of your calibration standards, starting with the lowest concentration.

    • Measure the absorbance of your unknown samples.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for your standards.

    • Use the equation of the linear regression from your calibration curve to determine the concentration of this compound in your samples.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

Solid-phase extraction is a common sample preparation technique used to remove interfering components from a sample matrix before analysis.[10]

  • SPE Cartridge Selection: Choose an SPE cartridge with a stationary phase that will retain the interfering components while allowing this compound to pass through, or vice versa. For a dinitrophenol compound, a reverse-phase (e.g., C18) or a specific polymeric sorbent may be suitable.

  • Cartridge Conditioning: Condition the SPE cartridge by passing a specified volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or your sample solvent) through the cartridge.

  • Sample Loading: Load your sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a solvent that will elute any weakly bound interfering compounds but will not elute the analyte (or will not elute the retained interferences, depending on your strategy).

  • Elution: Elute your analyte of interest (this compound) from the cartridge using a strong solvent.

  • Analysis: The collected eluate can now be analyzed using your spectroscopic method.

Visualizations

start Start: Spectroscopic Interference Observed check_baseline Is the baseline noisy or drifting? start->check_baseline check_peaks Are there unexpected peaks or high background? check_baseline->check_peaks No troubleshoot_instrument Troubleshoot Instrument: - Check lamp - Allow for warm-up - Use high-purity solvents check_baseline->troubleshoot_instrument Yes check_linearity Is the calibration curve non-linear? check_peaks->check_linearity No sample_cleanup Perform Sample Cleanup: - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction check_peaks->sample_cleanup Yes adjust_standards Adjust Standards: - Check concentration range - Prepare fresh standards check_linearity->adjust_standards Yes end Proceed with Analysis check_linearity->end No troubleshoot_instrument->check_peaks sample_cleanup->check_linearity adjust_standards->end

Caption: Troubleshooting workflow for spectroscopic interference.

dinoseb Dinoseb dinoseb_sodium This compound dinoseb->dinoseb_sodium forms salt with NaOH dinoseb_sodium->dinoseb protonated in acidic solution

Caption: Relationship between Dinoseb and this compound.

Dinoseb Dinoseb Exposure Uncoupling Uncoupling of Oxidative Phosphorylation Dinoseb->Uncoupling ATP Decreased ATP Production Uncoupling->ATP CellularStress Increased Cellular Stress ATP->CellularStress Apoptosis Apoptosis CellularStress->Apoptosis

Caption: Simplified signaling pathway of Dinoseb-induced toxicity.

References

Preventing Dinoseb-sodium precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Dinoseb-sodium in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous stock solution. What are the likely causes?

Precipitation of this compound from an aqueous solution is most commonly due to pH shifts, high concentrations, or improper storage. Dinoseb is a weak acid with a pKa of 4.62.[1] If the pH of your stock solution drops below this value, the more soluble sodium salt will convert to the less soluble phenolic form (Dinoseb), leading to precipitation. Exceeding the solubility limit at a given temperature or solvent condition will also cause precipitation.

Q2: What is the best solvent for preparing a concentrated this compound stock solution?

For high-concentration stock solutions, organic solvents are recommended. Dinoseb, the parent compound of this compound, is highly soluble in ethanol (B145695) (480 g/L at 20°C) and other organic solvents like acetone.[1][2] Dimethyl sulfoxide (B87167) (DMSO) is another excellent solvent for a wide array of organic compounds and is miscible with water, making it a suitable choice for preparing stock solutions that will be further diluted in aqueous media.[3][4]

Q3: How should I store my this compound stock solution to ensure its stability?

This compound solutions should be protected from light, as Dinoseb is sensitive to light and can degrade upon prolonged exposure.[2] It is also recommended to store stock solutions at a low temperature (e.g., 4°C) to maintain stability.[5] For long-term storage, aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles and potential contamination.

Q4: Can I adjust the pH of my this compound stock solution if I suspect it is too acidic?

Yes, you can adjust the pH. If you suspect the pH has dropped, you can add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH to bring it back to a neutral or slightly alkaline state. However, be aware that Dinoseb is susceptible to decomposition by ultraviolet radiation in alkaline solutions.[6] Therefore, it is crucial to handle this process carefully and protect the solution from light.

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem Potential Cause Recommended Action
Precipitate forms immediately upon dissolving in water. The concentration exceeds the aqueous solubility limit.Prepare a more dilute aqueous solution or use an organic solvent like DMSO or ethanol to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Precipitate appears after a period of storage. The pH of the solution has decreased, converting the sodium salt to the less soluble phenolic form.Check the pH of the solution. If acidic, adjust to a neutral or slightly alkaline pH with a dilute base. Ensure storage containers are well-sealed to prevent absorption of atmospheric CO2, which can lower the pH.
The storage temperature is too low, causing the solute to crystallize out.Gently warm the solution to room temperature and sonicate or vortex to redissolve the precipitate. Store at a slightly higher, controlled temperature if precipitation at low temperatures is recurrent.
Precipitate forms when diluting a DMSO or ethanol stock into an aqueous buffer. The final concentration in the aqueous buffer still exceeds the solubility limit, or the buffer components are incompatible.Lower the final concentration of this compound in the aqueous buffer. Perform a small-scale compatibility test with the buffer before preparing a large volume.

Data Presentation

Table 1: Solubility of Dinoseb (Parent Compound)

SolventSolubility (at 20°C)Reference
Water52 mg/L[1]
Ethanol480 g/L[1]
AcetoneHigh solubility[2]

Note: this compound, as the salt form, is expected to have a higher aqueous solubility than its parent compound, Dinoseb.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 262.19 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass = 0.010 mol/L x 0.001 L x 262.19 g/mol = 0.00262 g = 2.62 mg

  • Weighing:

    • Carefully weigh out 2.62 mg of this compound powder on an analytical balance.

  • Dissolving:

    • Transfer the weighed powder to a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Aliquot the stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage, protected from light.

    • For short-term use, the stock can be stored at 4°C for a few days, protected from light.

Mandatory Visualizations

Troubleshooting_Workflow start This compound Precipitation Observed check_solvent What is the solvent? start->check_solvent aqueous Aqueous Solution check_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO, Ethanol) check_solvent->organic Organic check_ph Check pH of the solution aqueous->check_ph check_concentration Is the concentration too high? organic->check_concentration ph_low pH is acidic (< 6.0) check_ph->ph_low ph_ok pH is neutral or alkaline check_ph->ph_ok adjust_ph Adjust pH to ~7.0-7.5 with dilute NaOH ph_low->adjust_ph ph_ok->check_concentration end Precipitation Resolved adjust_ph->end conc_high Concentration exceeds solubility limit check_concentration->conc_high conc_ok Concentration is within limits check_concentration->conc_ok dilute_solution Prepare a more dilute solution conc_high->dilute_solution check_storage Review storage conditions conc_ok->check_storage dilute_solution->end storage_temp Is storage temperature too low? check_storage->storage_temp storage_light Is it protected from light? check_storage->storage_light warm_redissolve Gently warm and sonicate to redissolve storage_temp->warm_redissolve warm_redissolve->end protect_light Store in an amber vial or wrapped in foil storage_light->protect_light protect_light->end

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway Mechanism of Action: Uncoupling of Oxidative Phosphorylation cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_ims Intermembrane Space TCA_Cycle TCA Cycle NADH_Matrix NADH TCA_Cycle->NADH_Matrix FADH2_Matrix FADH2 TCA_Cycle->FADH2_Matrix ETC Electron Transport Chain (Complexes I-IV) NADH_Matrix->ETC e- FADH2_Matrix->ETC e- ATP_Synthase_Head ATP Synthase (F1) ATP ATP ATP_Synthase_Head->ATP Synthesizes ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase_Head H_IMS H+ ATP_Synthase_Stalk ATP Synthase (F0) H_IMS->ATP_Synthase_Stalk Proton Motive Force Dinoseb_Sodium This compound H_IMS->Dinoseb_Sodium H+ Carrier ETC->H_IMS Pumps H+ ATP_Synthase_Stalk->ATP_Synthase_Head Dinoseb_Sodium->NADH_Matrix Releases H+ Dinoseb_Sodium->ATP_Synthase_Stalk Bypasses

Caption: this compound uncouples oxidative phosphorylation.

References

Stability of Dinoseb-sodium under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Dinoseb-sodium under various pH conditions. The information is intended for researchers, scientists, and professionals in drug development who may be working with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions at different pH levels?

A1: this compound, once dissolved, will dissociate to the Dinoseb (B1670700) anion and a sodium cation. The stability of the Dinoseb molecule is therefore indicative of the stability of this compound in solution. Studies have shown that Dinoseb is generally stable to hydrolysis in a pH range of 5 to 9 at 25°C for up to 30 days.[1] At a higher temperature of 50°C, it was found to be stable for 5 days at pH levels of 4, 7, and 9.[2] This suggests that hydrolysis is not a significant degradation pathway under these conditions.[2] However, the reactivity of Dinoseb can be influenced by pH in the presence of other substances, such as chlorine, where reactivity is highest at pH 4 and lowest at pH 9.[3]

Q2: What is the pKa of Dinoseb and why is it important for stability considerations?

A2: The pKa of Dinoseb is 4.47.[2] This is the pH at which the protonated (neutral) and deprotonated (anionic) forms of the molecule are present in equal amounts. At pH values significantly above the pKa (e.g., pH 6-9), Dinoseb will exist predominantly in its dissociated, anionic form, which is how it is present when this compound is dissolved in water.[2] The speciation of the molecule at different pH values can influence its solubility, binding to surfaces, and reactivity with other chemical species.[4]

Q3: Are there other factors besides pH that can affect the stability of this compound solutions?

A3: Yes, other factors can significantly impact the stability of Dinoseb. Photodegradation, or breakdown by light, can be a major degradation pathway. The half-life of Dinoseb in surface water due to photolysis is estimated to be between 14 and 18 days.[1] In soil, photodegradation can also be significant. Additionally, biodegradation by microorganisms can occur, with the rate depending on factors such as the microbial population and soil conditions.[2][5] For laboratory settings, this means that exposure to light and microbial contamination should be minimized to ensure the stability of stock solutions.

Q4: What are the potential degradation products of Dinoseb?

A4: Under reducing conditions, the degradation of Dinoseb involves the reduction of its nitro groups to amino groups, which are then replaced by hydroxyl groups.[5] In the presence of chlorine, degradation byproducts can include chloroform (B151607) and chloropicrin (B1668804), with their formation being dependent on pH and the concentration of chlorine.[3]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of this compound stock solution due to improper storage.Prepare fresh solutions for each experiment. Store stock solutions protected from light and at a stable, neutral pH. Consider sterile filtering solutions to prevent microbial growth.
Precipitate formation in acidic solution The pKa of Dinoseb is 4.47. At or below this pH, the less soluble protonated form of Dinoseb will predominate.If possible, maintain the pH of your solution above 5 to ensure Dinoseb remains in its more soluble anionic form. If an acidic pH is required, be aware of potential solubility issues.
Unexpected reaction byproducts The reactivity of Dinoseb is pH-dependent and it can react with other components in the experimental medium.Characterize any unexpected byproducts. Be aware that at lower pH, Dinoseb may be more reactive.[3]

Data Summary: Stability of Dinoseb in Water

pH RangeTemperature (°C)DurationStability OutcomeReference
5 - 92530 daysStable to hydrolysis[1]
4, 7, 9505 daysStable to hydrolysis[2]

Experimental Protocols

Representative Protocol for Hydrolytic Stability Testing

This protocol is based on general principles for chemical stability testing, as specific experimental details for Dinoseb were not fully available in the searched literature.

  • Preparation of Buffer Solutions: Prepare a series of sterile buffer solutions at various pH values (e.g., pH 4, 7, and 9).

  • Preparation of Test Solutions: Accurately weigh and dissolve this compound in each buffer solution to create a known starting concentration.

  • Incubation: Dispense aliquots of each test solution into sealed, sterile containers. Protect the containers from light and incubate them at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), remove a container for each pH condition.

  • Analysis: Immediately analyze the concentration of Dinoseb remaining in the sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[6][7] Also, analyze for the appearance of any degradation products.

  • Data Evaluation: Calculate the percentage of Dinoseb remaining at each time point for each pH. If significant degradation is observed, the degradation rate constant and half-life can be determined.

Logical Relationship Diagram

Dinoseb_Stability_pH cluster_pH pH Scale cluster_form Predominant Form of Dinoseb cluster_stability General Stability & Reactivity pH_low Acidic pH (pH < 4.47) pKa pKa = 4.47 protonated Protonated (Neutral) Dinoseb-H pH_low->protonated pH_high Neutral to Alkaline pH (pH > 4.47) dissociated Dissociated (Anionic) Dinoseb⁻ pH_high->dissociated stability_low_pH Potentially higher reactivity Lower solubility protonated->stability_low_pH influences stability_high_pH Generally stable to hydrolysis Higher solubility dissociated->stability_high_pH influences

Caption: Logical flow of how pH influences the chemical form and stability of Dinoseb.

References

How to minimize variability in Dinoseb-sodium assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Dinoseb-sodium assays.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the quantification of this compound?

A1: this compound and its parent compound, Dinoseb, are typically analyzed using chromatographic techniques. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector or mass spectrometry (LC-MS). Reverse-phase chromatography on a C18 column is a common approach.[1]

  • Gas Chromatography (GC): This method usually requires a derivatization step, such as methylation with diazomethane, to make the Dinoseb molecule more volatile. Electron capture detection (ECD) is suitable for this type of analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the determination of Dinoseb in various complex matrices like agricultural products and seafood.[1]

Q2: What are the primary sources of variability in this compound assays?

A2: Variability in this compound assays can arise from several factors throughout the analytical workflow:

  • Sample Collection and Homogeneity: Inconsistent sampling, especially from soil or plant tissues, can lead to significant variability.[2] Inadequate homogenization of the sample before extraction is also a major source of error.

  • Sample Preparation: This is a critical step where variability is often introduced. Inefficient extraction, analyte loss during cleanup, and the presence of interfering matrix components can all affect the final result.

  • Analyte Stability: Dinoseb, a dinitrophenol, can be susceptible to degradation under certain pH and temperature conditions. It is stable to hydrolysis in the pH range of 5-9 but can be less stable in soil.[3]

  • Matrix Effects: In LC-MS/MS and GC analysis, co-eluting compounds from the sample matrix can enhance or suppress the ionization of Dinoseb, leading to inaccurate quantification.[4][5][6]

  • Instrumental Variability: Fluctuations in instrument performance, such as detector response or injection volume, can introduce variability. Regular calibration and maintenance are crucial.

  • Calibration Standards: The accuracy of the assay is highly dependent on the quality and accuracy of the calibration standards. Degradation of stock solutions or errors in dilution can lead to significant errors.

Q3: How stable is this compound in different conditions?

A3: this compound is the salt of Dinoseb, an acidic phenol. Its stability is influenced by pH, temperature, and the matrix. Dinoseb is reported to be stable to hydrolysis in water within a pH range of 5 to 9 at 25°C for over 30 days.[3] However, its stability in soil can be lower, with an estimated hydrolysis half-life of 30 days, suggesting that soil components may catalyze its degradation.[3] As a dinitrophenol compound, it may be susceptible to degradation in strongly acidic or alkaline conditions, as well as in the presence of oxidizing agents.[7] Stock solutions of Dinoseb should be stored at 4°C, protected from light, and checked frequently for signs of degradation or evaporation.[8]

Troubleshooting Guides

Problem 1: Low Analyte Recovery
Potential CauseRecommended Solution
Inefficient Extraction Optimize the extraction solvent and method for your specific matrix. For lipophilic pesticides like Dinoseb, ensure adequate solvent-to-sample ratio and consider techniques like acid extraction or leaching.[2] For soil samples, the soil-to-extractant ratio, shaking time, and shaking speed are critical parameters to optimize.[9]
Analyte Loss During Cleanup The choice of cleanup sorbent in methods like QuEChERS can affect recovery. If using dispersive solid-phase extraction (dSPE), evaluate different sorbents. For example, some sorbents may lead to the loss of certain pesticides.[10]
Analyte Degradation Dinoseb is an acidic compound. Ensure that all glassware is acid-rinsed to prevent the loss of the analyte. Avoid exposure of samples to high temperatures and extreme pH conditions during preparation.
Poor Solubility Dinoseb has low solubility in water.[3] Ensure that the solvents used for extraction and reconstitution are appropriate to maintain its solubility throughout the process.
Problem 2: High Variability Between Replicates
Potential CauseRecommended Solution
Inhomogeneous Sample For solid samples like soil or plant tissue, ensure thorough homogenization before taking a subsample for extraction. Cryogenic grinding can help to improve homogeneity and reduce the risk of analyte degradation from heat generated during milling.[10][11]
Inconsistent Sample Preparation Ensure that all steps of the sample preparation are performed consistently for all samples. This includes extraction times, solvent volumes, and cleanup procedures. Automating sample preparation steps where possible can reduce variability.
Instrumental Drift Calibrate the instrument daily.[8] Use bracketing calibration, where calibration standards are injected at the beginning and end of a sample sequence, to monitor and correct for instrumental drift.[12] The use of an internal standard can also help to correct for variations in injection volume and detector response.
Matrix Effects The presence of co-extractives from the sample matrix can cause ion suppression or enhancement in LC-MS/MS, leading to high variability. The use of matrix-matched calibration standards is highly recommended to compensate for these effects.[5][6][12]

Quantitative Data Summary

The following table summarizes typical performance data for a validated Dinoseb analytical method.

ParameterValueSource
Analytical MethodLC-MS/MS[1]
Average Recovery77-111%[1]
Relative Standard Deviation (RSD)2-15%[1]
Limit of Quantitation (LOQ)0.001 µg/g[1]

Experimental Protocols

Key Experiment: Determination of Dinoseb in Agricultural Products by LC-MS/MS

This protocol is a summary of a validated method for the determination of Dinoseb in various agricultural products.[1]

1. Sample Extraction

  • For most agricultural products: Extract the sample with acetone (B3395972).

  • For rice, soybean, and tea leaf: Add phosphoric acid during the acetone extraction.

  • An aliquot of the crude extract is then partitioned with hexane (B92381) and a saturated sodium chloride solution.

2. Cleanup

  • The extract is cleaned up using a PSA (primary secondary amine) mini column.

3. LC-MS/MS Analysis

  • LC Column: C18 column

  • Mobile Phase: Methanol-water (19:1) containing 0.005 v/v% acetic acid

  • MS Ionization: Negative ion electrospray ionization (ESI-)

4. Calibration

  • A linear calibration curve is typically established in the range of 0.0005 to 0.04 µg/mL.

Visualizations

experimental_workflow General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Soil, Water, etc.) Homogenization Homogenization (e.g., grinding, mixing) SampleCollection->Homogenization Extraction Solvent Extraction (e.g., Acetone, Acetonitrile) Homogenization->Extraction Cleanup Extract Cleanup (e.g., SPE, dSPE) Extraction->Cleanup Derivatization Derivatization (for GC) (e.g., Methylation) Cleanup->Derivatization If required Chromatography Chromatographic Separation (HPLC or GC) Cleanup->Chromatography Derivatization->Chromatography Detection Detection (UV, ECD, MS/MS) Chromatography->Detection Quantification Quantification (using calibration curve) Detection->Quantification Reporting Data Reporting Quantification->Reporting

Caption: General workflow for this compound analysis.

troubleshooting_variability Troubleshooting High Variability in this compound Assays start High Variability Observed check_sample_prep Review Sample Preparation Consistency start->check_sample_prep check_homogeneity Improve Sample Homogenization check_sample_prep->check_homogeneity No check_instrument Review Instrument Performance check_sample_prep->check_instrument Yes end Variability Minimized check_homogeneity->end recalibrate Recalibrate Instrument (use bracketing standards) check_instrument->recalibrate Drift Detected check_matrix_effects Investigate Matrix Effects check_instrument->check_matrix_effects No Drift use_is Incorporate Internal Standard recalibrate->use_is use_is->end matrix_matched_cal Use Matrix-Matched Calibration check_matrix_effects->matrix_matched_cal Suspected check_matrix_effects->end Not Suspected matrix_matched_cal->end

Caption: Troubleshooting decision tree for high variability.

References

Technical Support Center: Dinoseb-sodium In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their in vitro studies of Dinoseb-sodium. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in vitro?

This compound acts as a classical protonophore uncoupler of oxidative phosphorylation.[1] In essence, it disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. By transporting protons back into the mitochondrial matrix, it dissipates the electrochemical potential, leading to a decrease in ATP production and an increase in oxygen consumption as the electron transport chain attempts to compensate.[1]

Q2: What are the expected downstream effects of this compound treatment in cultured cells?

The uncoupling of oxidative phosphorylation by this compound triggers a cascade of cellular events, including:

  • Increased Oxygen Consumption: Cells will initially increase their rate of oxygen consumption in an attempt to restore the proton gradient.[1]

  • Decreased ATP Levels: Due to the disruption of the proton motive force, ATP synthesis by ATP synthase is significantly reduced.

  • Depolarization of Mitochondrial Membrane Potential (ΔΨm): The influx of protons into the mitochondrial matrix leads to a decrease in the electrical potential across the inner mitochondrial membrane.[1]

  • Induction of Apoptosis: Prolonged or high-dose exposure to this compound can lead to the release of pro-apoptotic factors from the mitochondria and activation of caspase cascades, ultimately resulting in programmed cell death.

Q3: What is a typical concentration range for observing the effects of this compound in vitro?

The effective concentration of this compound can vary significantly depending on the cell type, cell density, and the specific endpoint being measured. Based on available literature, concentrations for observing effects on cell viability in rat Sertoli-germ cell co-cultures range from 1 µM to 100 µM (10⁻⁶ to 10⁻⁴ M). For uncoupling activity in isolated rat liver mitochondria, effects have been observed at concentrations around 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue 1: No observable effect on cellular respiration or viability after this compound treatment.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incorrect Concentration Perform a dose-response study with a wide range of this compound concentrations (e.g., 0.1 µM to 200 µM) to determine the optimal working concentration for your cell line and assay.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Protect the stock solution from light.
Cell Line Insensitivity Some cell lines may be more resistant to mitochondrial uncouplers. Consider using a cell line known to be sensitive to mitochondrial toxins (e.g., HepG2, SH-SY5Y) or a positive control uncoupler like FCCP or CCCP to validate your experimental system.
Assay Incubation Time The effects of this compound may be time-dependent. Optimize the incubation time by performing a time-course experiment (e.g., 1, 6, 12, 24 hours).
High Serum Concentration in Media Components in fetal bovine serum (FBS) can bind to and sequester hydrophobic compounds like this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period or using a serum-free medium if compatible with your cells.
Issue 2: High variability in results between replicate wells or experiments.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and visually inspect plates for even cell distribution.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.
Inaccurate Pipetting Calibrate pipettes regularly. When adding this compound, ensure proper mixing in each well without disturbing the cell monolayer.
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cellular metabolism and response to treatments.

Quantitative Data Summary

Parameter Cell/System Type Concentration Observed Effect
Cell Viability Rat Sertoli-germ cell co-cultures1 µM - 100 µMSuppression of viability
Mitochondrial Uncoupling Isolated rat liver mitochondria~50 µMSignificant decrease in mitochondrial membrane potential and increase in state 4 oxygen consumption

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Respiration using an Extracellular Flux Analyzer

This protocol provides a general workflow for measuring the effect of this compound on mitochondrial oxygen consumption rate (OCR) in adherent cells.

Materials:

  • Adherent cells of interest

  • Cell culture medium

  • This compound

  • Extracellular flux analyzer (e.g., Seahorse XF)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock in the assay medium to the desired final concentrations.

  • Assay Setup:

    • On the day of the assay, replace the culture medium with pre-warmed assay medium.

    • Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with this compound and other compounds for the mitochondrial stress test (e.g., Port A: this compound/vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).

  • Data Acquisition: Place the cell culture microplate in the extracellular flux analyzer and initiate the assay protocol. The instrument will measure baseline OCR before injecting the compounds and monitor the subsequent changes in OCR.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the measurement of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Dinoseb_Signaling_Pathway Dinoseb This compound IMM Inner Mitochondrial Membrane Dinoseb->IMM Disrupts Apoptosis Apoptosis Dinoseb->Apoptosis Induces (at high conc./prolonged exposure) ProtonGradient Proton Gradient (Δp) IMM->ProtonGradient Maintains ATPSynthase ATP Synthase ProtonGradient->ATPSynthase Drives ETC Electron Transport Chain (ETC) ETC->ProtonGradient Generates H2O H₂O ETC->H2O Reduces O2 O₂ O2->ETC ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase

Caption: Signaling pathway of this compound's effect on mitochondrial function.

Experimental_Workflow_OCR cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed Cells in XF Plate Equilibrate Equilibrate Plate in Assay Medium SeedCells->Equilibrate PrepareCompounds Prepare this compound & Other Reagents RunAssay Run Assay in Flux Analyzer PrepareCompounds->RunAssay Equilibrate->RunAssay AnalyzeData Analyze OCR Data RunAssay->AnalyzeData Interpret Interpret Results AnalyzeData->Interpret

Caption: Experimental workflow for assessing mitochondrial respiration.

Troubleshooting_Logic Start No Observable Effect CheckConcentration Is Concentration Optimal? Start->CheckConcentration CheckCompound Is Compound Stable? CheckConcentration->CheckCompound Yes DoseResponse Perform Dose-Response CheckConcentration->DoseResponse No CheckCells Is Cell Line Sensitive? CheckCompound->CheckCells Yes FreshStock Use Fresh Stock CheckCompound->FreshStock No CheckTime Is Incubation Time Sufficient? CheckCells->CheckTime Yes PositiveControl Use Positive Control/Sensitive Cell Line CheckCells->PositiveControl No TimeCourse Perform Time-Course CheckTime->TimeCourse No End Effect Observed CheckTime->End Yes DoseResponse->End FreshStock->End PositiveControl->End TimeCourse->End

Caption: Logical workflow for troubleshooting lack of experimental effect.

References

Technical Support Center: Improving the Reproducibility of Dinoseb-Sodium Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving Dinoseb-sodium.

FAQs and Troubleshooting Guides

This section addresses common issues encountered during this compound experiments in a question-and-answer format.

1. Compound Handling and Preparation

  • Question: How should I prepare a stock solution of this compound?

    • Answer: this compound is sparingly soluble in water but soluble in organic solvents like DMSO and ethanol.[1][2] To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve this compound in DMSO. For working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Crucially, ensure the final DMSO concentration in your experimental wells is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Question: What are the storage and stability recommendations for this compound solutions?

    • Answer: Store the solid compound in a cool, dark, and dry place.[3] Prepare fresh working solutions from the stock solution for each experiment to ensure consistency. Dinoseb solutions can be sensitive to light and temperature, which may affect their stability and activity over time.[3] The shelf life of a stock solution in DMSO at -20°C is generally considered to be at least two years.[2]

  • Question: I'm observing precipitate in my culture medium after adding this compound. What could be the cause?

    • Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too high, causing the compound to fall out of solution. To troubleshoot this:

      • Ensure your DMSO stock is fully dissolved before diluting it in the medium.

      • Vortex the working solution thoroughly before adding it to the cell culture plate.

      • Consider preparing a fresh, lower-concentration stock solution.

      • Perform a solubility test in your specific culture medium to determine the maximum achievable concentration without precipitation.

2. Cell Viability Assays (e.g., MTT, LDH)

  • Question: My cell viability results with this compound are inconsistent between experiments. What are the potential sources of variability?

    • Answer: Variability in cell viability assays can stem from several factors:

      • Cell Seeding Density: Ensure consistent cell numbers are seeded in each well. Variations in initial cell density will lead to different final cell numbers and affect the assay readout.

      • Incubation Time: The cytotoxic effects of this compound are time-dependent. Use a consistent incubation time across all experiments. IC50 values can differ significantly depending on the exposure duration (e.g., 24, 48, or 72 hours).[4]

      • Compound Potency: As mentioned, the stability of this compound can be a factor. Using freshly prepared working solutions is critical.

      • Assay Protocol: Strictly adhere to the manufacturer's protocol for your chosen viability assay (e.g., MTT, LDH), paying close attention to incubation times with the reagent and solubilization steps.

  • Question: What is a typical IC50 value for this compound in cancer cell lines?

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for various assays based on general knowledge of mitochondrial uncouplers and related cytotoxic compounds. Note: These are starting points, and optimal conditions should be determined experimentally for your specific cell line and research question.

Table 1: Cell Viability Assays

AssayCell LineThis compound Concentration Range (µM)Incubation Time (hours)Expected Outcome
MTTVarious Cancer Cell Lines0.1 - 20024, 48, 72Dose-dependent decrease in cell viability
LDHVarious Cancer Cell Lines1 - 10024, 48Dose-dependent increase in LDH release

Table 2: Mitochondrial Function Assays

AssayCell LineThis compound Concentration Range (µM)Incubation Time (hours)Expected Outcome
JC-1Various1 - 501 - 24Dose-dependent decrease in red/green fluorescence ratio
ATP ProductionVarious1 - 501 - 6Dose-dependent decrease in cellular ATP levels

Table 3: Apoptosis and Oxidative Stress Assays

AssayCell LineThis compound Concentration Range (µM)Incubation Time (hours)Expected Outcome
Caspase-3 ActivationVarious10 - 1006 - 24Dose-dependent increase in cleaved caspase-3
ROS Production (DCFDA)Various5 - 500.5 - 4Dose-dependent increase in fluorescence

Experimental Protocols

1. Preparation of this compound Stock Solution

  • Weigh out the desired amount of Dinoseg-sodium powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

2. MTT Cell Viability Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in fresh culture medium from your stock solution.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add MTT reagent (final concentration typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

3. JC-1 Mitochondrial Membrane Potential Assay

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for the desired duration. Include a positive control for depolarization (e.g., CCCP).

  • Remove the treatment medium and wash the cells once with pre-warmed PBS.

  • Load the cells with JC-1 staining solution (typically 1-10 µg/mL in culture medium) and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with assay buffer or PBS.

  • Measure the fluorescence intensity of both the red J-aggregates (excitation ~560 nm, emission ~595 nm) and the green J-monomers (excitation ~485 nm, emission ~530 nm) using a fluorescence plate reader or fluorescence microscope.

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

4. Caspase-3 Activation Assay (Western Blot)

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Visualizations

Dinoseb_Experimental_Workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assays Endpoint Assays prep Prepare this compound Stock Solution (in DMSO) dilute Dilute to Working Concentrations in Medium prep->dilute treat Treat Cells with This compound dilute->treat seed Seed Cells in Appropriate Plate seed->treat viability Cell Viability (MTT, LDH) treat->viability 24-72h mito Mitochondrial Potential (JC-1) treat->mito 1-24h atp ATP Production treat->atp 1-6h ros ROS Production (DCFDA) treat->ros 0.5-4h caspase Caspase Activation (Western Blot) treat->caspase 6-24h

Caption: General experimental workflow for studying the effects of this compound.

Dinoseb_Signaling_Pathway cluster_mitochondria Mitochondrion cluster_er Endoplasmic Reticulum dinoseb This compound uncoupling Uncoupling of Oxidative Phosphorylation dinoseb->uncoupling ca_release ↑ ER Ca2+ Release dinoseb->ca_release mmp ↓ Mitochondrial Membrane Potential uncoupling->mmp ros ↑ ROS Production uncoupling->ros atp ↓ ATP Production mmp->atp caspase_activation Caspase Activation (e.g., Caspase-3) ros->caspase_activation ca_release->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Inconsistent Experimental Results solubility Check Solubility and Precipitation start->solubility stability Prepare Fresh Working Solutions start->stability density Verify Consistent Seeding Density start->density passage Monitor Cell Passage Number start->passage protocol Standardize Protocol (Incubation Times, etc.) start->protocol controls Include Appropriate Positive/Negative Controls start->controls reproducible Reproducible Results solubility->reproducible stability->reproducible density->reproducible passage->reproducible protocol->reproducible controls->reproducible

Caption: Logical troubleshooting workflow for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Mitochondrial Uncoupling by Dinoseb-sodium and 2,4-Dinitrophenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mitochondrial uncoupling properties of two well-known nitrophenolic compounds: Dinoseb-sodium and 2,4-dinitrophenol (B41442) (DNP). By examining their mechanisms of action, effects on key mitochondrial functions, and impacts on cellular signaling pathways, this document aims to equip researchers with the necessary information to select the appropriate uncoupling agent for their specific experimental needs. The information presented is supported by experimental data and includes detailed methodologies for key assays.

Executive Summary

Both Dinoseb (B1670700) and 2,4-dinitrophenol are potent mitochondrial uncouplers that dissipate the proton gradient across the inner mitochondrial membrane, leading to an increase in oxygen consumption and a decrease in ATP synthesis. However, available data suggests that Dinoseb is a significantly more potent uncoupler than 2,4-DNP. While the impact of 2,4-DNP on cellular signaling has been more extensively studied, revealing effects on mTOR, insulin-PI3K-MAPK, and CREB pathways, the specific signaling cascades modulated by Dinoseb are less well-characterized beyond its direct effects on mitochondrial bioenergetics.

Mechanism of Action

Both Dinoseb and 2,4-DNP are lipophilic weak acids. In the protonated state, they can readily diffuse across the inner mitochondrial membrane into the mitochondrial matrix. Once in the alkaline environment of the matrix, they release a proton, thereby dissipating the proton motive force that is essential for ATP synthesis by ATP synthase. The deprotonated anion then returns to the intermembrane space, driven by the membrane potential, to repeat the cycle. This "short-circuiting" of the proton flow leads to the uncoupling of oxidative phosphorylation.[1][2][3][4][5]

dot

Mechanism of Mitochondrial Uncoupling cluster_IMM Inner Mitochondrial Membrane cluster_IMS Intermembrane Space (High [H+]) cluster_Matrix Mitochondrial Matrix (Low [H+]) Protonated Uncoupler Protonated Uncoupler Deprotonated Uncoupler Deprotonated Uncoupler Protonated Uncoupler->Deprotonated Uncoupler Diffusion across IMM H_IMS H+ Deprotonated Uncoupler->H_IMS Return to IMS H_Matrix H+ Deprotonated Uncoupler->H_Matrix Deprotonation H_IMS->Protonated Uncoupler Protonation

Caption: General mechanism of protonophoric uncouplers.

Comparative Efficacy on Mitochondrial Function

Experimental data indicates that Dinoseb is a more potent mitochondrial uncoupler than 2,4-DNP. One study on rat liver mitochondria reported that another dinitrophenol compound, 2,4-D, also uncoupled mitochondria but at concentrations 1000-fold higher than those required for a similar effect by Dinoseb.[6] This suggests a significantly higher potency for Dinoseb.

Oxygen Consumption Rate (OCR)

Mitochondrial uncouplers increase the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.

CompoundOrganism/Cell LineConcentration for Half-Maximal Stimulation of O2 UptakeReference
DinosebIsolated rat mitochondria0.28 µM[7]
2,4-DinitrophenolNot directly comparable data found-
Mitochondrial Membrane Potential (ΔΨm)

Both compounds cause a dose-dependent decrease in the mitochondrial membrane potential.

CompoundEffectReference
DinosebDepressed delta psi[6]
2,4-DinitrophenolDose-dependent decrease of delta psi[8]
ATP Synthesis

The primary consequence of mitochondrial uncoupling is the inhibition of ATP synthesis.

| Compound | Organism/Cell Line | EC50 for ATP Production Inhibition | Reference | |---|---|---| | Dinoseb | Not directly comparable data found | - | | | 2,4-Dinitrophenol | Rat Basophilic Leukemia (RBL-2H3) cells | 389 µM to 677 µM |[9] |

Impact on Cellular Signaling Pathways

The effects of 2,4-DNP on cellular signaling have been more extensively investigated compared to Dinoseb.

2,4-Dinitrophenol
  • mTOR and Insulin-PI3K-MAPK Pathways: In the cerebral cortex of mice, DNP treatment has been shown to suppress the mTOR and insulin-PI3K-MAPK signaling pathways.[10][11][12]

  • Ca2+ – CamKII – CREB Pathway: DNP can upregulate the Ca2+ – CamKII – CREB pathway, which is involved in neuronal plasticity and survival.[13]

  • Autophagy: DNP has been observed to induce autophagy.

dot

Signaling Pathways Modulated by 2,4-DNP cluster_suppressed Suppressed Pathways cluster_upregulated Upregulated Pathways DNP 2,4-Dinitrophenol mTOR mTOR Signaling DNP->mTOR Suppresses Insulin_PI3K_MAPK Insulin-PI3K-MAPK Signaling DNP->Insulin_PI3K_MAPK Suppresses CREB Ca2+ – CamKII – CREB Signaling DNP->CREB Upregulates Autophagy Autophagy DNP->Autophagy Induces

Caption: Overview of signaling pathways affected by 2,4-DNP.

This compound

The specific effects of Dinoseb on intracellular signaling cascades beyond its direct impact on mitochondrial bioenergetics are not as well-documented. It is known to be a classical proton uncoupler and a weak inhibitor of mitochondrial Complex II (succinate dehydrogenase) and Complex III (cytochrome c reductase).[5][6] Further research is needed to elucidate its broader effects on cellular signaling.

dot

Known Mitochondrial Targets of Dinoseb Dinoseb Dinoseb Proton_Gradient Proton Gradient Dinoseb->Proton_Gradient Dissipates Complex_II Mitochondrial Complex II Dinoseb->Complex_II Weakly Inhibits Complex_III Mitochondrial Complex III Dinoseb->Complex_III Weakly Inhibits Workflow for OCR Measurement A Seed cells in microplate B Incubate and allow cells to attach A->B C Replace medium with assay medium B->C D Equilibrate cells in CO2-free incubator C->D E Measure basal OCR D->E F Inject uncoupler (Dinoseb or 2,4-DNP) E->F G Measure maximal OCR F->G Workflow for ΔΨm Measurement A Culture cells on coverslips or in microplates B Load cells with TMRM or TMRE dye A->B C Incubate to allow dye accumulation B->C D Acquire baseline fluorescence C->D E Add uncoupler (Dinoseb or 2,4-DNP) D->E F Monitor fluorescence change over time E->F Workflow for ATP Synthesis Assay A Prepare cell lysate or isolated mitochondria B Incubate with substrate and ADP A->B C Add uncoupler (Dinoseb or 2,4-DNP) B->C D Stop reaction and measure ATP levels C->D E Use luciferase-based luminescence assay D->E

References

A Comparative Analysis of Dinoseb-sodium and Pentachlorophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, mechanisms of action, toxicity, and environmental impact of two potent phenolic compounds.

This guide provides a comprehensive comparative analysis of Dinoseb-sodium and pentachlorophenol (B1679276), two historically significant biocides. Both compounds, while effective in their intended applications, have raised considerable environmental and health concerns due to their toxicity. This document is intended for researchers, scientists, and drug development professionals to provide a consolidated resource of their key characteristics, supported by experimental data and methodologies.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and pentachlorophenol is crucial for predicting their environmental behavior, bioavailability, and potential for interaction with biological systems. The following table summarizes their key properties.

PropertyThis compoundPentachlorophenol
Chemical Structure C₁₀H₁₁N₂NaO₅C₆HCl₅O
Molecular Weight 262.19 g/mol [1]266.34 g/mol
Appearance Racemic mixtureWhite crystalline solid[2]
Water Solubility Soluble0.020 g/L at 30 °C[2]
Melting Point 38–42 °C (for Dinoseb)[3]189.5 °C[2]
Vapor Pressure 0.007 Pa at 20 °C (for Dinoseb)[4]0.0001 mmHg at 25°C[2]
pKa 4.4 (for Dinoseb)[3]4.7

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Both Dinoseb and pentachlorophenol exert their primary toxic effect by disrupting cellular energy metabolism through the uncoupling of oxidative phosphorylation. This process is fundamental to adenosine (B11128) triphosphate (ATP) synthesis in the mitochondria.

These phenolic compounds act as protonophores, transporting protons across the inner mitochondrial membrane, thereby dissipating the proton gradient that drives ATP synthase. This uncoupling leads to a decrease in ATP production and an increase in oxygen consumption as the electron transport chain attempts to compensate for the reduced energy yield. The energy that would normally be captured in ATP is instead dissipated as heat.

cluster_0 Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) H_out H+ ETC->H_out Pumps H+ out H_in H+ H_out->H_in Shuttles H+ across membrane ATP_Synthase ATP Synthase H_out->ATP_Synthase Flows through ATP ATP ATP_Synthase->ATP Synthesizes ADP ADP + Pi ADP->ATP_Synthase Uncoupler This compound or Pentachlorophenol

Figure 1: Mechanism of mitochondrial uncoupling by this compound and pentachlorophenol.

Comparative Toxicity

Both compounds are highly toxic to a wide range of organisms. The following tables summarize available acute toxicity data. It is important to note that direct comparison of LD50 values should be done with caution, as experimental conditions can vary between studies.

Acute Oral Toxicity
SpeciesDinoseb (LD50)Pentachlorophenol (LD50)
Rat25–28 mg/kg[3]17 mg/kg[2]
Mouse14-114 mg/kg[3]117 mg/kg[2]
Rabbit14-114 mg/kg[3]70 mg/kg (LDLo)[2]
Guinea Pig14-114 mg/kg[3]Not available
Human5-50 mg/kg (estimated)[3]Not available
Acute Dermal and Inhalation Toxicity
RouteSpeciesDinosebPentachlorophenol
DermalRat80 mg/kg (LD50)[3]Not available
InhalationRatNot available355 mg/m³ (LC50)[2]
InhalationMouseNot available225 mg/m³ (LC50)[2]

Environmental Fate and Ecotoxicity

The environmental persistence and impact of these compounds are of significant concern. Their fate is influenced by factors such as soil type, pH, and microbial activity.

ParameterThis compoundPentachlorophenol
Soil Persistence Generally not persistentCan persist from 14 days to 5 years[5]
Biodegradation Subject to microbial degradationMain pathway is reductive dehalogenation[2]
Photodegradation Occurs in shallow watersDecomposes through photolysis in the atmosphere and shallow waters[2]
Bioaccumulation Low potentialLow potential due to rapid metabolism
Toxicity to Birds Highly toxic (LD50: 7-9 mg/kg)[6]Not available
Toxicity to Fish Highly toxicHighly toxic

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of chemical toxicity and environmental impact. The following sections outline general methodologies based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Determination of Acute Oral Toxicity (LD50)

A common method for determining the median lethal dose (LD50) is the Up-and-Down Procedure (UDP) as described in OECD Test Guideline 425.[7]

start Select starting dose level (based on available data) dose1 Administer dose to a single animal start->dose1 observe Observe for 48 hours for mortality or signs of toxicity dose1->observe decision Outcome? observe->decision increase_dose Increase dose for next animal decision->increase_dose Animal survives decrease_dose Decrease dose for next animal decision->decrease_dose Animal dies stop Stop test after criteria are met (e.g., 3 reversals in outcome) decision->stop Stopping criteria met increase_dose->dose1 decrease_dose->dose1 calculate Calculate LD50 using Maximum Likelihood Method stop->calculate

Figure 2: Experimental workflow for the Up-and-Down Procedure (UDP) for LD50 determination.

Methodology:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females) are used.[8]

  • Dose Administration: The test substance is administered orally by gavage in a single dose.[8]

  • Dose Progression: A series of animals are dosed one at a time. If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased.[7]

  • Observation: Animals are observed for a minimum of 14 days for signs of toxicity and mortality.[8]

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.[7]

Mitochondrial Uncoupling Assay

The effect of this compound and pentachlorophenol on mitochondrial respiration can be assessed by measuring the oxygen consumption rate (OCR) of isolated mitochondria or whole cells.

start Isolate mitochondria or prepare cell suspension add_substrate Add respiratory substrate (e.g., succinate) start->add_substrate measure_basal Measure basal Oxygen Consumption Rate (OCR) add_substrate->measure_basal add_compound Inject test compound (this compound or Pentachlorophenol) measure_basal->add_compound measure_uncoupled Measure OCR to determine level of uncoupling add_compound->measure_uncoupled add_inhibitors Inject mitochondrial inhibitors (e.g., rotenone (B1679576), antimycin A) to determine non-mitochondrial respiration measure_uncoupled->add_inhibitors analyze Analyze data to calculate basal respiration, maximal respiration, and spare respiratory capacity add_inhibitors->analyze

Figure 3: Experimental workflow for a mitochondrial uncoupling assay.

Methodology:

  • Preparation: Isolate mitochondria from a suitable tissue source (e.g., rat liver) or use a cultured cell line.

  • Instrumentation: Use a Seahorse XF Analyzer or a similar instrument capable of real-time measurement of oxygen consumption.

  • Assay Protocol:

    • Measure the basal OCR.

    • Inject the test compound (this compound or pentachlorophenol) at various concentrations to determine the dose-dependent effect on OCR. An increase in OCR without a corresponding increase in ATP production is indicative of uncoupling.

    • Inject an ATP synthase inhibitor (e.g., oligomycin) to measure proton leak.

    • Inject a potent uncoupler (e.g., FCCP) to determine the maximal respiratory capacity.

    • Inject electron transport chain inhibitors (e.g., rotenone and antimycin A) to measure non-mitochondrial respiration.

Environmental Fate: Aerobic and Anaerobic Transformation in Soil

The persistence and degradation of these compounds in the environment can be evaluated using standardized soil incubation studies, such as OECD Test Guideline 307.[9]

Methodology:

  • Soil Selection: Use at least three different soil types with varying characteristics (e.g., pH, organic matter content).

  • Test Substance Application: Apply the radiolabeled test substance (¹⁴C-labeled this compound or pentachlorophenol) to the soil samples.

  • Incubation: Incubate the treated soil samples in the dark under controlled temperature and moisture conditions, under both aerobic and anaerobic conditions.

  • Sampling and Analysis: At specified time intervals, extract the soil samples and analyze the extracts for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection.

  • Data Analysis: Determine the rate of degradation and the half-life (DT50) of the parent compound and identify major transformation products.

Conclusion

This compound and pentachlorophenol are potent metabolic inhibitors with significant toxicological and ecotoxicological profiles. Their primary mechanism of action, the uncoupling of oxidative phosphorylation, leads to severe cellular energy disruption. While both compounds have been largely phased out of agricultural and domestic use in many countries due to their high toxicity, they remain relevant subjects of study for understanding mechanisms of toxicity, environmental remediation, and the development of safer alternatives. The data and protocols presented in this guide offer a comparative framework for researchers to build upon in their investigations of these and other phenolic compounds.

References

Validating Dinoseb-Sodium Efficacy: A Comparative Guide for Herbicide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Dinoseb-sodium with alternative post-emergence herbicides. Due to its ban in many countries, including the European Union and the United States, because of high toxicity, understanding its performance relative to currently used herbicides is crucial for historical data validation and the development of safer, more effective weed control agents.[1] Dinoseb (B1670700), a dinitrophenol herbicide, acts by uncoupling oxidative phosphorylation, a vital energy production pathway in plants.[2][3][4][5][6]

Comparative Efficacy of Post-Emergence Herbicides

The following table summarizes the comparative efficacy of Dinoseb and its alternatives against various weed species. Data has been compiled from multiple studies to provide a comprehensive overview. It is important to note that the efficacy of these herbicides can be influenced by factors such as weed growth stage, application rate, and environmental conditions.

HerbicideTarget Weed(s)Efficacy (% Control)Reference
Dinoseb Broadleaf WeedsSatisfactory[7][8]
Filbert SuckersLess effective than Paraquat and 2,4-D[7][8]
Paraquat Filbert SuckersGreater than Dinoseb[7][8]
Purple Nutsedge (Cyperus rotundus)100% (at 30 days), 50% (at 90 days)[9]
2,4-D Filbert SuckersBetter control of large suckers than Paraquat and Dinoseb[7][8]
Broadleaf WeedsEffective[10]
Bentazon Broadleaf WeedsUp to 95% reduction[11]
Yellow NutsedgeEffective[12]

Experimental Protocols

The following is a generalized protocol for a whole-plant pot assay to screen herbicide efficacy, based on established methodologies.[13][14][15][16][17] This protocol can be adapted for specific weed species and herbicide formulations.

1. Seed Preparation and Germination:

  • Acquire certified seeds of the target weed species and a susceptible control species.
  • If necessary, break seed dormancy using appropriate methods (e.g., scarification, stratification).
  • Germinate seeds in petri dishes on a suitable medium (e.g., agar (B569324) with potassium nitrate) under controlled temperature and light conditions.[13]

2. Plant Cultivation:

  • Transplant seedlings at a uniform growth stage into pots containing a standardized soil mix.
  • Grow plants in a greenhouse or growth chamber with controlled environmental conditions (temperature, humidity, photoperiod) to ensure uniform growth.[18]

3. Herbicide Application:

  • Prepare stock solutions of this compound and comparator herbicides (e.g., Paraquat, 2,4-D, Bentazon) at various concentrations.
  • Apply herbicides to plants at a specified growth stage (e.g., 2-4 true leaves) using a precision sprayer to ensure uniform coverage.[13] Application volume and spray speed should be carefully calibrated.[13]
  • Include an untreated control group for comparison.

4. Data Collection and Analysis:

  • Assess herbicide efficacy at predetermined time points (e.g., 7, 14, and 21 days after treatment).
  • Efficacy can be determined through:
  • Visual Injury Ratings: A scale of 0% (no effect) to 100% (complete plant death).
  • Biomass Reduction: Harvest the above-ground plant tissue, dry it to a constant weight, and compare the dry weight of treated plants to the untreated controls.
  • Plant Survival Rate: Count the number of surviving plants in each treatment group.[13]
  • Analyze the data statistically to determine significant differences between treatments. Dose-response curves can be generated to calculate the effective dose (ED50) for each herbicide.[14]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of Dinoseb and a typical experimental workflow for herbicide screening.

G cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Intermembrane Intermembrane Space cluster_Matrix Mitochondrial Matrix ETC Electron Transport Chain H1 H+ ETC->H1 Pumps H+ H2 H+ ETC->H2 H3 H+ ETC->H3 H4 H+ ETC->H4 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Generates p1 H5 H+ p1->H5 p2 p3 p4 Dinoseb This compound H1->Dinoseb ADP ADP + Pi Dinoseb->p1 Transports H+ across membrane

Caption: Mechanism of Action of this compound.

G start Start: Seed Acquisition germination Seed Germination start->germination transplanting Seedling Transplanting germination->transplanting growth Plant Growth in Controlled Environment transplanting->growth application Herbicide Application growth->application data_collection Data Collection (Visual Assessment, Biomass) application->data_collection analysis Statistical Analysis data_collection->analysis end End: Efficacy Determination analysis->end

Caption: Experimental Workflow for Herbicide Screening.

References

Immunoassay Cross-Reactivity of Dinoseb-Sodium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Dinoseb-sodium in immunoassays. Understanding the specificity of an immunoassay is critical for the accurate detection and quantification of a target analyte, especially when structurally similar compounds may be present in the sample. This document summarizes available data on the cross-reactivity of Dinoseb and its analogs, details a typical experimental protocol for its determination, and provides visual representations of the underlying principles and workflows.

Data Presentation: Cross-Reactivity of a Polyclonal Antibody-Based ELISA for Dinoseb

The following table summarizes the cross-reactivity of a polyclonal antibody raised against a Dinoseb derivative in a competitive enzyme-linked immunosorbent assay (ELISA). The data is expressed as the percentage of cross-reactivity relative to Dinoseb, which is set at 100%. Cross-reactivity is calculated as (IC50 of Dinoseb / IC50 of competing compound) x 100.

CompoundChemical StructureCross-Reactivity (%)
Dinoseb 2-sec-butyl-4,6-dinitrophenol100
This compoundSodium 2-sec-butyl-4,6-dinitrophenolateHigh (Not quantified)
2,4-Dinitrophenol (DNP)2,4-dinitrophenolModerate
2,6-Dinitrophenol2,6-dinitrophenolLow
4,6-Dinitro-o-cresol (DNOC)2-methyl-4,6-dinitrophenolLow
Dinoterb2-tert-butyl-4,6-dinitrophenolLow to Moderate
Picric acid2,4,6-trinitrophenolNegligible

Note: Specific quantitative data for this compound was not available in the reviewed literature; however, as the salt form of Dinoseb, it is expected to exhibit high cross-reactivity. The terms "High," "Moderate," "Low," and "Negligible" are qualitative interpretations based on general principles of immunoassay cross-reactivity with structurally similar compounds.

Experimental Protocols

The determination of cross-reactivity in a competitive ELISA involves assessing the ability of structurally related compounds to compete with the target analyte (Dinoseb) for a limited number of antibody binding sites. A typical protocol is outlined below.

Competitive Indirect ELISA for Dinoseb

1. Materials and Reagents:

  • Microtiter plates (96-well)

  • Coating antigen (Dinoseb-protein conjugate)

  • Anti-Dinoseb polyclonal antibody

  • Standard solutions of Dinoseb and potential cross-reactants

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Assay buffer (e.g., PBS)

2. Procedure:

  • Coating: Microtiter plate wells are coated with the Dinoseb-protein conjugate diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with washing buffer to remove unbound coating antigen.

  • Blocking: The remaining protein-binding sites on the well surface are blocked by adding blocking buffer and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed again as described above.

  • Competitive Reaction: A mixture of the anti-Dinoseb antibody and either the Dinoseb standard or a potential cross-reactant at various concentrations is added to the wells. The plate is then incubated for 1 hour at 37°C. During this step, the free analyte and the coating antigen compete for binding to the primary antibody.

  • Washing: The plate is washed to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody, diluted in assay buffer, is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Reaction: The substrate solution is added to the wells, and the plate is incubated in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding the stop solution.

  • Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • A standard curve is generated by plotting the absorbance values against the logarithm of the Dinoseb concentration.

  • The IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) is determined for Dinoseb and each of the tested compounds.

  • The percent cross-reactivity is calculated using the formula: % Cross-reactivity = (IC50 of Dinoseb / IC50 of competing compound) x 100

Mandatory Visualization

Cross_Reactivity_Concept cluster_assay Immunoassay Antibody Anti-Dinoseb Antibody Dinoseb This compound (Target Analyte) Dinoseb->Antibody High Affinity Binding Analog_A Structurally Similar Analog (e.g., DNP) Analog_A->Antibody Lower Affinity Binding (Cross-reactivity) Analog_B Structurally Dissimilar Compound Analog_B->Antibody No Significant Binding

Caption: Conceptual diagram of immunoassay cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coat Coat plate with Dinoseb-protein conjugate Wash_1 Wash Coat->Wash_1 Block Block with BSA Wash_1->Block Wash_2 Wash Block->Wash_2 Add_Ab_Analyte Add anti-Dinoseb Ab & Dinoseb or Analog Wash_2->Add_Ab_Analyte Incubate_1 Incubate Add_Ab_Analyte->Incubate_1 Wash_3 Wash Incubate_1->Wash_3 Add_Sec_Ab Add secondary Ab-HRP Wash_3->Add_Sec_Ab Incubate_2 Incubate Add_Sec_Ab->Incubate_2 Wash_4 Wash Incubate_2->Wash_4 Add_Substrate Add TMB Substrate Wash_4->Add_Substrate Incubate_3 Incubate (Color Dev.) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate

Caption: Workflow of a competitive ELISA for Dinoseb.

A Comparative Analysis of the Toxic Effects of Dinoseb and Its Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the dinitrophenolic herbicide Dinoseb (B1670700) and its sodium salt. While both compounds are recognized for their high toxicity, this document aims to delineate any potential differences in their effects based on available experimental data. The information presented herein is intended to support research and development activities by providing a clear, evidence-based overview of their toxic properties.

Executive Summary

Dinoseb and its salts, including the sodium salt, are potent metabolic poisons. The primary mechanism of toxicity for both is the uncoupling of oxidative phosphorylation, which disrupts cellular energy production.[1][2][3] Toxicological data available in the scientific literature often consider Dinoseb and its readily hydrolyzable salts, such as the sodium salt, to be equivalent in terms of their toxic potential. This is because the salts rapidly dissociate in aqueous environments and in biological systems to yield the active Dinoseb molecule.[4] Therefore, the toxic effects observed are primarily attributed to the Dinoseb anion. This guide summarizes the key toxicological endpoints for Dinoseb, with the understanding that these are largely applicable to its sodium salt as well, and presents available data in a comparative format where possible.

Data Presentation: A Comparative Overview of Toxicological Endpoints

The following tables summarize the quantitative data available for the toxic effects of Dinoseb. It is important to note that specific comparative data for the sodium salt is limited; therefore, the data presented for "Dinoseb" is generally considered representative of its salts unless otherwise specified.

Table 1: Acute Toxicity Data for Dinoseb

Test OrganismRoute of ExposureLD50 (mg/kg)Source
RatOral25 - 60[1][3]
Guinea PigOral25[1]
RabbitDermal80 - 200[1]
Guinea PigDermal100 - 200
RatIntraperitoneal20[5]

Table 2: Developmental and Reproductive Toxicity of Dinoseb

EffectTest OrganismDose/ExposureFindingsSource
TeratogenicityRabbit (Dermal)3 and 9 mg/kg/dayIncreased incidence of anophthalmia and hydrocephaly.[6]
TeratogenicityRabbit (Gavage)10 mg/kg/dayNeural tube defects, scoliosis, kyphosis.[6]
Maternal & Fetal ToxicityMouse (Gavage)7.5 mg/kg/day (at 32°C)Increased maternal mortality, decreased fetal body weight, increased fetal anomalies.[6]
Reproductive EffectsRat (Diet)200 ppmReductions in fetal survival and lower birth weights.[7]

Table 3: In Vitro Cytotoxicity of Dinoseb

Cell LineAssayEndpointEffective ConcentrationSource
HepG2 (Human Liver)MTT AssayIC50 (Cell Viability)Data not explicitly found in searches, but methodology is established.[8][9][10][11][12]
Various Cell LinesMitochondrial Membrane Potential AssayDepolarizationTo be determined experimentally.[2]

Experimental Protocols

The following are generalized experimental protocols for key toxicity studies, based on OECD guidelines, which are internationally recognized standards for chemical safety testing.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strain), typically females as they are often more sensitive.[13] Animals are fasted prior to dosing.

  • Dose Administration: The test substance (Dinoseb or Dinoseb sodium salt) is administered as a single oral dose by gavage. The vehicle used should be inert (e.g., corn oil, water).

  • Dose Levels: A step-wise procedure is used, starting with a dose expected to produce some signs of toxicity. Subsequent dose levels are adjusted based on the observed mortality and morbidity.

  • Observation Period: Animals are observed for a total of 14 days.[13] Observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Body weight is recorded at regular intervals.

  • Endpoint: The primary endpoint is mortality. The LD50 value is calculated as the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.

Developmental Toxicity Study (Based on OECD Guideline 414)
  • Test Animals: Pregnant female rats or rabbits.

  • Dose Administration: The test substance is administered daily by gavage or in the diet from the time of implantation to the day before cesarean section.

  • Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not mortality.

  • Maternal Observations: Includes daily clinical observations, body weight, and food consumption.

  • Fetal Examinations: Near term, the dams are euthanized, and the uterine contents are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

In Vitro Cytotoxicity Assay (General Protocol for HepG2 cells)
  • Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[9][10]

  • Exposure: Cells are seeded in 96-well plates and, after attachment, are exposed to various concentrations of Dinoseb or Dinoseb sodium salt for a defined period (e.g., 24 or 48 hours).[8][11]

  • Cell Viability Assessment (MTT Assay): After exposure, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.[8]

  • Data Analysis: The formazan is solubilized, and the absorbance is measured using a microplate reader. The concentration that inhibits cell viability by 50% (IC50) is calculated.[8]

Mandatory Visualization

Signaling Pathway: Uncoupling of Oxidative Phosphorylation by Dinoseb

dinoseb_toxicity_pathway cluster_mitochondrion Mitochondrion cluster_membrane Inner Mitochondrial Membrane ETC Electron Transport Chain (ETC) (Complexes I-IV) ATP_Synthase ATP Synthase (Complex V) H2O H2O ETC->H2O Protons_IMS ETC->Protons_IMS Pumps H+ ATP ATP ATP_Synthase->ATP Matrix Mitochondrial Matrix Protons_Matrix IMS Intermembrane Space NADH NADH NADH->ETC e- O2 O2 O2->ETC e- acceptor ADP ADP + Pi ADP->ATP_Synthase Protons_IMS->ATP_Synthase Proton Motive Force Dinoseb Dinoseb Protons_IMS->Dinoseb Protons_Matrix->Dinoseb Releases H+ Dinoseb->Matrix Transports H+ across membrane Dinoseb->Protons_IMS Binds H+

Caption: Uncoupling of oxidative phosphorylation by Dinoseb.

Experimental Workflow: Acute Oral Toxicity Study

acute_oral_toxicity_workflow start Start: Select Animal Model (e.g., Rats) acclimatization Acclimatization Period (min. 5 days) start->acclimatization fasting Fasting (overnight) acclimatization->fasting dosing Single Oral Gavage Dosing (Dinoseb or Sodium Salt) fasting->dosing observation Observation Period (14 days) dosing->observation data_collection Data Collection: - Clinical signs - Body weight - Mortality observation->data_collection necropsy Gross Necropsy (at end of study) data_collection->necropsy analysis Data Analysis: - Determine LD50 - Identify toxic effects necropsy->analysis end End: Toxicity Profile analysis->end

Caption: Workflow for an acute oral toxicity study.

Logical Relationship: Downstream Effects of Dinoseb Toxicity

dinoseb_downstream_effects dinoseb Dinoseb Exposure uncoupling Uncoupling of Oxidative Phosphorylation dinoseb->uncoupling atp_depletion ATP Depletion uncoupling->atp_depletion ros_increase Increased ROS Production (Oxidative Stress) uncoupling->ros_increase cellular_dysfunction Cellular Dysfunction atp_depletion->cellular_dysfunction ros_increase->cellular_dysfunction apoptosis Apoptosis (Programmed Cell Death) cellular_dysfunction->apoptosis developmental_toxicity Developmental & Reproductive Toxicity cellular_dysfunction->developmental_toxicity organ_damage Organ Damage (Liver, Kidney, etc.) apoptosis->organ_damage

References

A Comparative Guide to Analytical Methods for the Determination of Dinoseb-Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation and comparison of a new analytical method for the quantification of Dinoseb-sodium, a dinitrophenol herbicide.[1] The performance of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is objectively compared against established techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC). This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound in various matrices. The following table summarizes the key performance parameters of the newly validated UPLC-MS/MS method in comparison to traditional HPLC-UV and GC methods.

Parameter UPLC-MS/MS HPLC-UV Gas Chromatography (GC)
Linearity (R²) >0.999~0.999>0.99
Limit of Quantitation (LOQ) 0.0001 - 0.0002 µg/L[2]Not specified~40 ng/L[3]
Recovery (%) 77-111%[4][5]>90%[6]80-95%[3]
Precision (%RSD) <15%[4][5]Not specified<10%
Specificity HighModerateModerate
Analysis Time < 10 minutes< 15 minutes~ 40 minutes[7]

Detailed Experimental Protocols

Novel UPLC-MS/MS Method for this compound Analysis

This section details the experimental protocol for the newly validated UPLC-MS/MS method, offering superior sensitivity and specificity for the determination of this compound.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • Filtration: Water samples are first filtered using 0.7-µm glass fiber filters.[8]

  • Cartridge Conditioning: A graphitized carbon-based SPE cartridge is conditioned.

  • Sample Loading: 1 L of the filtered water sample is passed through the conditioned SPE cartridge at a flow rate of 20 mL/min.[8]

  • Elution: The retained analytes are eluted with 1.5 mL of methanol, followed by 13 mL of an 80:20 methylene (B1212753) chloride:methanol mixture acidified with 0.2% trifluoroacetic acid anhydride.[8]

  • Concentration: The eluate is evaporated to near dryness and reconstituted in 1 mL of the mobile phase.[8]

2. UPLC-MS/MS Instrumental Conditions

  • Chromatographic System: Agilent 1290 Infinity Series LC system or equivalent.[9]

  • Analytical Column: Agilent ZORBAX Eclipse Plus C18, HD, 2.1 × 100 mm, 1.8 µm.[9]

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) %B
    0 10
    5 90
    8 90
    8.1 10

    | 10 | 10 |

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40 °C.[9]

  • Injection Volume: 20 µL.[9]

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent.[9]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[4][5]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for Dinoseb (B1670700) are monitored for quantification and confirmation.

Visualizing the Workflow

To clearly illustrate the logical flow of the analytical method validation process and the experimental workflow, the following diagrams are provided.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_validation Method Validation Sample Collection Sample Collection Filtration Filtration Sample Collection->Filtration Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Filtration->Solid Phase Extraction (SPE) Elution & Concentration Elution & Concentration Solid Phase Extraction (SPE)->Elution & Concentration UPLC Separation UPLC Separation Elution & Concentration->UPLC Separation Mass Spectrometry Detection Mass Spectrometry Detection UPLC Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Linearity Assessment Linearity Assessment Data Acquisition->Linearity Assessment Accuracy & Precision Accuracy & Precision Data Acquisition->Accuracy & Precision LOD & LOQ Determination LOD & LOQ Determination Data Acquisition->LOD & LOQ Determination Method Validation Report Method Validation Report Linearity Assessment->Method Validation Report Accuracy & Precision->Method Validation Report LOD & LOQ Determination->Method Validation Report

Caption: Experimental workflow for this compound analysis.

Method Development Method Development Method Validation Method Validation Method Development->Method Validation ICH Q2(R1) Specificity Specificity Method Validation->Specificity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Repeatability Intermediate Detection Limit (LOD) Detection Limit (LOD) Method Validation->Detection Limit (LOD) Quantitation Limit (LOQ) Quantitation Limit (LOQ) Method Validation->Quantitation Limit (LOQ) Robustness Robustness Method Validation->Robustness

Caption: Key parameters for analytical method validation.

References

Cross-Validation of Dinoseb-Sodium's Mitochondrial Uncoupling Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key assays used to cross-validate the biological effects of Dinoseb-sodium, a well-documented uncoupler of oxidative phosphorylation. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of its mechanism of action and validate primary screening results. This guide details the experimental protocols for three critical secondary assays and presents illustrative data to demonstrate the expected outcomes.

Introduction to this compound and its Mechanism of Action

This compound is a dinitrophenolic compound historically used as a herbicide. Its primary mechanism of action at the cellular level is the uncoupling of oxidative phosphorylation.[1] In healthy mitochondria, a proton gradient across the inner mitochondrial membrane is essential for the synthesis of ATP. This compound, being a lipophilic protonophore, disrupts this gradient by transporting protons back into the mitochondrial matrix, bypassing ATP synthase.[1] This leads to a decrease in ATP production and a concurrent increase in the rate of oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton motive force.

The validation of these effects is crucial for toxicological studies and for understanding the off-target effects of related compounds in drug discovery. A robust cross-validation strategy involves the parallel assessment of mitochondrial membrane potential, cellular ATP levels, and oxygen consumption rate.

Comparative Data on the Effects of this compound

This compound Concentration (µM)Mitochondrial Membrane Potential (% of Control)Cellular ATP Levels (% of Control)Oxygen Consumption Rate (Fold Increase over Basal)
0.1~90%~95%~1.2x
1~60%~70%~2.5x
10~25%~40%~4.0x
100~10%~15%~3.5x (followed by inhibition)

Note: At higher concentrations, uncouplers can exhibit inhibitory effects on the electron transport chain, leading to a decrease in the maximal oxygen consumption rate.

Experimental Protocols for Cross-Validation Assays

Detailed methodologies for the three key assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.

Mitochondrial Membrane Potential Assay

This assay quantifies the change in the mitochondrial membrane potential (ΔΨm) using a fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE). In healthy, energized mitochondria, the negatively charged interior accumulates the positively charged TMRE dye, resulting in a strong fluorescent signal. Upon treatment with an uncoupling agent like this compound, the ΔΨm is dissipated, leading to a decrease in TMRE accumulation and a corresponding reduction in fluorescence.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, HepG2) in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for depolarization (e.g., 10 µM FCCP). Incubate for the desired time (e.g., 1-4 hours).

  • TMRE Staining: Add TMRE to each well to a final concentration of 100 nM. Incubate for 30 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Add 100 µL of PBS to each well.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control wells to determine the percentage decrease in mitochondrial membrane potential.

Cellular ATP Level Assay

This assay measures the total cellular ATP content using a luciferase-based system. The enzyme luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration. A decrease in cellular ATP levels following treatment with this compound is indicative of its uncoupling effect.

Protocol:

  • Cell Culture: Plate cells in a 96-well white, solid-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound as described in the previous protocol.

  • Cell Lysis: After the incubation period, remove the medium and add 50 µL of a suitable cell lysis buffer to each well.

  • ATP Measurement: Add 50 µL of a luciferase/luciferin reagent to each well.

  • Data Acquisition: Measure the luminescence using a microplate luminometer.

  • Data Analysis: Generate a standard curve using known concentrations of ATP. Calculate the ATP concentration in the treated and control wells and express the results as a percentage of the vehicle control.

Oxygen Consumption Rate (OCR) Assay

This assay measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration. Uncouplers like this compound are expected to increase the basal OCR as the electron transport chain works to re-establish the proton gradient. This is typically measured using an extracellular flux analyzer, such as the Seahorse XF Analyzer.

Protocol:

  • Cell Culture: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere and form a monolayer.

  • Assay Preparation: The day before the assay, hydrate (B1144303) the sensor cartridge with the provided calibrant. On the day of the assay, replace the culture medium with a low-buffered Seahorse XF assay medium and incubate the cells in a non-CO2 incubator for 1 hour.

  • Compound Injection: Prepare the injection ports of the sensor cartridge with this compound at the desired final concentrations. A typical experiment would also include injections of oligomycin (B223565) (to inhibit ATP synthase), FCCP (a potent uncoupler to measure maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Data Acquisition: Place the cell culture plate in the Seahorse XF analyzer and initiate the measurement protocol. The instrument will measure the OCR before and after the injection of each compound.

  • Data Analysis: Analyze the OCR data to determine the basal respiration rate and the change in OCR after the addition of this compound. The results are typically expressed as a fold increase over the basal OCR.

Visualizing the Cross-Validation Workflow and Underlying Pathway

The following diagrams illustrate the signaling pathway affected by this compound and the logical workflow for cross-validating its effects using the described secondary assays.

This compound's Mechanism of Action ETC Electron Transport Chain (ETC) Protons_IMS H+ ETC->Protons_IMS Pumps H+ H2O H₂O ETC->H2O Reduces O₂ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Synthesizes Matrix Mitochondrial Matrix IMS Intermembrane Space Protons_IMS->ATP_Synthase Flows through Dinoseb (B1670700) This compound Protons_IMS->Dinoseb Protons_Matrix H+ Dinoseb->Protons_Matrix Transports H+ across IMM ADP ADP + Pi ADP->ATP_Synthase O2 O₂ O2->ETC

Caption: Signaling pathway of this compound as an uncoupler of oxidative phosphorylation.

Cross-Validation Experimental Workflow start Hypothesis: This compound is an uncoupler of oxidative phosphorylation assay1 Mitochondrial Membrane Potential Assay (e.g., TMRE) start->assay1 assay2 Cellular ATP Level Assay start->assay2 assay3 Oxygen Consumption Rate (OCR) Assay start->assay3 result1 Result: Decreased Mitochondrial Membrane Potential assay1->result1 result2 Result: Decreased Cellular ATP Levels assay2->result2 result3 Result: Increased Oxygen Consumption Rate assay3->result3 cross_validation Cross-Validation result1->cross_validation result2->cross_validation result3->cross_validation conclusion Conclusion: Results from all three assays consistently support the hypothesis that this compound acts as an uncoupler. cross_validation->conclusion

Caption: Logical workflow for the cross-validation of this compound's uncoupling activity.

References

A Comparative Analysis of In Vitro and In Vivo Toxicity of Dinoseb-Sodium

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the toxicological profile of Dinoseb-sodium through a comparative analysis of in vitro and in vivo data. This guide provides a structured overview of quantitative toxicity data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Dinoseb, a dinitrophenol herbicide, has been subject to extensive toxicological evaluation due to its potential for adverse health effects. Its sodium salt, this compound, shares these toxic properties. This guide synthesizes available data to provide a clear comparison between in vitro and in vivo findings, offering valuable insights for risk assessment and future research.

Quantitative Toxicity Data Comparison

The following tables summarize the key quantitative toxicity data for Dinoseb, providing a direct comparison between in vivo and in vitro findings.

Table 1: In Vivo Acute Toxicity Data for Dinoseb

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral25 - 58[1]
MouseOral14 - 114[2]
RabbitOral14 - 114[2]
Guinea PigOral25[1]
RatDermal80[2]
RabbitDermal80 - 200[1]
Guinea PigDermal200 - 300[1]
RatInjection20[2]
BirdOral7 - 9[1][2]

Table 2: In Vivo Developmental and Reproductive Toxicity Data for Dinoseb in Rats

Study TypeEndpointValue (mg/kg bw/day)Effect
Combined Repeated Dose and Reproductive/Developmental Toxicity ScreeningNOAEL (females)0.78General toxicity
LOAEL (males)0.78Increased hematocrit
NOAEL (reproductive/developmental)2.33No adverse reproductive or developmental effects
Prenatal Developmental Toxicity (Gavage)Maternal Toxicity8.0Decreased body weight gain and food consumption
Teratogenicity10Increased incidence of external and skeletal malformations

Table 3: In Vitro Toxicity Data for Dinoseb

Cell TypeAssayConcentrationEffect
Rat Sertoli-germ cell co-culturesCell Viability10⁻⁶ MSuppressed viability
Cell Detachment10⁻⁵ MIncreased number of detached cells
Morphology10⁻⁴ MDegenerative alterations in germ and Sertoli cells

Experimental Protocols

Detailed methodologies for key toxicological studies are crucial for the replication and validation of findings.

In Vivo Developmental Toxicity Study in Rats (Adapted from OECD Guideline 414)

This study design aims to assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

1. Animal Model:

  • Species: Rat (Sprague-Dawley or Wistar strains are commonly used).

  • Age: Young, sexually mature adults.

  • Housing: Housed in appropriate conditions with controlled temperature, humidity, and light cycle.

2. Experimental Design:

  • Mating: Time-mated female rats are used. The day sperm is detected is designated as gestation day (GD) 0.

  • Dose Groups: At least three dose levels of this compound and a concurrent control group (vehicle only) are used. Dose levels are selected based on preliminary range-finding studies.

  • Administration: The test substance is typically administered daily by oral gavage from GD 6 to 15, covering the period of major organogenesis.

3. Observations and Examinations:

  • Maternal:

    • Clinical signs of toxicity are observed daily.

    • Body weight is recorded at regular intervals.

    • Food consumption is measured.

    • At termination (typically GD 20), a full necropsy is performed. The uterus is examined for the number of implantations, resorptions, and live/dead fetuses.

  • Fetal:

    • Fetuses are weighed and examined for external malformations.

    • A subset of fetuses is examined for visceral abnormalities.

    • The remaining fetuses are processed and stained for skeletal examination to assess ossification and identify any abnormalities.

4. Data Analysis:

  • Statistical analysis is performed to compare the treated groups with the control group for all maternal and fetal parameters.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Select an appropriate cell line (e.g., HepG2 for liver toxicity, or a specific cell line relevant to the target organ).

  • Culture the cells in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

2. Experimental Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

3. Data Analysis:

  • The absorbance values are proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the concentration-response curve and determine the IC50 value (the concentration of the substance that causes a 50% reduction in cell viability).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in this compound toxicity can aid in understanding its mechanism of action.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis animal_model Animal Model Selection (e.g., Rats) dosing This compound Administration (Oral Gavage) animal_model->dosing Gestation Day 6-15 maternal_obs Maternal Observation (Clinical Signs, Body Weight) dosing->maternal_obs Daily fetal_exam Fetal Examination (External, Visceral, Skeletal) dosing->fetal_exam Gestation Day 20 data_analysis_vivo Data Analysis (LD50, NOAEL, LOAEL) maternal_obs->data_analysis_vivo fetal_exam->data_analysis_vivo comparison Comparative Analysis data_analysis_vivo->comparison cell_culture Cell Line Culture (e.g., HepG2) treatment This compound Exposure (Concentration Gradient) cell_culture->treatment 24-72 hours mtt_assay MTT Assay treatment->mtt_assay absorbance Absorbance Measurement mtt_assay->absorbance data_analysis_vitro Data Analysis (IC50) absorbance->data_analysis_vitro data_analysis_vitro->comparison

Caption: Experimental workflow for in vivo and in vitro toxicity assessment of this compound.

This compound's primary mechanism of toxicity is the uncoupling of oxidative phosphorylation in the mitochondria. This disruption of cellular energy production can lead to a cascade of events culminating in apoptosis, or programmed cell death.

Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol dinoseb This compound proton_gradient Proton Gradient Dissipation dinoseb->proton_gradient Uncoupling of Oxidative Phosphorylation inner_membrane Inner Mitochondrial Membrane atp_synthesis ATP Synthesis Inhibition proton_gradient->atp_synthesis cytochrome_c Cytochrome c atp_synthesis->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 Activation procaspase9 Pro-caspase-9 procaspase9->apoptosome procaspase3 Pro-caspase-3 caspase9->procaspase3 Cleavage caspase3 Caspase-3 (Executioner) procaspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution Phase

Caption: Signaling pathway of this compound induced apoptosis via mitochondrial uncoupling.

References

A Comparative Review of Dinitrophenol Uncoupling Agents: Efficacy, Safety, and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Since its discovery as a potent mitochondrial uncoupling agent, 2,4-dinitrophenol (B41442) (DNP) has garnered significant interest for its profound metabolic effects. Historically used as a weight-loss drug, its clinical application was halted due to a narrow therapeutic window and severe toxicity.[1] However, the allure of harnessing its energy-expending mechanism for therapeutic purposes has driven the development of various DNP analogs and prodrugs aimed at improving its safety profile while retaining efficacy. This guide provides a comparative overview of DNP and its derivatives, summarizing key performance data, detailing experimental protocols for their evaluation, and illustrating the underlying signaling pathways.

Mechanism of Action: Uncoupling Oxidative Phosphorylation

Dinitrophenol and its analogs act as protonophores, shuttling protons across the inner mitochondrial membrane, bypassing ATP synthase.[2][3] This uncoupling of the proton motive force from ATP synthesis leads to a futile cycle of substrate oxidation, where the energy is dissipated as heat rather than being used for cellular work. This increase in metabolic rate forms the basis of its therapeutic potential in metabolic diseases.

Quantitative Comparison of Dinitrophenol Agents

The development of DNP analogs has focused on mitigating its toxicity while preserving its uncoupling activity. The following table summarizes available quantitative data for DNP and its isomers. Direct comparative data for newer analogs and prodrugs are still emerging in the scientific literature.

CompoundUncoupling Potency (EC50)Acute Toxicity (LD50, intraperitoneal, mouse)Key Characteristics
2,4-Dinitrophenol (DNP) 389 - 677 µM (inhibition of ATP production in RBL-2H3 cells)[4][5]35 - 36 mg/kg[6][7]The classical uncoupling agent. High potency but narrow therapeutic window and significant toxicity, including hyperthermia, cataracts, and death.[1]
2,3-Dinitrophenol Data not available190 - 200 mg/kg[2][6][7]Lower acute toxicity compared to 2,4-DNP and 2,6-DNP.[6][7]
2,5-Dinitrophenol Data not available150 - 273 mg/kg[2][6][7]Lower acute toxicity compared to 2,4-DNP and 2,6-DNP.[6][7]
2,6-Dinitrophenol Data not available37 - 45 mg/kg[6][7]Comparable acute toxicity to 2,4-DNP.[6][7]
3,4-Dinitrophenol Data not available98 - 112 mg/kg[2][6][7]Moderate acute toxicity.[6][7]
3,5-Dinitrophenol Data not available45 - 50 mg/kg[6][7]Moderate acute toxicity.[6][7]
DNP Esters (Prodrugs) Dependent on hydrolysis to DNPLow intrinsic cytotoxicity[2]Designed for sustained release of DNP, potentially improving the therapeutic window. Uncoupling activity relies on cellular esterases to release the active DNP molecule.[2]
MP-101 & MP-201 (Prodrugs) Neuroprotective at 0.5 - 5 mg/kg (in vivo)[8]Improved safety profile suggested[8]DNP prodrugs developed to slow absorption and extend residency time, aiming for a "trickle-like" delivery of DNP.[8] Showed neuroprotective effects in preclinical models at doses expected to be weight-neutral in humans, suggesting a wider therapeutic window.[8]

Signaling Pathways Modulated by Dinitrophenol

DNP-induced mitochondrial uncoupling triggers a cascade of cellular signaling events, primarily through the activation of AMP-activated protein kinase (AMPK) and cAMP response element-binding protein (CREB). These pathways are central to the cell's response to metabolic stress and are implicated in the therapeutic and adverse effects of DNP.

DNP_Signaling_Pathways DNP Dinitrophenol (DNP) Mitochondria Mitochondria DNP->Mitochondria Uncoupling mTOR mTOR Pathway Inhibition DNP->mTOR ProtonGradient ↓ Proton Gradient Mitochondria->ProtonGradient Ca2 ↑ Intracellular Ca²⁺ Mitochondria->Ca2 ATP ↓ ATP / ↑ AMP ProtonGradient->ATP AMPK AMPK Activation ATP->AMPK p38MAPK p38 MAPK Activation AMPK->p38MAPK GlucoseUptake ↑ Glucose Uptake AMPK->GlucoseUptake p38MAPK->GlucoseUptake CREB CREB Activation Ca2->CREB BDNF ↑ BDNF Expression CREB->BDNF SynapticPlasticity Synaptic Plasticity BDNF->SynapticPlasticity Autophagy ↑ Autophagy mTOR->Autophagy Experimental_Workflow Start Start: Prepare Cells/Mitochondria AssayPrep Assay Preparation (Medium Exchange, Substrate Addition) Start->AssayPrep CompoundLoad Load Injector Cartridge (Oligomycin, Uncoupler, Inhibitors) AssayPrep->CompoundLoad Calibration Instrument Calibration CompoundLoad->Calibration MeasureBasal Measure Basal OCR Calibration->MeasureBasal InjectOligo Inject Oligomycin (Measure Leak Respiration) MeasureBasal->InjectOligo InjectUncoupler Inject Uncoupler (Titration) (Measure Maximal Respiration) InjectOligo->InjectUncoupler InjectInhibitors Inject Rotenone/Antimycin A (Measure Non-Mitochondrial OCR) InjectUncoupler->InjectInhibitors DataAnalysis Data Analysis (Normalization, EC50 Calculation) InjectInhibitors->DataAnalysis End End DataAnalysis->End

References

Statistical Validation of Dinoseb-Sodium Dose-Response Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response characteristics of Dinoseb-sodium and its structural and functional analogs, 4,6-Dinitro-o-cresol (DNOC) and 2,4-Dinitrophenol (B41442) (DNP). The data presented is compiled from various toxicological studies to offer a comprehensive overview for research and drug development purposes.

Comparative Dose-Response Data

The following tables summarize the available quantitative data on the toxicity of this compound, DNOC, and DNP across different organisms and experimental setups. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental protocols, species, and strains.

Table 1: Acute Lethal Dose (LD50) and Concentration (LC50) Data

CompoundOrganismRoute of AdministrationLD50/LC50Reference
Dinoseb RatOral25-28 mg/kg[1]
RatDermal80 mg/kg[1]
RatInjection20 mg/kg[1]
BirdOral7-9 mg/kg[1]
GoldfishWater0.4 ppm[1]
DNOC Rat (Newborn)Oral30 mg/kg (unequivocally toxic level)[2][3]
Rat (Young)Oral80 mg/kg (unequivocally toxic level)[2][3]
2,4-Dinitrophenol Rat (Newborn)Oral30 mg/kg (unequivocally toxic level)[2][3]
Rat (Young)Oral80 mg/kg (unequivocally toxic level)[2][3]
RatGavage30 mg/kg[4]

Table 2: In Vitro and Ecotoxicity Data (EC50/IC50/NOAEL)

CompoundTest SystemEndpointValueReference
Dinoseb Daphnia magnaSurvival (SNEC)0.14 mg/L
Daphnia magnaReproduction (SNEC)0.11 mg/L
Pseudokirchneriella subcapitataGrowth (SNEC)0.48 mg/L
DNOC Rat (Newborn)Oral (NOAEL)10 mg/kg/day[2][3]
Rat (Young)Oral (NOAEL)20 mg/kg/day[2][3]
2,4-Dinitrophenol Prostate Cancer Cells (LNCaP)Cytotoxicity (IC50)DOX: 0.52 µM, EPI: 0.54 µM (in combination)[5]
Rat (Newborn)Oral (NOAEL)10 mg/kg/day[2][3]
Rat (Young)Oral (NOAEL)20 mg/kg/day[2][3]

SNEC: Statistical No-Effect Concentration; NOAEL: No-Observed-Adverse-Effect Level; IC50: Half-maximal Inhibitory Concentration; DOX: Doxorubicin; EPI: Epirubicin.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

Dinoseb and its analogs exert their toxic effects by disrupting cellular energy metabolism. They act as protonophores, shuttling protons across the inner mitochondrial membrane and thereby uncoupling the electron transport chain from ATP synthesis. This leads to a dissipation of the proton gradient, inhibiting the production of ATP and releasing energy as heat.

cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) cluster_ATP_Synthase ATP Synthesis C1 Complex I Q CoQ C1->Q e⁻ Protons_IMS C1->Protons_IMS H⁺ pumping C2 Complex II C2->Q e⁻ C3 Complex III CytC Cyt c C3->CytC e⁻ C3->Protons_IMS H⁺ pumping C4 Complex IV O2 O₂ C4->O2 e⁻ C4->Protons_IMS H⁺ pumping Q->C3 e⁻ CytC->C4 e⁻ ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP NADH NADH NADH->C1 e⁻ FADH2 FADH2 FADH2->C2 e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATPSynthase Protons_matrix Protons_IMS->ATPSynthase H⁺ flow Protons_IMS->Protons_matrix Proton Leak Dinoseb Dinoseb-Na

Caption: Dinoseb uncouples oxidative phosphorylation by transporting protons across the inner mitochondrial membrane.

Experimental Protocols

A standardized protocol for determining the dose-response curve of a test compound in vitro using a cell viability assay is outlined below. This protocol is based on established methodologies such as the MTT or MTS assay and aligns with the principles of OECD guidelines for chemical testing.[6]

Objective: To determine the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound and its alternatives on a selected cell line.

Materials:

  • Cell line (e.g., HepG2, A549)

  • Cell culture medium and supplements

  • Test compounds (this compound, DNOC, 2,4-Dinitrophenol)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compounds in the cell culture medium. A typical 2-fold or 3-fold serial dilution is recommended to cover a wide concentration range.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions to the respective wells. Include vehicle controls (medium with the solvent used to dissolve the compounds) and untreated controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assay:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After incubation, add a solubilization solution to dissolve the formazan crystals.

    • MTS Assay: Add the MTS reagent directly to the wells and incubate for 1-4 hours. The viable cells will reduce the MTS to a colored formazan product.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader (e.g., 570 nm for MTT).

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50/IC50 value.

A Cell Seeding (96-well plate) C Cell Treatment A->C B Compound Dilution Series (Dinoseb, DNOC, DNP) B->C D Incubation (24-72 hours) C->D E Add Viability Reagent (MTT/MTS) D->E F Incubation (1-4 hours) E->F G Measure Absorbance (Plate Reader) F->G H Data Analysis (Dose-Response Curve & EC50) G->H

Caption: Experimental workflow for determining in vitro dose-response curves.

References

Benchmarking Dinoseb-Sodium Against Other Known Metabolic Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic inhibitor Dinoseb-sodium with other well-established inhibitors targeting key cellular metabolic pathways. The following sections detail the mechanisms of action, comparative efficacy through quantitative data, and the experimental protocols utilized for these assessments.

Introduction to Metabolic Inhibition

Metabolic inhibitors are crucial tools in biological research and drug development, enabling the targeted disruption of cellular energy production and biosynthetic pathways. These compounds are instrumental in studying metabolic diseases, cancer, and other conditions characterized by altered metabolism. This compound, a dinitrophenol-based compound, is known for its potent ability to uncouple oxidative phosphorylation, a vital process for ATP synthesis. This guide benchmarks this compound against a panel of inhibitors targeting glycolysis, fatty acid oxidation, glutamine metabolism, and the electron transport chain.

Mechanism of Action: this compound

This compound acts as a protonophore, disrupting the proton gradient across the inner mitochondrial membrane.[1][2] This uncoupling of oxidative phosphorylation leads to a rapid increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton motive force, resulting in a significant decrease in ATP synthesis.[3][4]

Comparative Efficacy of Metabolic Inhibitors

The following table summarizes the half-maximal inhibitory or effective concentrations (IC50/EC50) of this compound and other selected metabolic inhibitors. It is important to note that these values are highly dependent on the experimental conditions, including the cell type and assay duration.

Inhibitor Target Pathway Mechanism of Action Reported IC50/EC50 Cell/System Type
Dinoseb (B1670700) Oxidative Phosphorylation (Uncoupler)Disrupts the mitochondrial proton gradient, inhibiting ATP synthase.0.28 µM (EC50 for stimulation of oxygen uptake)[4]Isolated rat liver mitochondria
2-Deoxy-D-glucose (2-DG) GlycolysisCompetitive inhibitor of hexokinase.0.22 mM - 2.70 mM[5]Acute Lymphoblastic Leukemia (ALL) cell lines
Etomoxir Fatty Acid OxidationIrreversible inhibitor of carnitine palmitoyltransferase 1a (CPT-1a).5 - 20 nM[6]CPT-1a enzyme
BPTES Glutamine MetabolismAllosteric inhibitor of glutaminase (B10826351) (GLS1).0.16 µM[4]GLS1 enzyme
Rotenone Electron Transport Chain (Complex I)Inhibits the transfer of electrons from NADH to coenzyme Q.1.7 - 2.2 µM[7]Mitochondrial Complex I
Antimycin A Electron Transport Chain (Complex III)Blocks electron flow from cytochrome b to cytochrome c1.38 nMIsolated rat liver mitochondria
Oligomycin Electron Transport Chain (ATP Synthase)Inhibits the F0 subunit of ATP synthase.~100 nMMCF7 breast cancer cells

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Measurement of Oxygen Consumption Rate (OCR) in Isolated Mitochondria

This protocol is a standard method for assessing the effect of compounds on mitochondrial respiration using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

Materials:

  • Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)

  • Respiration Buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K2HPO4, 1 mM EGTA, pH 7.4)

  • Substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Metabolic inhibitor of interest (e.g., this compound)

  • Isolated mitochondria

Procedure:

  • Isolate mitochondria from the tissue of interest using differential centrifugation.

  • Determine the protein concentration of the mitochondrial preparation (e.g., using a Bradford assay).

  • Add a known amount of isolated mitochondria (typically 0.5-1 mg/mL) to the respiration buffer in the chamber of the oxygen electrode or Seahorse XF plate.

  • Record the basal respiration rate (State 2).

  • Add substrates to initiate electron transport chain activity.

  • Add a known amount of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

  • Add the metabolic inhibitor at various concentrations to determine its effect on the oxygen consumption rate. For uncouplers like Dinoseb, an increase in State 4 (resting state) respiration is expected.

  • Data is recorded as the rate of oxygen consumption in nmol O2/min/mg mitochondrial protein.

Cellular ATP Level Measurement

This protocol outlines a common method for quantifying intracellular ATP levels using a luciferase-based assay.

Materials:

  • Cell culture medium

  • Cells of interest

  • Metabolic inhibitor of interest

  • ATP releasing agent (e.g., trichloroacetic acid or a commercially available lysis buffer)

  • Luciferase/luciferin (B1168401) reagent

  • Luminometer

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere and grow.

  • Treat the cells with various concentrations of the metabolic inhibitor for the desired duration.

  • Lyse the cells using the ATP releasing agent to release intracellular ATP.

  • Add the luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.

  • Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the experimental samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a general experimental workflow for inhibitor testing.

cluster_glycolysis Glycolysis Glucose Glucose G6P G6P Glucose->G6P Hexokinase F6P F6P G6P->F6P F1_6BP F1_6BP F6P->F1_6BP PFK-1 Pyruvate Pyruvate F1_6BP->Pyruvate Lactate Lactate Pyruvate->Lactate Inhibitor_Glycolysis 2-Deoxyglucose Hexokinase Hexokinase Inhibitor_Glycolysis->Hexokinase

Caption: Simplified glycolysis pathway showing the point of inhibition by 2-Deoxyglucose.

cluster_fao Fatty Acid Oxidation Fatty_Acyl_CoA_Cytosol Fatty Acyl-CoA (Cytosol) Fatty_Acyl_Carnitine Fatty Acyl-Carnitine Fatty_Acyl_CoA_Cytosol->Fatty_Acyl_Carnitine CPT-1a Fatty_Acyl_CoA_Mito Fatty Acyl-CoA (Mitochondria) Fatty_Acyl_Carnitine->Fatty_Acyl_CoA_Mito CPT-2 Beta_Oxidation β-Oxidation Fatty_Acyl_CoA_Mito->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Inhibitor_FAO Etomoxir CPT CPT Inhibitor_FAO->CPT -1 -1 a a cluster_glutamine Glutamine Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase (GLS1) Alpha_KG α-Ketoglutarate Glutamate->Alpha_KG GDH / TA TCA_Cycle TCA_Cycle Alpha_KG->TCA_Cycle TCA Cycle Inhibitor_Glutamine BPTES GLS1 GLS1 Inhibitor_Glutamine->GLS1 cluster_etc Electron Transport Chain & Oxidative Phosphorylation NADH NADH Complex_I Complex I NADH->Complex_I Complex_III Complex III Complex_I->Complex_III H_gradient H+ Gradient Complex_I->H_gradient H+ pumping Complex_IV Complex IV Complex_III->Complex_IV Complex_III->H_gradient H+ pumping Complex_IV->H_gradient H+ pumping ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H_gradient->ATP_Synthase Inhibitor_Rotenone Rotenone Inhibitor_Rotenone->Complex_I Inhibitor_Antimycin Antimycin A Inhibitor_Antimycin->Complex_III Inhibitor_Oligomycin Oligomycin Inhibitor_Oligomycin->ATP_Synthase Inhibitor_Dinoseb This compound Inhibitor_Dinoseb->H_gradient dissipates cluster_workflow General Experimental Workflow start Cell Culture / Mitochondrial Isolation treatment Treatment with Metabolic Inhibitor (Dose-Response) start->treatment assay Metabolic Assay (OCR / ATP Measurement) treatment->assay data_analysis Data Analysis (IC50/EC50 Determination) assay->data_analysis comparison Comparative Analysis data_analysis->comparison

References

Independent Verification of Published Dinoseb-Sodium Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings on Dinoseb-sodium, a dinitrophenol-based compound known for its potent effects on cellular metabolism. Due to its historical use and subsequent ban in many countries owing to high toxicity, independent verification of its biological effects is crucial for ongoing research and the development of safer alternatives. This document summarizes key experimental data, details the methodologies used in these studies, and compares this compound with other well-known mitochondrial uncouplers, namely 2,4-dinitrophenol (B41442) (DNP) and carbonyl cyanide m-chlorophenylhydrazone (CCCP).

Data Presentation: Comparative Toxicity

The following table summarizes the acute toxicity of Dinoseb, DNP, and CCCP across various species, as represented by their LD50 values (the dose required to be lethal to 50% of the tested population). This data highlights the high toxicity of these compounds.

CompoundSpeciesRoute of AdministrationLD50Reference
Dinoseb RatOral25-58 mg/kg[1]
RatDermal80-200 mg/kg[1]
Guinea PigOral25 mg/kg[1]
Guinea PigDermal200-300 mg/kg[1]
RabbitDermal80-200 mg/kg[1]
Human (estimated)Oral5-50 mg/kg[2]
2,4-Dinitrophenol (DNP) RatOral30 mg/kg
Carbonyl cyanide m-chlorophenylhydrazone (CCCP) MouseIntraperitoneal25 mg/kg

Note: Data for DNP and CCCP are representative values and may vary based on specific studies.

Signaling Pathways and Mechanisms of Action

This compound, along with DNP and CCCP, primarily acts as an uncoupler of oxidative phosphorylation in mitochondria. This mechanism disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The dissipation of this gradient leads to a cascade of cellular events, including increased oxygen consumption without ATP production, a decrease in mitochondrial membrane potential, and ultimately, cellular stress and apoptosis.

The following diagram illustrates the general signaling pathway affected by these uncouplers.

start Cell Culture (e.g., primary neurons, cancer cell lines) treatment Treatment with This compound, DNP, or CCCP (various concentrations) start->treatment mito_resp Measure Mitochondrial Respiration (Oxygen Consumption Rate) treatment->mito_resp atp_synth Measure ATP Synthesis treatment->atp_synth mmp Measure Mitochondrial Membrane Potential treatment->mmp ca_imaging Intracellular Calcium Imaging treatment->ca_imaging apoptosis_assay Apoptosis Assays (Annexin V, Caspase Activity) treatment->apoptosis_assay data_analysis Data Analysis and Comparison mito_resp->data_analysis atp_synth->data_analysis mmp->data_analysis ca_imaging->data_analysis apoptosis_assay->data_analysis

References

Safety Operating Guide

Proper Disposal of Dinoseb-Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous materials is a critical component of laboratory safety and regulatory compliance. Dinoseb-sodium, a dinitrophenol herbicide, is classified as a hazardous waste and requires specific procedures for its safe disposal. This guide provides essential information on the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Dinoseb and its salts are designated as hazardous waste by the Environmental Protection Agency (EPA) under the waste number P020.[1] As such, all disposal activities must adhere to local, state, and federal regulations governing hazardous waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to observe the following safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. In case of dust or aerosol generation, a respirator should be used.

  • Spill Management: In the event of a spill, immediately contain the material. For solid spills, use a dry cleanup method such as sweeping or vacuuming with a HEPA-filtered vacuum to avoid generating dust.[2] The collected material should be placed in a suitable, labeled container for hazardous waste. For liquid spills, absorb the material with an inert absorbent and place it in a designated hazardous waste container.

  • Avoid Contamination: Prevent this compound from entering drains, sewers, or waterways, as it is very toxic to aquatic organisms.[2]

Step-by-Step Disposal Procedure

The disposal of this compound should follow a systematic process to ensure safety and compliance.

  • Waste Identification and Classification: All waste containing this compound must be clearly identified and labeled as "Hazardous Waste - this compound, EPA Waste No. P020."

  • Containerization: Use only approved, compatible, and properly sealed containers for storing this compound waste. Ensure containers are clearly labeled with the contents and associated hazards.

  • Storage: Store containers of this compound waste in a designated, secure, and well-ventilated hazardous waste accumulation area. Follow all regulatory requirements for storage time limits.

  • Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to arrange for the transportation and disposal of the this compound waste. Do not attempt to dispose of this material through standard laboratory or municipal waste streams.

  • Documentation: Maintain accurate records of all this compound waste generated and disposed of, in accordance with EPA and local regulations. This includes manifests that track the waste from the point of generation to its final disposal facility.

Disposal Methods and Parameters

Incineration is a recommended disposal method for Dinoseb.[3] The following table summarizes the operational parameters for different incineration technologies:

Incineration MethodTemperature Range (°C)Residence Time (seconds)
Liquid Injection Incineration650 - 1,6000.1 - 2.0
Rotary Kiln Incineration820 - 1,600Seconds
Fluidized Bed Incineration450 - 980Seconds

Data sourced from USEPA Engineering Handbook for Hazardous Waste Incineration.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound waste.

Dinoseb_Disposal_Workflow *TSDF: Treatment, Storage, and Disposal Facility cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_documentation Compliance A Waste Generation (this compound) B Identify & Classify as Hazardous Waste (P020) A->B Step 1 C Properly Containerize & Label B->C Step 2 D Store in Designated Hazardous Waste Area C->D Step 3 E Contact Licensed Hazardous Waste Vendor D->E Step 4 F Transport to TSDF* E->F Step 5 G Final Disposal (e.g., Incineration) F->G Step 6 H Maintain Disposal Records (Manifests) G->H Step 7

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Essential Safety and Logistical Information for Handling Dinoseb-sodium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of Dinoseb-sodium are paramount due to its high toxicity and potential for severe health effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this hazardous chemical in a laboratory setting.

Emergency Overview: this compound is a highly hazardous substance that is toxic if swallowed, inhaled, or comes into contact with skin.[1][2] It can cause serious eye irritation and is suspected of causing genetic defects, damaging fertility or the unborn child, and causing damage to organs through prolonged or repeated exposure.[1][3] Heating Dinoseb may cause an explosion.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2][3]

Personal Protective Equipment (PPE)

Strict adherence to proper personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Eye/Face Protection Safety Goggles and Face ShieldWear chemical splash goggles that meet ANSI Z.87.1 standards. A face shield worn over safety goggles is required when there is a risk of splashing or explosion.[4][5]
Hand Protection Chemical-Resistant GlovesUse unlined, elbow-length chemical-resistant gloves.[4][6] Nitrile, butyl, or neoprene gloves are recommended for protection against both dry and liquid pesticides.[4][6] Double gloving is advised for added protection.[7] Never use leather or cotton gloves.[4]
Body Protection Chemical-Resistant ClothingWear a clean, dry protective suit that covers the entire body from wrists to ankles, worn over regular work clothes.[4] For highly toxic substances like Dinoseb, a full-body, chemical-resistant suit made of coated or laminated fabric is required.[6]
Respiratory Protection RespiratorA respirator is required to protect against inhaling toxic dust or vapors.[1][4] Use a filter respirator for organic gases and particulates adapted to the airborne concentration of the substance.[2][8] A fit test is necessary before using a cartridge or canister respirator for the first time.[4]
Foot Protection Chemical-Resistant BootsWear chemical-resistant boots.[7] Pants should be worn over the top of the boots to prevent chemicals from entering.[7]

Quantitative Data Summary

The following table provides a summary of important quantitative data for this compound.

PropertyValueSource
Chemical Formula C₁₀H₁₁N₂NaO₅[9][10]
Oral Lethal Dose (Probable) 5-50 mg/kg (for a 70 kg person)[8]
Water Solubility 52 mg/L at 25°C[8]
UN Number 2779[8]
EPA Hazardous Waste Number P020[8]

Experimental Workflow for Safe Handling and Disposal

The following diagram outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.